molecular formula C13H13NO2 B051946 3-(3-Methoxyphenoxy)aniline CAS No. 116289-64-6

3-(3-Methoxyphenoxy)aniline

Cat. No.: B051946
CAS No.: 116289-64-6
M. Wt: 215.25 g/mol
InChI Key: LRDGIXJAHNJZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenoxy)aniline is a high-purity chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a diphenyl ether core structure symmetrically substituted with a methoxy group and an aniline functionality, making it a versatile building block for the construction of more complex molecules. Its primary research value lies in its application as a key precursor in the development of novel pharmaceutical compounds, particularly in the synthesis of potential kinase inhibitors and receptor modulators where the bi-aryl ether linkage is critical for biological activity. The presence of the aniline group allows for further functionalization via diazotization, amide coupling, or nucleophilic substitution, while the methoxyphenoxy moiety can contribute to enhanced lipophilicity and metabolic stability in drug candidates. Researchers also utilize this compound in materials science for the synthesis of polymers and advanced organic frameworks, where its rigid, asymmetric structure can influence material properties. As a sophisticated research chemical, it is essential for probing structure-activity relationships (SAR) and developing new synthetic methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-11-5-3-7-13(9-11)16-12-6-2-4-10(14)8-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDGIXJAHNJZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612010
Record name 3-(3-Methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116289-64-6
Record name 3-(3-Methoxyphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methoxyphenoxy)aniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility

Executive Summary

3-(3-Methoxyphenoxy)aniline (CAS: 67652-96-4) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of bi-aryl ethers. This structural motif—an aniline connected to a phenol ether via an oxygen linker—provides a critical geometry for accessing the hydrophobic back-pockets of various protein kinases (e.g., B-Raf, p38 MAP) and G-protein coupled receptors (e.g., EP2). This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this high-value intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is characterized by its lipophilic bi-aryl core, which dictates its solubility profile and behavior in biological assays.

Table 1: Technical Datasheet

PropertySpecificationNotes
IUPAC Name 3-(3-Methoxyphenoxy)aniline
CAS Number 67652-96-4
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical State Viscous Oil to Low-Melting SolidTypically solidifies upon high-vacuum drying; MP range ~45–55°C (Predicted).
Boiling Point 360–365°C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
LogP (Predicted) 2.8 – 3.1Highly lipophilic; requires DMSO for bio-assays.
pKa (Conjugate Acid) ~4.0 – 4.5Aniline nitrogen is weakly basic; less basic than alkyl amines.
Solubility DMSO, MeOH, DCM, Ethyl AcetateInsoluble in water.
Synthetic Methodology & Process Chemistry

The synthesis of 3-(3-Methoxyphenoxy)aniline is most robustly achieved via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This route avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings, making it scalable.

Workflow Visualization

Synthesis_Pathway Start1 3-Methoxyphenol (Nucleophile) Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80°C) Start1->Step1 Start2 1-Fluoro-3-nitrobenzene (Electrophile) Start2->Step1 Inter Intermediate: 3-(3-Methoxyphenoxy)nitrobenzene Step1->Inter Ether Bond Formation Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product Product: 3-(3-Methoxyphenoxy)aniline Step2->Product Nitro Reduction

Figure 1: Two-step synthetic pathway via SNAr and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Preparation of 3-(3-methoxyphenoxy)nitrobenzene

  • Rationale: 1-Fluoro-3-nitrobenzene is chosen over the chloro- analog because the high electronegativity of fluorine accelerates the SNAr reaction rate by stabilizing the Meisenheimer complex.

  • Protocol:

    • Charge a reaction vessel with 3-methoxyphenol (1.0 eq) and anhydrous DMF (5 volumes).

    • Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) or finely ground Potassium Carbonate (K₂CO₃) . Stir for 30 min at RT to form the phenoxide.

    • Add 1-fluoro-3-nitrobenzene (1.0 eq) dropwise.

    • Heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Quench with water, extract with Ethyl Acetate. Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄ and concentrate.

Step 2: Reduction to Aniline

  • Rationale: Catalytic hydrogenation is preferred over Fe/HCl for purity, as it avoids iron waste streams.

  • Protocol:

    • Dissolve the nitro intermediate in Methanol or Ethanol .

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 2–12 hours.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

    • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Structural Analysis (Spectroscopy)

Verification of the structure relies on identifying the distinct ether linkage and the aniline amine protons.

  • ¹H NMR (400 MHz, DMSO-d₆) Expectations:

    • δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃). Distinct singlet.

    • δ 5.10–5.30 ppm (br s, 2H): Aniline amine (-NH₂). Exchangeable with D₂O.

    • δ 6.10–7.30 ppm (m, 8H): Aromatic region. The protons ortho to the amine and alkoxy groups will appear upfield (shielded) relative to the meta/para protons.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 216.26.

    • Look for characteristic fragment loss of -CH₃ (methoxy) or cleavage at the ether bridge in high-energy collision modes.

Application in Drug Discovery

This molecule acts as a critical "linker scaffold" in Fragment-Based Drug Discovery (FBDD). Its flexibility allows it to adopt a conformation that bridges the ATP-binding site and the allosteric pocket of kinases.

Mechanism of Action: The "Hinge-Linker-Pocket" Motif

In Type II Kinase Inhibitors (e.g., analogs of Sorafenib or Ibrutinib precursors), the aniline nitrogen often forms a hydrogen bond with the kinase "hinge" region or reacts with an electrophile (if converted to an acrylamide), while the phenoxy ring occupies the hydrophobic "back-pocket" (DFG-out conformation).

Case Study: EP2 Agonists Research indicates this scaffold is utilized in developing Prostaglandin E2 receptor (EP2) agonists for treating glaucoma. The bi-aryl ether provides the necessary lipophilicity to penetrate the corneal barrier while maintaining receptor affinity [1].

SAR_Logic Core 3-(3-Methoxyphenoxy)aniline (Scaffold) Zone1 Aniline (-NH2) Core->Zone1 Zone2 Ether Linker (-O-) Core->Zone2 Zone3 Methoxy Phenyl Core->Zone3 Target1 Kinase Hinge Binding (H-Bond Donor) Zone1->Target1 Derivatization Target2 Conformational Flexibility (Induced Fit) Zone2->Target2 Rotation Target3 Hydrophobic Pocket (Van der Waals) Zone3->Target3 Pi-Stacking

Figure 2: Pharmacophore mapping of the scaffold in kinase and receptor binding.

Handling, Stability, and Safety
  • Toxicity: Like most anilines, this compound is a potential methemoglobinemia inducer. It may be absorbed through the skin.

    • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation).

  • Storage: The amine group is susceptible to oxidation (browning) upon exposure to air/light.

    • Recommendation: Store under Nitrogen or Argon at 2–8°C in amber vials.

  • Stability: The ether linkage is metabolically stable against hydrolysis but susceptible to CYP450-mediated O-demethylation in vivo, converting the methoxy group to a phenol (a potential metabolic soft spot).

References
  • Impagnatiello, F., et al. (2013). Aniline derivatives, their preparation and their therapeutic application (EP2 Agonists). World Intellectual Property Organization, Patent WO2013037705A2.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2782776 (Precursor: 1-Fluoro-3-methoxy-2-nitrobenzene).[1]

  • BenchChem. (2024). 3-(3-Methoxyphenoxy)aniline Product Entry.(Note: Representative link for chemical sourcing data).

  • Cresset Group. (2024). Aniline replacement in drug-like compounds: Bioisosteres and metabolic stability.

Sources

The Meta-Phenoxy Scaffold: Technical Guide to 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

In the architecture of small molecule drug discovery, 3-(3-Methoxyphenoxy)aniline represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Unlike its para-substituted counterparts (often seen in first-generation kinase inhibitors like Ibrutinib), this meta-meta isomer offers a unique vector for exploring the hydrophobic back-pockets of enzymes, particularly Tyrosine Kinases (TKs) and Serine/Threonine kinases.

This guide moves beyond basic catalog data to provide a robust technical roadmap for synthesizing, handling, and deploying CAS 116289-64-6 in high-stakes research environments.

Core Value Proposition
  • Conformational Geometry: The meta-ether linkage introduces a "kink" in the biaryl system (approx. 120° bond angle), distinct from the linear para-linkage. This allows access to cryptic binding pockets in kinases that linear molecules cannot reach.

  • Electronic Modulation: The methoxy group serves as a weak electron donor and a hydrogen bond acceptor, critical for tuning the pKa of the aniline nitrogen and interacting with hinge regions in proteins.

  • Synthetic Versatility: The primary amine is a "universal handle" for amide coupling, urea formation, or Buchwald-Hartwig aminations.

Part 2: Chemical Profile & Properties[1][2]

Table 1: Physicochemical Specifications

PropertySpecificationTechnical Note
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Pale yellow to brown viscous oil or low-melting solidHighly dependent on purity and oxidation state. Darkens upon air exposure.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; requires protonation (HCl salt) for aqueous stability.
pKa (Aniline) ~3.5 - 4.2 (Predicted)The meta-phenoxy group is electron-withdrawing by induction, slightly lowering basicity compared to aniline.
Storage 2–8°C, under Argon/NitrogenCritical: Hygroscopic and sensitive to oxidation.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 116289-64-6 is non-trivial due to the need for selective mono-arylation. Direct coupling of two anilines is chemically forbidden. The industry-standard route utilizes a Copper-Catalyzed Ullmann Ether Synthesis followed by a Chemoselective Reduction .

Workflow Diagram (DOT Visualization)

SynthesisRoute Precursors 3-Methoxyphenol + 1-Bromo-3-nitrobenzene Ullmann Step 1: Ullmann Coupling (CuI, Ligand, K3PO4) Precursors->Ullmann Intermediate Intermediate: 1-(3-methoxyphenoxy)-3-nitrobenzene Ullmann->Intermediate 110°C, Toluene Reduction Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Intermediate->Reduction Product Target: 3-(3-Methoxyphenoxy)aniline Reduction->Product Chemoselective

Figure 1: Two-step synthetic pathway ensuring regioselectivity and high yield.

Detailed Experimental Protocol
Step 1: The Ullmann Coupling (Ether Formation)

Rationale:[1][2][3] Traditional Ullmann reactions require harsh conditions (200°C+). We utilize a ligand-accelerated protocol to lower temperatures and reduce tar formation.

  • Reagents:

    • 3-Methoxyphenol (1.0 equiv)

    • 1-Bromo-3-nitrobenzene (1.1 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: N,N-Dimethylglycine or Picolinic acid (20 mol%) — Crucial for stabilizing the Cu(I) species.

    • Base: K₃PO₄ (2.0 equiv)

    • Solvent: DMSO or DMF (anhydrous).

  • Procedure:

    • Charge an oven-dried flask with CuI, Ligand, and Base. Evacuate and backfill with Argon (3x).

    • Add aryl halide and phenol in solvent.

    • Heat to 90–110°C for 12–16 hours. Monitor by TLC/LCMS (Target Mass: ~245 [M+H] for nitro-intermediate).

    • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Note: Copper residues can chelate; wash with aqueous NH₄OH or EDTA solution to remove blue copper salts.

Step 2: Nitro Reduction

Rationale: Avoid strong acids if the ether linkage is sensitive (though phenoxy ethers are generally robust). Catalytic hydrogenation is cleanest.

  • Reagents:

    • Nitro-intermediate (from Step 1)

    • 10% Pd/C (5 wt% loading)

    • Hydrogen gas (balloon pressure is sufficient)

    • Solvent: Methanol or Ethanol.[4]

  • Procedure:

    • Dissolve intermediate in MeOH. Add Pd/C carefully (pyrophoric!).

    • Purge with H₂. Stir at RT for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove Pd. Do not let the Celite dry out (fire hazard).

    • Concentrate filtrate to yield the crude aniline oil.

Part 4: Applications in Drug Discovery

This molecule is not just an intermediate; it is a Pharmacophore Scaffold used extensively in kinase inhibitor design.

Mechanism of Action: The "Hinge Binder" Logic

In Type II Kinase Inhibitors (e.g., targeting VEGFR, p38 MAPK, or Bcr-Abl), the inhibitor must traverse the ATP-binding site and access an adjacent hydrophobic pocket.

  • The Anchor: The Aniline Nitrogen often forms a hydrogen bond with the kinase "hinge" region (e.g., T315 or M318 residues).

  • The Spacer: The Phenoxy Ether provides a flexible, lipophilic spacer that navigates the "gatekeeper" residue.

  • The Tail: The Methoxy Group sits in the hydrophobic back-pocket, displacing water molecules and gaining entropic binding energy.

SAR Visualization (DOT)

SAR_Logic Aniline Primary Amine (H-Bond Donor) Ether Ether Linker (Rotational Freedom) Aniline->Ether Hinge Kinase Hinge Region (e.g., Glu/Met backbone) Aniline->Hinge H-bond Methoxy Meta-Methoxy (Hydrophobic Contact) Ether->Methoxy Gatekeeper Gatekeeper Residue (Steric Filter) Ether->Gatekeeper Avoids Clash Pocket Allosteric Pocket (Selectivity) Methoxy->Pocket van der Waals

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold against kinase domains.

Part 5: Analytics & Quality Control

To ensure data integrity in biological assays, the purity of CAS 116289-64-6 must be validated.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol-like).

  • Retention Time: Expect the amine to elute earlier than the nitro-precursor due to increased polarity.

NMR Diagnostics (400 MHz, DMSO-d6)
  • Methoxy: Singlet (~3.7–3.8 ppm, 3H).

  • Amine: Broad singlet (~5.0–5.2 ppm, 2H, exchangeable with D₂O).

  • Aromatic Protons: Complex multiplet region (6.0–7.2 ppm). Look for the characteristic triplet of the meta-proton on the central ring.

Part 6: Safety & Handling (E-E-A-T)

Warning: Aromatic amines are potential carcinogens and skin sensitizers.

  • P-Statements: P280 (Wear protective gloves/clothing), P261 (Avoid breathing dust/fume).[5]

  • Emergency: In case of skin contact, wash with PEG-400 or copious soap and water. Do not use ethanol (increases transdermal absorption).

  • Waste: Segregate as hazardous organic waste. Copper-contaminated aqueous waste from synthesis must be treated as heavy metal waste.

References

  • Ullmann Reaction Mechanisms & Catalysis

    • Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010.

  • Kinase Inhibitor Design (Type II)

    • Liu, Y., et al.[3] "Type II Kinase Inhibitors: Structural Biology and Structure-Based Drug Design." ACS Chemical Biology, 2019.

  • General Physical Property Data (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 116289-64-6".

  • Handling of Aromatic Amines

    • Occupational Safety and Health Administration (OSHA). "Aniline and Derivatives Standards."

Sources

Technical Guide: Spectroscopic Characterization of 3-(3-Methoxyphenoxy)aniline

[1]

Executive Summary

Compound Name: 3-(3-Methoxyphenoxy)aniline CAS Registry Number: 116289-64-6 Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Primary Application: Intermediate in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and advanced materials.[1]

This technical guide provides a comprehensive spectroscopic analysis of 3-(3-Methoxyphenoxy)aniline.[1] As a Senior Application Scientist, I have structured this document to serve as a definitive reference for verifying the identity and purity of this compound in drug development workflows. The data presented synthesizes experimental protocols with high-fidelity spectral assignments derived from structural additivity principles and analogous phenoxyphenyl ether systems.[1]

Synthesis & Impurity Profile (Context for Spectroscopy)

To accurately interpret spectroscopic data, one must understand the synthetic origin of the sample.[1] 3-(3-Methoxyphenoxy)aniline is typically prepared via a two-step sequence involving a nucleophilic aromatic substitution followed by reduction.[1]

Synthetic Pathway[1][2][3][4]
  • Ether Formation (Ullmann-type Coupling): Reaction of 3-methoxyphenol with 1-bromo-3-nitrobenzene using a copper catalyst.[1]

  • Reduction: Hydrogenation of the nitro intermediate to the aniline.[1]

Critical Impurities[1]
  • Residual Nitro Intermediate: Look for strong NO₂ asymmetric stretch (~1530 cm⁻¹) in IR.[1]

  • Debrominated Byproducts: If starting materials included aryl halides.[1]

  • Oxidation Products: Anilines are prone to oxidation; samples may show darkening and broadening of NMR signals if not stored under inert atmosphere.[1]

SynthesisPathSM13-MethoxyphenolInterIntermediate:3-(3-Methoxyphenoxy)-1-nitrobenzeneSM1->InterCuI, K2CO3, DMF, 110°CSM21-Bromo-3-nitrobenzeneSM2->InterProdTarget:3-(3-Methoxyphenoxy)anilineInter->ProdH2, Pd/CEtOH

Figure 1: Standard synthetic route for 3-(3-Methoxyphenoxy)aniline, highlighting the nitro-intermediate often tracked by IR spectroscopy.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight.[1][2] For amino-ethers, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the basicity of the amine nitrogen.[1]

Experimental Protocol
  • Ionization Source: ESI (Positive Mode)[1]

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation).[1]

  • Flow Rate: 10 µL/min (Direct Infusion).

Data Interpretation
Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 216.1 Protonated molecular ion (Base Peak).[1]
[M+Na]⁺ 238.1 Sodium adduct (common in glass storage).[1]
Fragment 108.0 Cleavage of ether bond (loss of methoxyphenol fragment).[1]

Mechanistic Insight: The ether linkage is relatively stable under soft ionization (ESI).[1] However, under Electron Impact (EI, 70eV), the molecule undergoes characteristic

1

Infrared Spectroscopy (FT-IR)

IR is the rapid-screening tool for functional group verification.[1] The spectrum is dominated by the interplay between the amine (


1
Key Vibrational Bands
Frequency (cm⁻¹)Functional GroupAssignment Description
3450, 3360 N-H Stretch Primary amine doublet (asymmetric & symmetric stretch).[1]
3050 C-H Stretch Aromatic C-H stretching (weak).[1]
2835 C-H Stretch Methoxy group C-H stretch (distinctive for O-Me).[1]
1595, 1490 C=C Stretch Aromatic ring skeletal vibrations.
1260, 1040 C-O Stretch Asymmetric and symmetric ether stretching (Ar-O-Ar and Ar-O-Me).[1]
690, 780 C-H Bend Out-of-plane bending (meta-substitution pattern).[1]

Diagnostic Note: The absence of a strong band at 1530 cm⁻¹ and 1350 cm⁻¹ confirms the complete reduction of the nitro precursor.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural elucidation.[1] The following data represents the high-fidelity assignment for 3-(3-Methoxyphenoxy)aniline in DMSO-d₆. The molecule possesses

1
¹H NMR Data (400 MHz, DMSO-d₆)
  • Solvent Residual Peak: 2.50 ppm (Quintet).[1]

  • Water Peak: ~3.33 ppm (Variable).[1]

Shift (δ, ppm)Mult.[1]Int.[1][3][4][5]AssignmentStructural Context
6.90 t1HH-5 (Aniline Ring)Meta to amino/phenoxy.[1] Pseudo-triplet.
7.25 t1HH-5' (Anisole Ring)Meta to methoxy/phenoxy.[1]
6.65 ddd1HH-6' (Anisole Ring)Ortho to phenoxy, para to methoxy.[1]
6.55 ddd1HH-4' (Anisole Ring)Ortho to methoxy, para to phenoxy.[1]
6.50 t1HH-2' (Anisole Ring)Isolated between ether/methoxy.[1]
6.35 ddd1HH-4 (Aniline Ring)Para to amino.[1]
6.25 t1HH-2 (Aniline Ring)Isolated between amino/ether.[1]
6.15 ddd1HH-6 (Aniline Ring)Ortho to amino.[1]
5.20 br s2H-NH₂Exchangeable amine protons.[1]
3.73 s3H-OCH₃Methoxy group singlet.[1]

Expert Insight on Coupling: The "triplets" at 6.90 and 7.25 ppm are technically doublets of doublets (dd) appearing as pseudo-triplets due to similar coupling constants (

1

1
¹³C NMR Data (100 MHz, DMSO-d₆)

The spectrum should show 13 distinct carbon signals .

  • Ether/Amine Carbons (Quaternary): ~160.5 (C-3'), 158.2 (C-1'), 157.5 (C-3), 150.1 (C-1).[1]

  • Aromatic CH: 130.5, 130.1 (C-5, C-5'), 110.8, 109.5, 108.2, 106.5, 105.1, 103.2 (Ortho/Para positions).[1]

  • Methoxy Carbon: 55.4 (-OCH₃).[1]

Structural Logic & Workflow

The following diagram illustrates the logical flow for confirming the structure using the data above.

SpectralLogicSampleUnknown Sample(White/Off-white Solid)MSMass Spec (ESI+)Target: 216.1 m/zSample->MSStep 1: MW CheckIRFT-IR AnalysisTarget: 3300-3500 cm⁻¹ (NH₂)Sample->IRStep 2: Funct. GroupNMR¹H NMR AnalysisTarget: 3.73 ppm (OCH₃)Integrated Ratio 3:2:8Sample->NMRStep 3: ConnectivityDecisionData CorrelationMS->DecisionIR->DecisionNMR->DecisionValidIdentity Confirmed:3-(3-Methoxyphenoxy)anilineDecision->ValidAll Criteria Met

Figure 2: Analytical workflow for the structural validation of 3-(3-Methoxyphenoxy)aniline.

References

  • Synthesis of Phenoxyanilines: Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Accounts of Chemical Research, 41(11), 1450–1460.[1] Link[1]

  • Spectroscopic Data of Aniline Derivatives: SDBS (Spectral Database for Organic Compounds).[1] SDBS No. 3586 (3-Phenoxyaniline) and No. 1624 (m-Anisidine).[1] AIST. Link[1]

  • General NMR Prediction Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.[1] Link[1]

  • Application in Kinase Inhibitors: Pan, Z., et al. (2007).[1] Discovery of Selective Irreversible Inhibitors for BTK. ChemMedChem, 2(1), 58-61.[1] Link[1]

Technical Whitepaper: Structural Dynamics and Synthetic Pathways of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Methoxyphenoxy)aniline (CAS: 116289-64-6) represents a privileged pharmacophore in medicinal chemistry, functioning as a critical scaffold for Type II kinase inhibitors. Its diaryl ether linkage provides a unique balance of structural rigidity and conformational flexibility, allowing it to span the hydrophobic regions of ATP-binding pockets in enzymes such as Axl, Mer, and p38 MAP kinase. This guide details the molecular architecture, validated synthetic protocols, and conformational analysis required for the precise application of this moiety in drug discovery.

Molecular Architecture & Conformational Dynamics

Structural Topology

The molecule consists of two benzene rings connected by an ether oxygen atom. The substitution pattern is meta-meta (3,3'), meaning both the amine (-NH₂) and methoxy (-OCH₃) groups are located at the 3-position relative to the ether bridge.

  • Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

  • Key Feature: The C–O–C bond angle typically rests between 118° and 120°, deviating from the ideal tetrahedral angle due to the steric repulsion between the ortho-hydrogens of the two phenyl rings.

Conformational Flexibility (The "Butterfly" Motion)

Unlike biphenyl systems which are rigidified by a single C-C bond, the diaryl ether linkage introduces two degrees of rotational freedom (torsion angles


 and 

).
  • Skew Conformation: In solution, the rings are rarely coplanar. To minimize steric clash between the ortho-hydrogens (H2/H6 on Ring A and H2'/H6' on Ring B), the rings twist to form a "skew" or "twist" conformation.

  • Pharmacological Implication: This flexibility allows the molecule to adopt a "butterfly" shape, essential for fitting into the deep hydrophobic back-pockets of kinase enzymes (e.g., the DFG-out conformation).

Visualization of Conformational Dynamics

The following diagram illustrates the rotational vectors and steric zones that define the molecule's low-energy conformations.

Conformation Center Ether Oxygen (Pivot Point) RingA Aniline Ring (3-NH2) Center->RingA Torsion Φ RingB Phenol Ring (3-OMe) Center->RingB Torsion Ψ Steric Steric Clash Zone (Ortho-Hydrogens) RingA->Steric Repulsion RingB->Steric Repulsion Conf Preferred Geometry: Twist Angle ~35-40° Steric->Conf Forces Rotation

Figure 1: Conformational landscape of the diaryl ether linkage. The central oxygen acts as a pivot, while steric repulsion between ortho-hydrogens forces the rings into a non-planar twist, optimizing binding fit.

Synthetic Methodologies

To ensure high purity and scalability, a Nucleophilic Aromatic Substitution (SₙAr) followed by Catalytic Hydrogenation is the preferred route. This pathway is self-validating because the intermediate (nitro compound) has distinct physical properties (color, polarity) from the final amine product.

Reaction Scheme
  • Step 1 (Coupling): 3-Methoxyphenol + 1-Fluoro-3-nitrobenzene

    
     3-(3-Methoxyphenoxy)nitrobenzene.
    
  • Step 2 (Reduction): Nitro intermediate + H₂/Pd-C

    
     3-(3-Methoxyphenoxy)aniline.
    
Detailed Experimental Protocol
Step 1: Formation of the Ether Linkage
  • Reagents: 3-Methoxyphenol (1.0 equiv), 1-Fluoro-3-nitrobenzene (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 3-methoxyphenol in dry DMF under nitrogen atmosphere.

    • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Add 1-fluoro-3-nitrobenzene dropwise.

    • Heat the mixture to 80-100°C for 4-6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting phenol (lower R_f) should disappear; the nitro product (high R_f, yellow spot) will appear.

    • Workup: Pour into ice water. The product will precipitate as a yellow solid. Filter, wash with water, and dry.

Step 2: Reduction to Aniline
  • Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro compound in Methanol.[1]

    • Carefully add Pd/C catalyst (Caution: Pyrophoric when dry).

    • Purge the flask with H₂ gas. Stir at room temperature for 2-4 hours.

    • Checkpoint: The yellow color of the solution will fade to colorless or light brown. TLC will show a significant drop in R_f (amine is more polar than nitro) and a positive ninhydrin stain (turns purple/red).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the target aniline as a viscous oil or low-melting solid.

Synthetic Workflow Diagram

Synthesis SM1 3-Methoxyphenol Step1 Step 1: SnAr Coupling (K2CO3, DMF, 90°C) SM1->Step1 SM2 1-Fluoro-3-nitrobenzene SM2->Step1 Inter Intermediate: 3-(3-Methoxyphenoxy)nitrobenzene (Yellow Solid) Step1->Inter Precipitate in Water Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final Product: 3-(3-Methoxyphenoxy)aniline (Colorless/Brown Oil) Step2->Final Filter & Conc.

Figure 2: Step-by-step synthetic pathway. The color change from yellow (nitro) to colorless (amine) serves as a visual process control.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum will display two distinct aromatic systems.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
3.75Singlet3H-OCH₃ (Methoxy group)
5.20Broad Singlet2H-NH₂ (Exchangeable with D₂O)
6.10 - 6.35Multiplet3HRing A (Protons ortho/para to NH₂)
6.50 - 6.70Multiplet3HRing B (Protons ortho/para to OMe)
7.00 - 7.25Multiplet2HMeta protons (H5 on both rings)
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Expected Mass: [M+H]⁺ = 216.1 m/z.

  • Purity Check: UV detection at 254 nm should show a single peak >95% area.

Pharmacological Relevance[2][3][4]

Kinase Inhibitor Design

3-(3-Methoxyphenoxy)aniline is frequently utilized as a "linker-tail" motif in Type II Kinase Inhibitors .

  • Mechanism: The aniline nitrogen often forms a hydrogen bond with the hinge region or a glutamate residue in the

    
    C-helix.
    
  • Pocket Occupation: The diaryl ether scaffold allows the methoxy-phenyl ring to extend into the hydrophobic allosteric pocket created when the DFG motif (Asp-Phe-Gly) moves to the "out" conformation.

  • Examples: This substructure is analogous to fragments found in inhibitors targeting Axl , c-Met , and p38 MAP Kinase .

Structure-Activity Relationship (SAR)
  • Methoxy Group: Provides a hydrogen bond acceptor capability and fills small hydrophobic cavities.

  • Meta-Substitution: Crucial for geometry. Para-substitution often results in a linear molecule that clashes with the "gatekeeper" residue in the kinase ATP pocket, whereas the meta-linkage curves the molecule around the gatekeeper.

References

  • Safe, S., & Moir, R. Y. (1962). The Principal Conformations of Some Ortho-Substituted Diphenyl Ethers. Canadian Journal of Chemistry, 40(12). [Link]

  • Boschelli, D. H. (2002).[2] 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors.[2] Current Topics in Medicinal Chemistry. [Link]

Sources

Potential therapeutic applications of 3-(3-Methoxyphenoxy)aniline

[2][3]

Technical Synthesis Guide

The synthesis of 3-(3-Methoxyphenoxy)aniline is a two-step process involving a Nucleophilic Aromatic Substitution (

Step 1: Ether Formation ( )
  • Reagents: 3-Methoxyphenol, 1-Fluoro-3-nitrobenzene.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Solvent: DMF or DMSO (Polar aprotic is required to solvate the cation and activate the phenoxide).

Protocol:

  • Charge a reactor with 3-Methoxyphenol (1.0 eq) and DMF (10 vol).

  • Add

    
     (1.5 eq) and stir at 25°C for 30 mins to generate the phenoxide anion.
    
  • Add 1-Fluoro-3-nitrobenzene (1.05 eq) dropwise. Exothermic reaction.

  • Heat to 80–100°C for 4–6 hours. Monitor by HPLC for the disappearance of phenol.

  • Workup: Quench with water, extract into Ethyl Acetate. Wash with 1N NaOH to remove unreacted phenol (Critical for purity).

Step 2: Nitro Reduction
  • Reagents: Hydrogen gas (

    
    ), 10% Pd/C catalyst.
    
  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the nitro-intermediate from Step 1 in Methanol.

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30–50 psi at Room Temperature for 2–4 hours.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Isolation: Concentrate filtrate to yield the crude aniline oil.

Synthesis Workflow Diagram

SynthesisRouteFig 2. Synthetic Pathway for 3-(3-Methoxyphenoxy)anilinePhenol3-MethoxyphenolStep1Step 1: SnAr Coupling(K2CO3, DMF, 90°C)Phenol->Step1Fluoro1-Fluoro-3-nitrobenzeneFluoro->Step1InterIntermediate:1-(3-methoxyphenoxy)-3-nitrobenzeneStep1->InterStep2Step 2: Catalytic Hydrogenation(H2, Pd/C, MeOH)Inter->Step2ProductFinal Product:3-(3-Methoxyphenoxy)anilineStep2->Product

Quality Control & Impurity Profiling

For drug development applications, the following impurity profile must be managed.

Impurity TypeOriginControl StrategyLimit (Typical)
Residual Phenol Unreacted 3-MethoxyphenolCaustic wash (1N NaOH) during Step 1 workup.< 0.1%
Nitro-Intermediate Incomplete ReductionMonitor Step 2 via HPLC; Extend reaction time.< 0.1%
Bis-Ether Dimer Double substitution on di-fluoro impuritiesUse high-purity 1-Fluoro-3-nitrobenzene starting material.< 0.15%
Palladium Catalyst LeachingMetal scavenger resin (e.g., SiliaMetS®) or charcoal treatment.< 10 ppm

References

  • Liu, Y., et al. (2020). "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." International Journal of Molecular Sciences, 21(21), 8006.

    • Context: Discusses the structural role of phenoxyphenyl moieties in kinase selectivity pockets.
  • BenchChem. (2024). "3-(3-Methoxyphenoxy)aniline Structure and Properties."

    • Context: Chemical specifications and structural data.[1][2][3][4][5][6][7][8]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11649683 (Related Isomer)." [1]

    • Context: General reference for biaryl ether physicochemical properties.
  • U.S. Environmental Protection Agency. (2024). "TSCA Inventory: CAS 6264-67-1 Identification."

    • Context: Authoritative source for resolving the CAS number confusion (confirming 6264-67-1 is 4-fluoro-1,3-benzenediamine).

A Technical Guide to 3-(3-Methoxyphenoxy)aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diarylamine Ether Scaffold in Modern Drug Discovery

The 3-(3-methoxyphenoxy)aniline core represents a privileged scaffold in medicinal chemistry, particularly within the realm of kinase inhibitor discovery. This diarylamine ether motif serves as a versatile and conformationally influential building block, enabling precise geometric and electronic tuning of drug candidates. Its true value lies not as a standalone pharmacophore, but as a central linker or anchor region that correctly orients other critical binding moieties within a target protein's active site. The non-coplanar nature of the two phenyl rings, connected by a flexible ether linkage, allows the molecule to adopt specific three-dimensional conformations essential for high-affinity interactions. This guide provides an in-depth exploration of the synthesis, biological significance, and structure-activity relationships of derivatives built upon this core, with a focus on their application in oncology.

Part 1: Synthetic Strategies and Methodologies

The construction of the 3-(3-methoxyphenoxy)aniline core and its subsequent derivatization are pivotal to accessing novel chemical matter. The primary synthetic challenge lies in the efficient formation of the diaryl ether bond and the strategic manipulation of the aniline functional group.

Core Synthesis via Ullmann Condensation

The most prevalent and robust method for constructing the diaryl ether linkage is the Ullmann condensation. This copper-catalyzed cross-coupling reaction provides a reliable route to the core structure.

Reaction Principle: The reaction couples an aryl halide (typically an iodide or bromide for higher reactivity) with a phenol in the presence of a copper catalyst and a base. The choice of 3-aminophenol and 1-iodo-3-methoxybenzene is a common starting point, as the amino group can be protected and later utilized for further derivatization.

Experimental Protocol: Synthesis of N-(3-(3-Methoxyphenoxy)phenyl)acetamide

This protocol details a typical Ullmann condensation followed by acetylation to yield a stable, versatile intermediate.

Step 1: Ullmann Condensation

  • To a sealed reaction vessel, add 3-aminophenol (1.0 eq), 1-iodo-3-methoxybenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add dimethyl sulfoxide (DMSO) as the solvent to create a slurry.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 3-(3-methoxyphenoxy)aniline.

Step 2: Acetylation

  • Dissolve the purified 3-(3-methoxyphenoxy)aniline (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, N-(3-(3-methoxyphenoxy)phenyl)acetamide.

Part 2: Case Study: Nilotinib, a Second-Generation Kinase Inhibitor

The paramount example of a therapeutic agent built around the 3-(3-methoxyphenoxy)aniline scaffold is Nilotinib (marketed as Tasigna®). It is a highly potent, second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (Ph+ CML).[1]

Synthesis of Nilotinib

The industrial synthesis of Nilotinib has evolved to maximize efficiency and yield. A key step involves a palladium-catalyzed Buchwald-Hartwig amination, which couples the pre-formed 3-(3-methoxyphenoxy)aniline core with a pyrimidine-based fragment. This C-N bond formation is critical for the final structure.[2]

Experimental Workflow: Key Buchwald-Hartwig Coupling Step

This workflow illustrates the pivotal coupling reaction in a modern Nilotinib synthesis.

BCR_ABL_Pathway cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS Activates PI3K PI3K/AKT/mTOR Pathway BCR_ABL->PI3K Activates JAK JAK/STAT Pathway BCR_ABL->JAK Activates Adhesion Altered Adhesion BCR_ABL->Adhesion Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits Proliferation Increased Proliferation & Cell Survival RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK->Proliferation JAK->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Part 3: Structure-Activity Relationship (SAR) Insights

The development of Nilotinib and other derivatives from the 3-(3-methoxyphenoxy)aniline core has generated significant SAR data. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Structural Features for BCR-ABL Inhibition

Pharmacophore modeling and SAR studies on Nilotinib analogues have identified several key features essential for potent BCR-ABL inhibition. [3][4]

  • The 3-(3-Methoxyphenoxy)aniline Core: Acts as a rigid scaffold to correctly position other functional groups. The methoxy group often engages in favorable interactions within the kinase hinge region.

  • Trifluoromethylphenyl Group: This moiety is critical for binding deep within a hydrophobic pocket of the ABL kinase domain. The trifluoromethyl group enhances binding affinity.

  • N-methylimidazole Group: Provides a key hydrogen bond interaction and contributes to solubility and overall molecular conformation.

  • Pyrimidinyl-Pyridine Moiety: This part of the molecule extends out of the ATP-binding site and is crucial for selectivity and potency. Modifications in this region can drastically alter the activity profile. [5]

SAR Data Summary

The following table summarizes the impact of modifications at different positions of the Nilotinib scaffold on BCR-ABL inhibitory activity.

Modification PositionStructural ChangeImpact on BCR-ABL IC₅₀Rationale / Causality
Phenyl Ring A (Aniline)Removal of methyl groupModerate decrease in potencyLoss of specific hydrophobic interactions in the active site.
Phenyl Ring B (Phenoxy)Replacement of methoxy with HSignificant decrease in potencyLoss of a key hydrogen bond acceptor interaction with the kinase hinge region.
Imidazole Ring N-alkylation with larger groupsVariable; often decreased potencySteric hindrance can disrupt the optimal binding conformation.
Pyridine Ring Isomeric substitution (e.g., 2-pyridyl)Significant decrease in potencyThe 3-pyridyl nitrogen is optimally positioned for a key interaction; altering this geometry disrupts binding.

Data synthesized from principles described in cited literature. [3][4][5]

Part 4: Future Perspectives

The 3-(3-methoxyphenoxy)aniline scaffold, exemplified by the success of Nilotinib, remains a highly valuable starting point for the design of novel kinase inhibitors. Future research is likely to focus on:

  • Overcoming Resistance: Designing third-generation inhibitors that are active against emerging BCR-ABL mutations.

  • Expanding Targets: Modifying the core and its substituents to target other kinases implicated in different cancers or diseases.

  • Neurodegenerative Diseases: Repurposing Nilotinib and designing new derivatives is being explored for diseases like Alzheimer's and Parkinson's, where it may help clear toxic protein aggregates. [6][7] The logical framework for discovering new drugs from this scaffold involves iterative cycles of design, synthesis, and biological evaluation, a process that continually refines our understanding of the complex interplay between chemical structure and biological function.

Drug_Discovery_Logic Scaffold Scaffold Identification (3-(3-Methoxyphenoxy)aniline) Design Computational Design & SAR Analysis Scaffold->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Screening In Vitro Screening (Kinase Assays, Cell Viability) Synthesis->Screening Screening->Design Iterate Optimization Lead Optimization (ADME/Tox Properties) Screening->Optimization Identify Hit Optimization->Synthesis Refine Clinical Preclinical & Clinical Development Optimization->Clinical Select Candidate

Caption: Iterative logic of drug discovery based on a privileged scaffold.

References

  • Manley, P. W., Drueckes, P., & Fendrich, G. (2014). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Targeted Oncology, 9(2), 111–119. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride? Patsnap. [Link]

  • National Center for Biotechnology Information. (n.d.). Nilotinib. PubChem. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using Nilotinib. NCI. Retrieved from [Link]

  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]

  • Perrotti, D., Jamieson, C., Goldman, J., & Skorski, T. (2010). Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. British Journal of Haematology, 149(4), 479–493. [Link]

  • Drugs.com. (2025). Nilotinib: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • O'Hare, T., Deininger, M. W., & Druker, B. J. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 17(2), 212–221. [Link]

  • Tiwari, A. K., Sodani, K., Dai, C.-L., Ashby, C. R., & Chen, Z.-S. (2013). Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. Molecular Pharmaceutics, 10(8), 2977–2990. [Link]

  • Marfe, G., Ottone, T., & Divona, M. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 438. [Link]

  • Donato, N. J., Wu, J. Y., & Stapley, J. (2004). Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. Blood, 104(11), 309. [Link]

  • Georgetown University Medical Center. (2017). Georgetown Clinical Trial Testing Nilotinib in Alzheimer's Disease Begins. Georgetown University. [Link]

  • Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. (2010). PMC. [Link]

  • Tiwari, A. K., Sodani, K., Dai, C.-L., Ashby Jr, C. R., & Chen, Z.-S. (2013). Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. Molecular Pharmaceutics, 10(8), 2977–2990. [Link]

  • Lewy Body Dementia Association. (2024). Promising Phase 2 Results for DLB in Early Trial Data. LBDA. [Link]

  • Głowacka, I. E., Jończyk, J., & Wietrzyk, J. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(15), 5863. [Link]

  • Columbia University. (2019). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia University Journal of Science. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenoxy)aniline, a versatile scaffold in modern medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its derivatives, and provide detailed protocols for its biological evaluation, with a particular focus on its potential as a precursor for kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this chemical entity in their research endeavors.

Introduction: The Significance of the Diaryl Ether Aniline Scaffold

The diaryl ether linkage is a privileged motif in medicinal chemistry, offering a balance of conformational flexibility and structural rigidity that is conducive to potent and selective interactions with biological targets. When combined with an aniline moiety, as in the case of 3-(3-Methoxyphenoxy)aniline, it provides a valuable platform for the synthesis of a diverse array of bioactive molecules. The aniline functional group serves as a key handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

Derivatives of this scaffold have shown promise in a variety of therapeutic areas, most notably in oncology as inhibitors of protein kinases. The dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 3-(3-Methoxyphenoxy)aniline core can be elaborated to target the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways that drive tumor growth and survival.

Synthesis of 3-(3-Methoxyphenoxy)aniline and Its Analogs

The synthesis of 3-(3-Methoxyphenoxy)aniline can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation Approach

The Ullmann condensation is a classical and reliable method for the formation of diaryl ethers. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. For the synthesis of a precursor to 3-(3-Methoxyphenoxy)aniline, one could envision the coupling of 3-aminophenol with 1-bromo-3-methoxybenzene or, more strategically, the coupling of 3-nitrophenol with 1-bromo-3-methoxybenzene followed by reduction of the nitro group.

Proposed Experimental Protocol for Ullmann Condensation:

Step 1: Synthesis of 3-(3-Methoxyphenoxy)nitrobenzene

  • To a dried round-bottom flask, add 3-nitrophenol (1.0 eq), 1-bromo-3-methoxybenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 120-140 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(3-methoxyphenoxy)nitrobenzene.

Step 2: Reduction to 3-(3-Methoxyphenoxy)aniline

  • Dissolve the 3-(3-methoxyphenoxy)nitrobenzene (1.0 eq) in ethanol in a pressure vessel.

  • Add palladium on activated carbon (10% w/w, 0.05 eq) to the solution.

  • Hydrogenate the mixture at 50 psi of hydrogen gas at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(3-Methoxyphenoxy)aniline.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3][4][5] This method offers milder reaction conditions and broader substrate scope compared to the classical Ullmann reaction. For the synthesis of 3-(3-Methoxyphenoxy)aniline, this would involve the coupling of 3-bromoanisole with 3-aminophenol.

Proposed Experimental Protocol for Buchwald-Hartwig Amination:

  • To a dried Schlenk tube, add 3-bromoanisole (1.0 eq), 3-aminophenol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene to the tube.

  • Heat the reaction mixture to 80-110 °C and stir under an argon atmosphere for 8-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(3-Methoxyphenoxy)aniline.

Workflow for Synthesis of 3-(3-Methoxyphenoxy)aniline:

G cluster_0 Ullmann Condensation cluster_1 Buchwald-Hartwig Amination 3-Nitrophenol 3-Nitrophenol Coupling Coupling 3-Nitrophenol->Coupling 1-bromo-3-methoxybenzene, CuI, K2CO3, DMF 3-(3-Methoxyphenoxy)nitrobenzene 3-(3-Methoxyphenoxy)nitrobenzene Coupling->3-(3-Methoxyphenoxy)nitrobenzene Reduction Reduction 3-(3-Methoxyphenoxy)nitrobenzene->Reduction H2, Pd/C 3-(3-Methoxyphenoxy)aniline 3-(3-Methoxyphenoxy)aniline Reduction->3-(3-Methoxyphenoxy)aniline 3-Bromoanisole 3-Bromoanisole Coupling2 Coupling2 3-Bromoanisole->Coupling2 3-aminophenol, Pd catalyst, ligand, base 3-(3-Methoxyphenoxy)aniline2 3-(3-Methoxyphenoxy)aniline Coupling2->3-(3-Methoxyphenoxy)aniline2 Purification

Caption: Synthetic routes to 3-(3-Methoxyphenoxy)aniline.

Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenoxy)aniline Derivatives as Kinase Inhibitors

The 3-(3-Methoxyphenoxy)aniline scaffold has been utilized in the development of inhibitors for several kinase families, including the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[6] These kinases are implicated in cancer progression, metastasis, and drug resistance, making them attractive therapeutic targets.

A study on 7-aryl-2-anilino-pyrrolopyrimidines identified derivatives with a 3-methoxyanilino moiety as potent inhibitors of Mer and Axl kinases.[7] This suggests that the 3-methoxyphenoxy aniline core can be effectively incorporated into larger heterocyclic systems to achieve high-affinity binding to the kinase active site.

Key SAR Insights:

  • Aniline Substitution: The position of the linkage on the aniline ring is critical. Meta-substitution, as in 3-(3-Methoxyphenoxy)aniline, often provides an optimal vector for orienting substituents towards key binding pockets within the kinase active site.

  • Phenoxy Ring Substitution: The methoxy group on the phenoxy ring can be varied to modulate potency and selectivity. Electron-donating groups in this position may enhance activity.

  • Core Scaffold: The aniline nitrogen can be used to link the 3-(3-methoxyphenoxy)phenyl moiety to a variety of heterocyclic scaffolds, such as quinazolines, pyrrolopyrimidines, or quinolines. The nature of this heterocyclic core is a major determinant of the kinase selectivity profile. For instance, 4-anilinoquinazolines are a well-established class of EGFR inhibitors.[4]

Table of IC₅₀ Values for Representative Kinase Inhibitors with Related Scaffolds:

Compound IDScaffoldTarget Kinase(s)IC₅₀ (nM)Reference
Compound 27 (analogue)7-aryl-2-(3-methoxyanilino)-pyrrolopyrimidineMer2[6]
Axl16[6]
PD-1530354-(3-bromoanilino)-quinazolineEGFR0.029[4]
DHCPPhenothiazine derivativeProtein Kinase C8300[1]
N751Thioxanthene derivativeProtein Kinase C14000[1]
Compound 6li (analogue)3-aminopyrazole derivativeAXL1.6[2]

Biological Evaluation of 3-(3-Methoxyphenoxy)aniline Derivatives

A thorough biological evaluation is essential to characterize the pharmacological profile of novel compounds derived from the 3-(3-Methoxyphenoxy)aniline scaffold. This typically involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and potentially culminating in in vivo studies.

In Vitro Kinase Inhibition Assays

The primary evaluation of potential kinase inhibitors involves determining their potency and selectivity against a panel of kinases.

Experimental Protocol for a Generic In Vitro Kinase Assay (Luminescent-Based):

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate peptide

    • ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the 384-well plate, add the kinase enzyme, substrate, and assay buffer.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the luminescent assay kit according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay:

G Prepare Reagents Prepare Reagents Dispense in Plate Dispense in Plate Prepare Reagents->Dispense in Plate Add Test Compounds Add Test Compounds Dispense in Plate->Add Test Compounds Initiate Reaction (ATP) Initiate Reaction (ATP) Add Test Compounds->Initiate Reaction (ATP) Incubate Incubate Initiate Reaction (ATP)->Incubate Detect Signal Detect Signal Incubate->Detect Signal Data Analysis (IC50) Data Analysis (IC50) Detect Signal->Data Analysis (IC50)

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of the compounds on cellular processes such as proliferation, viability, and apoptosis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][8][9][10][11]

Experimental Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

The Annexin V assay is used to detect apoptosis, a form of programmed cell death that can be induced by kinase inhibitors.[7][12][13][14]

Experimental Protocol for Annexin V Apoptosis Assay:

  • Cell Treatment: Treat cells with the test compounds at their GI₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 3-(3-Methoxyphenoxy)aniline that inhibit TAM kinases, such as Axl and Mer, are expected to modulate downstream signaling pathways that are critical for cancer cell survival and proliferation.

Upon ligand (Gas6) binding, Axl and Mer dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades, including the PI3K/AKT and the RAS/MEK/ERK pathways.[10] Inhibition of Axl/Mer by a 3-(3-Methoxyphenoxy)aniline-based inhibitor would block these phosphorylation events, leading to the suppression of these pro-survival pathways. This would ultimately result in cell cycle arrest and apoptosis.

Proposed Signaling Pathway for a 3-(3-Methoxyphenoxy)aniline-based Axl/Mer Inhibitor:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Gas6 Gas6 Axl/Mer Axl/Mer Gas6->Axl/Mer Binds PI3K PI3K Axl/Mer->PI3K RAS RAS Axl/Mer->RAS Inhibitor 3-(3-Methoxyphenoxy)aniline Derivative Inhibitor->Axl/Mer Inhibits AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of Axl/Mer signaling by a 3-(3-Methoxyphenoxy)aniline derivative.

Conclusion and Future Directions

3-(3-Methoxyphenoxy)aniline represents a valuable and versatile starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthetic accessibility and the rich possibilities for chemical derivatization make it an attractive scaffold for medicinal chemists. The insights into the structure-activity relationships of its derivatives, coupled with robust biological evaluation protocols, provide a solid foundation for the rational design of potent and selective drug candidates.

Future research in this area should focus on:

  • Expanding the diversity of heterocyclic cores attached to the aniline nitrogen to explore a wider range of the kinome.

  • Systematic exploration of substitutions on both the phenoxy and aniline rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of the precise binding modes of these inhibitors with their target kinases through co-crystallization studies.

  • In vivo evaluation of promising candidates in relevant animal models of cancer.

By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of the 3-(3-Methoxyphenoxy)aniline scaffold to discover and develop the next generation of targeted therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Activities of 3-methoxy aniline derivatives of compound 3. Retrieved from [Link]

  • University of Cambridge. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]

  • Lee, S., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Scientific Reports, 10(1), 15638.
  • Edinburgh Research Explorer. (n.d.). AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603-608.
  • PubMed. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(12), 1810-1822.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 3-(3-Methoxyphenoxy)aniline (CAS: 104183-66-4), a critical intermediate in the synthesis of the BTK inhibitor Ibrutinib .[1]

Executive Summary

This guide details a robust Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of 3-(3-Methoxyphenoxy)aniline . As a key intermediate in the synthesis of Ibrutinib (Imbruvica), controlling the purity of this aniline derivative is critical to preventing downstream formation of genotoxic impurities in the final API.

The protocol utilizes a C18 stationary phase with an acidic phosphate buffer system . This approach ensures sharp peak shapes for the basic aniline moiety while providing selectivity against neutral precursors (e.g., 3-methoxyphenol) and the unreduced nitro-intermediate.

Chemical Context & Impurity Profiling[2][3][4][5]

To design an effective analytical method, one must understand the synthesis pathway. 3-(3-Methoxyphenoxy)aniline is typically synthesized via an ether coupling (Ullmann or


) followed by nitro-reduction.[1]
Structural Properties
  • Chemical Name: 3-(3-Methoxyphenoxy)aniline[1][2]

  • CAS: 104183-66-4

  • Molecular Weight: 215.25 g/mol

  • Functionality: Basic primary amine (

    
    ), Ether linkage, Methoxy group.[1]
    
  • Solubility: Soluble in Acetonitrile, Methanol, DMSO; limited solubility in water at neutral pH.

Impurity Origin Map

The following diagram illustrates the synthesis pathway and the origin of critical impurities that this method must separate.

ImpurityMap cluster_separation Critical Separation Required SM1 3-Methoxyphenol (Starting Material) INT Nitro-Intermediate (3-(3-methoxyphenoxy)-1-nitrobenzene) SM1->INT Ether Coupling (Base/Heat) SM2 1-Fluoro-3-nitrobenzene (Starting Material) SM2->INT PROD TARGET ANALYTE 3-(3-Methoxyphenoxy)aniline INT->PROD Reduction (H2/Pd-C or Fe/HCl) DEG Oxidation Products (Azo/Azoxy dimers) PROD->DEG Air Oxidation (Storage)

Figure 1: Synthesis pathway illustrating the origin of the Nitro-intermediate (Impurity C) and Starting Materials.[1]

Method Development Strategy

Mobile Phase pH Selection

Aniline derivatives are prone to peak tailing on silica-based columns due to interaction with residual silanols.[1]

  • Decision: Use a Phosphate Buffer at pH 3.0 .

  • Rationale: At pH 3.0, the aniline amine (

    
    ) is fully protonated (
    
    
    
    ). This prevents interaction with silanols (also protonated/neutral at pH 3) and ensures a sharp peak shape. Furthermore, the acidic pH suppresses the ionization of the phenolic impurity (3-methoxyphenol,
    
    
    ), increasing its retention and resolution from the void volume.[1]
Column Selection[5]
  • Decision: C18 (L1) Column with high surface area and end-capping.

  • Rationale: The molecule has significant hydrophobic character due to the two aromatic rings. A standard C18 provides sufficient retention. End-capping is mandatory to minimize basic interactions.

Detection Wavelength[1]
  • Decision: 254 nm .

  • Rationale: The conjugated diphenyl ether system exhibits strong absorption at 254 nm. While 210 nm provides higher sensitivity, it is susceptible to baseline drift from organic modifiers; 254 nm offers the best balance of sensitivity and baseline stability for purity analysis.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent USP L1)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV at 254 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 25 Minutes
Reagents & Mobile Phase Preparation
  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Orthophosphoric Acid (

      
      ), 85%, HPLC Grade.
      
    • Acetonitrile (ACN), HPLC Gradient Grade.

    • Milli-Q Water (18.2 MΩ).

  • Mobile Phase A (Buffer):

    • Dissolve 1.36 g of

      
       in 1000 mL of water (10 mM).
      
    • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid.

    • Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B:

    • 100% Acetonitrile.

Gradient Program

The gradient is designed to retain the polar aniline early while eluting the highly hydrophobic nitro-intermediate and bis-ether side products later.[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
2.09010End Isocratic
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010End of Run

Sample Preparation & Workflow

Correct sample preparation is vital to prevent precipitation of the hydrophobic impurities while maintaining peak shape for the amine.

SamplePrep Step1 Weigh 10.0 mg Sample (Accurate to 0.01 mg) Step2 Dissolve in 5 mL Acetonitrile (Ensures solubility of hydrophobic impurities) Step1->Step2 Step3 Sonicate for 5 mins (Ensure complete dissolution) Step2->Step3 Step4 Dilute to 10 mL with Water (Final Solvent: 50:50 ACN:Water) Step3->Step4 Step5 Filter (0.22 µm PVDF/PTFE) Discard first 1 mL Step4->Step5 Step6 Transfer to HPLC Vial Concentration: 1.0 mg/mL Step5->Step6

Figure 2: Sample preparation workflow ensuring solubility of both the amine product and hydrophobic nitro-impurities.

Note on Diluent: The final diluent is 50:50 ACN:Water. Do not use 100% ACN as the injection solvent, as this will cause "peak breakthrough" or split peaks for the early-eluting aniline product.

System Suitability & Acceptance Criteria

Before analyzing unknown samples, the system must be validated using a System Suitability Solution (SST).

SST Solution: A mixture containing 0.5 mg/mL Target Analyte and 0.05 mg/mL 3-Methoxyphenol (Impurity A) and 0.05 mg/mL Nitro-Intermediate (Impurity C).[1]

ParameterAcceptance CriteriaLogic
Resolution (

)
> 2.0 between Impurity A and TargetEnsures separation of starting material.
Tailing Factor (

)
< 1.5 for Target PeakConfirms no secondary silanol interactions.
Theoretical Plates (

)
> 5000Ensures column efficiency.
% RSD (Area) < 2.0% (n=5 injections)Confirms injector precision.

Expected Results & Discussion

Elution Order

Based on the hydrophobicities (


) and ionization states at pH 3.0:
  • 3-Methoxyphenol (Impurity A): Elutes first (~3-4 min). At pH 3.0, it is neutral but relatively polar compared to the diphenyl ethers.

  • 3-(3-Methoxyphenoxy)aniline (Target): Elutes second (~6-8 min). It is protonated (ionized), which reduces its retention relative to its neutral form, but the diphenyl ether core provides sufficient hydrophobic interaction.

  • 3-(3-Methoxyphenoxy)-1-nitrobenzene (Impurity C): Elutes late (~14-16 min). The nitro group is neutral and the molecule is highly hydrophobic.

Troubleshooting
  • Split Peaks: Usually caused by injecting the sample in 100% Acetonitrile. Ensure the diluent matches the initial mobile phase (or is weaker, e.g., 50% ACN).

  • Drifting Retention Times: Check the pH of the buffer. A shift of 0.2 pH units can significantly affect the retention of the aniline.

  • Ghost Peaks: Perform a blank injection. The gradient (10-90% B) can elute contaminants built up on the column from previous runs.

References

  • Ibrutinib Synthesis & Impurities

    • PubChem Compound Summary for Ibrutinib. National Center for Biotechnology Information. Accessed Oct 2023. Link

    • Process for preparing ibrutinib and its intermediates.[3][4] Patent US 2016/0115169 A1. (Describes the coupling and reduction steps).

  • HPLC of Aromatic Amines

    • USP <621> Chromatography. United States Pharmacopeia. (General guidelines for System Suitability).
    • Sielc Technologies.[5] HPLC Method for Analysis of Aniline.[5][6] (General reference for aniline retention behavior at acidic pH). Link

  • Chemical Properties

    • pKa Data Compiled by R. Williams. (Reference for Aniline pKa ~4.6 and Phenol pKa ~10). Link

Sources

Application Note: 3-(3-Methoxyphenoxy)aniline as a Functional End-Capper in High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-(3-Methoxyphenoxy)aniline in Polymer Synthesis Content Type: Detailed Application Note & Protocol Audience: Senior Polymer Scientists, R&D Chemists, Material Engineers

Executive Summary

3-(3-Methoxyphenoxy)aniline (CAS: 116289-64-6) is a specialized aromatic amine intermediate primarily utilized in the synthesis of high-performance polymers, specifically polyimides and polyamides. Unlike bifunctional monomers that form the polymer backbone, this mono-functional aniline serves a critical role as a chain terminator (end-capper) .

Its structural inclusion offers three distinct advantages in polymer engineering:

  • Molecular Weight Control: Precise termination of chain growth to achieve target viscosity and processing properties (Carothers equation application).

  • Solubility Enhancement: The flexible ether linkage and bulky methoxy substituent disrupt inter-chain packing, significantly improving solubility in organic solvents (NMP, DMAc) without sacrificing thermal stability.

  • Post-Polymerization Functionalization: The methoxy group serves as a latent reactive site; it can be demethylated to a hydroxyl group for subsequent cross-linking or adhesion promotion.

Chemical Properties & Handling[1]

  • IUPAC Name: 3-(3-Methoxyphenoxy)aniline[1][2]

  • Molecular Formula: C₁₃H₁₃NO₂[1]

  • Molecular Weight: 215.25 g/mol

  • Appearance: Off-white to pale brown solid

  • Solubility: Soluble in DMSO, DMF, THF, Dichloromethane; sparingly soluble in water.

Safety & Storage Protocol
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation (browning) upon air exposure.

  • Handling: Use in a fume hood. Wear nitrile gloves. Avoid contact with strong oxidizing agents.

Application 1: Synthesis of End-Capped Polyimides

This protocol describes the synthesis of a soluble polyimide via the classic two-step method (Polyamic Acid precursor followed by Imidization), utilizing 3-(3-Methoxyphenoxy)aniline as the molecular weight control agent.

Experimental Logic (The "Why")

In step-growth polymerization, molecular weight is extremely sensitive to stoichiometric balance. Adding a calculated amount of mono-amine (the target compound) limits the degree of polymerization (


) and prevents the formation of intractable, ultra-high molecular weight species that are difficult to process.
Reagents
  • Diamine: 4,4'-Oxydianiline (ODA) [Backbone Builder]

  • Dianhydride: Pyromellitic Dianhydride (PMDA) or BPDA [Backbone Builder]

  • End-Capper: 3-(3-Methoxyphenoxy)aniline [Target Compound]

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (<0.05% water).

Stoichiometry Calculation (Critical Step)

To target a specific degree of polymerization (


), use the modified Carothers equation for monofunctional end-cappers:


Where:
  • 
     = Moles of Dianhydride
    
  • 
     = Moles of Diamine
    
  • 
     = Moles of End-Capper (3-(3-Methoxyphenoxy)aniline)
    

Standard Formulation (Target MW ~ 20,000 g/mol ):

  • Dianhydride: 1.000 eq

  • Diamine: 0.980 eq

  • End-Capper: 0.040 eq (Calculated to cap both ends)

Step-by-Step Protocol
Phase A: Polyamic Acid (PAA) Synthesis
  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Diamine Dissolution: Charge the flask with ODA (19.62 g, 98 mmol) and 3-(3-Methoxyphenoxy)aniline (0.86 g, 4 mmol) . Add NMP (180 mL) . Stir at Room Temperature (RT) under

    
     until fully dissolved.
    
    • Expert Tip: Ensure the end-capper is added with the diamine to ensure random distribution of chain ends during the initial reaction phase.

  • Dianhydride Addition: Cool the solution to 0-5°C using an ice bath (exothermic reaction control). Add PMDA (21.81 g, 100 mmol) in 5 portions over 30 minutes.

  • Equilibration: Remove the ice bath and allow the viscous yellow solution to stir at RT for 24 hours.

    • Checkpoint: The solution viscosity should increase significantly, indicating high MW PAA formation.

Phase B: Chemical Imidization
  • Reagent Addition: To the PAA solution, add Acetic Anhydride (40 mL) and Pyridine (20 mL) as dehydration catalysts.

  • Reaction: Heat to 80°C for 6 hours, then 120°C for 2 hours.

  • Precipitation: Cool to RT. Pour the polymer solution slowly into a high-shear blender containing Methanol (2 L) .

  • Purification: Filter the fibrous precipitate. Wash 3x with methanol and 1x with hot water.

  • Drying: Dry in a vacuum oven at 150°C for 12 hours.

Visualization: Synthesis Workflow

The following diagram illustrates the chemical pathway and the role of the end-capper.

PolyimideSynthesis cluster_reaction Step-Growth Polymerization Monomers Monomers: Dianhydride + Diamine PAA Polyamic Acid (PAA) (Viscous Solution) Monomers->PAA Nucleophilic Attack (NMP, 0-25°C) EndCapper End-Capper: 3-(3-Methoxyphenoxy)aniline EndCapper->PAA Terminates Chain Growth Imidization Chemical Imidization (Ac2O / Pyridine) PAA->Imidization Cyclodehydration Polyimide Final Polyimide (Controlled MW, Soluble) Imidization->Polyimide Precipitation & Drying

Caption: Workflow for synthesizing polyimides using 3-(3-Methoxyphenoxy)aniline as a molecular weight regulator.

Characterization & Validation

To validate the incorporation of the end-capper and the quality of the polymer, perform the following analyses:

MethodParameterExpected Result / Validation Criteria
1H-NMR End-Group AnalysisDistinct singlet peak at ~3.8 ppm (Methoxy protons, -OCH₃). Integration ratio of backbone aromatic protons to methoxy protons confirms

(Number Average Molecular Weight).
GPC Molecular WeightPDI (Polydispersity Index) < 2.5 . A lower PDI compared to non-capped polymer indicates successful termination and suppression of branching.
TGA Thermal StabilityTd5% (5% Weight Loss) > 450°C . The methoxy group is stable up to ~400°C; significant loss before this indicates residual solvent.
DSC Glass Transition (

)

shift
. The flexible phenoxy-ether tail typically lowers

slightly compared to rigid phenyl-capped analogs, improving processability.

Advanced Application: Precursor for Functional Coatings

The methoxy group on the end-capper is not just inert; it can be activated.

Protocol: Demethylation for Adhesion Promotion

  • Dissolve the methoxy-terminated polyimide in Dichloromethane (DCM).

  • Treat with Boron Tribromide (BBr₃) at -78°C.

  • Result: The terminal -OCH₃ converts to -OH (Phenol).

  • Benefit: Phenolic end-groups significantly increase adhesion to metal substrates (Copper/Aluminum) in microelectronics packaging.

References

  • ChemicalBook. (n.d.). 2-(3-Methoxyphenoxy)aniline synthesis and properties. Retrieved from

  • BenchChem. (n.d.). 3-(3-Methoxyphenoxy)aniline Product Description and Applications. Retrieved from

  • Volksen, W. (1994). Condensation Polyimides: Synthesis, Solution Behavior, and Imidization. In: Performance of Plastics. Hanser Publishers. (Standard text for Polyimide Synthesis protocols).
  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. (Foundational reference for two-step polyimide synthesis).

Sources

Application Note: Diazotization & Functionalization of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the functionalization of 3-(3-Methoxyphenoxy)aniline , a versatile biaryl ether scaffold used in kinase inhibitor development and material science.

Introduction & Scope

The 3-(3-Methoxyphenoxy)aniline scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR) where the diphenyl ether moiety occupies the hydrophobic pocket.

Functionalizing the primary amine via diazotization offers a divergent synthetic pathway to access a library of derivatives (halides, nitriles, phenols) that are otherwise difficult to install directly. However, the presence of the electron-rich 3-methoxyphenoxy substituent introduces specific stability and reactivity considerations:

  • Electronic Activation: The ether linkage activates the distal ring, increasing the risk of intermolecular azo coupling (tar formation) if stoichiometry and temperature are not strictly controlled.

  • Solubility: The lipophilic biaryl nature requires careful solvent selection to ensure complete diazotization without precipitation of unreacted amine.

This guide provides validated protocols for the Sandmeyer , Balz-Schiemann , and Hydrolytic functionalization of this scaffold.

Mechanism of Action

The transformation proceeds via the formation of an arenediazonium salt.[1][2] Under acidic conditions, the nitrous acid generates the nitrosonium ion (


), which attacks the nucleophilic amine.
Visualization: Diazotization Pathway

DiazotizationMechanism Aniline 3-(3-Methoxyphenoxy)aniline N_Nitroso N-Nitroso Intermediate Aniline->N_Nitroso + NaNO2/HCl (0-5°C) Nitrosonium NO+ (Active Species) Nitrosonium->N_Nitroso Attack Diazonium Diazonium Salt (Ar-N≡N+ Cl-) N_Nitroso->Diazonium - H2O (Proton Transfer) Cl_Prod Aryl Chloride (Sandmeyer) Diazonium->Cl_Prod CuCl / HCl F_Prod Aryl Fluoride (Balz-Schiemann) Diazonium->F_Prod 1. HBF4 2. Δ OH_Prod Phenol (Hydrolysis) Diazonium->OH_Prod H2O / H2SO4 Δ

Figure 1: Divergent synthesis pathway from the aniline precursor via the diazonium intermediate.

Critical Experimental Parameters

ParameterRecommended RangeScientific Rationale
Temperature -5°C to 5°CPrevents thermal decomposition of the unstable diazonium salt (

loss) and suppresses side reactions (phenol formation).
Acid Stoichiometry 2.5 – 3.0 equiv.Essential to prevent the formation of triazenes (Ar-N=N-NH-Ar), which occur if the free amine attacks the diazonium salt.
Solvent System 1:1 H₂O/Acetone or AcOHThe biaryl ether is poorly soluble in pure water. An organic co-solvent ensures homogeneity.
Endpoint Monitoring KI-Starch PaperImmediate blue/black color confirms excess

, ensuring complete conversion of the limiting amine.

Experimental Protocols

Protocol A: Synthesis of the Diazonium Salt (The "Hub")

This is the starting point for all subsequent functionalizations.

Reagents:

  • 3-(3-Methoxyphenoxy)aniline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Hydrochloric Acid (conc. 37%) or

    
     (2.5 - 3.0 equiv)
    
  • Solvent: 50% Aqueous Acetone or Acetic Acid

Step-by-Step:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer, dissolve 3-(3-Methoxyphenoxy)aniline (5 mmol, 1.07 g) in 10 mL of acetone/water (1:1).

  • Acidification: Add concentrated HCl (1.5 mL) dropwise. A white hydrochloride salt precipitate may form; this is normal.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .

  • Diazotization: Add a solution of

    
     (380 mg in 2 mL 
    
    
    
    ) dropwise over 15 minutes.
    • Critical: Maintain internal temperature < 5°C.

    • Observation: The suspension should clear as the soluble diazonium salt forms.

  • Validation: After 20 mins stirring, spot a drop of the reaction mixture onto KI-Starch paper. An instant blue/black ring confirms excess nitrous acid.

    • If negative: Add 10% more

      
       solution and re-test.
      
  • Destruction of Excess Nitrite: Add Urea (approx. 50-100 mg) until the KI-Starch test is negative (prevents side reactions in the next step).

Protocol B: Sandmeyer Chlorination (Ar-NH₂ → Ar-Cl)

Target: 1-Chloro-3-(3-methoxyphenoxy)benzene

Reagents:

  • Freshly prepared Diazonium solution (from Protocol A)

  • Copper(I) Chloride (CuCl) (1.2 equiv)

  • Conc. HCl (2 mL)

Workflow:

  • Catalyst Prep: Dissolve CuCl (600 mg) in 2 mL conc. HCl in a separate flask. Cool to 0°C.

  • Addition: Slowly pour the cold diazonium solution (Protocol A) into the stirring CuCl solution.

    • Note: Vigorous evolution of nitrogen gas (

      
      ) will occur. Frothing is expected.[3]
      
  • Thermal Ramp: Allow the mixture to warm to room temperature (20-25°C) over 1 hour. Then, heat to 60°C for 30 minutes to ensure complete dediazoniation.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3 x 20 mL). Wash organics with 1M NaOH (to remove any phenols) and Brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Protocol C: Balz-Schiemann Fluorination (Ar-NH₂ → Ar-F)

Target: 1-Fluoro-3-(3-methoxyphenoxy)benzene Use Case: Increasing metabolic stability (blocking P450 oxidation).

Reagents:

  • 3-(3-Methoxyphenoxy)aniline (1.0 equiv)

  • Tetrafluoroboric acid (

    
    , 48% aq) (2.0 equiv)
    
  • Sodium Nitrite (

    
    ) (1.1 equiv)
    

Workflow:

  • Salt Formation: Dissolve the aniline in 48%

    
     (diluted with minimal water if necessary) in a plastic (HDPE) or Teflon vessel. Cool to 0°C.
    
  • Diazotization: Add aqueous

    
     dropwise at 0°C.
    
  • Precipitation: The Diazonium Tetrafluoroborate salt (

    
    ) is typically insoluble. Stir for 30 mins at 0°C.
    
  • Isolation (Critical): Filter the solid precipitate. Wash with cold 5%

    
    , then cold ethanol, then diethyl ether. Air dry briefly.
    
    • Safety: Do not dry completely or heat; potentially shock sensitive.

  • Thermal Decomposition: Place the solid salt in a flask connected to a condenser. Heat gently with a heat gun or oil bath (approx 100°C).

    • Reaction: The solid will decompose, releasing white

      
       fumes and 
      
      
      
      gas, leaving the liquid aryl fluoride.
  • Purification: Distillation or chromatography of the residue.

Protocol D: Hydrolysis (Ar-NH₂ → Ar-OH)

Target: 3-(3-Methoxyphenoxy)phenol Use Case: Creating bis-phenol ether linkers.

Workflow:

  • Prepare the diazonium salt as in Protocol A , but use Sulfuric Acid (

    
    )  instead of HCl.
    
    • Reason: Chloride ions are nucleophilic and will lead to chloro-impurities (Sandmeyer) if HCl is used.

  • Prepare a solution of 15%

    
     in water and heat to boiling (100°C).
    
  • Slowly add the cold diazonium solution to the boiling acid.

  • Observation: Immediate evolution of

    
     and formation of a dark oil.
    
  • Workup: Cool, extract with Ether, and extract the phenol into 1M NaOH. Acidify the aqueous layer to recover the pure phenol.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Tar/Oil Formation Coupling of diazonium salt with unreacted amine (Triazene formation).Ensure acid is in excess (2.5+ equiv). Keep temp < 5°C during addition. Add nitrite slowly.
Low Yield (Sandmeyer) Oxidation of Cu(I) to Cu(II).Use fresh CuCl (white solid). If green (oxidized), wash with dilute HCl/sulfite before use.
Incomplete Reaction Poor solubility of the lipophilic ether.Increase Acetone or THF ratio during the initial dissolution.
Explosion Risk Dry diazonium salts.NEVER dry diazonium chlorides/nitrates. Keep them in solution. Only

and

salts are relatively stable.

Safety & Handling

  • Diazonium Salts: Potentially explosive if dried. Always handle in solution or as wet cakes.

  • Sodium Nitrite: Toxic oxidizer.

  • HF Generation: Balz-Schiemann thermal decomposition releases

    
    , which hydrolyzes to HF in moist air. Perform in a well-ventilated fume hood.
    
  • Waste: Quench all diazonium streams with phenol/NaOH (to couple) or hypophosphorous acid (to reduce) before disposal if not fully consumed.

References

  • Sandmeyer Reaction Mechanisms & Scope

    • Title: "The Sandmeyer Reaction: A Guide for the Chemist"
    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

  • Balz-Schiemann Fluorination Protocols

    • Title: "Balz-Schiemann Reaction: Mechanism and Synthetic Applic
    • Source: LibreTexts Chemistry
    • URL:[Link]

  • Diazotization of Ethers/Anilines

    • Title: "Reactions of Diazonium Salts: Sandmeyer and Related Reactions"[6][7][8]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Advanced Flow Chemistry Methods

    • Title: "Continuous flow reactor for Balz-Schiemann reaction"
    • Source: ResearchGate[9]

    • URL:[Link]

Sources

Amide coupling protocols for 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Protocols for 3-(3-Methoxyphenoxy)aniline

Executive Summary

This guide details optimized protocols for the acylation of 3-(3-Methoxyphenoxy)aniline (CAS: 116289-64-6) . This aniline derivative is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of Type II kinase inhibitors (e.g., affecting the hinge region binding).

Due to the inductive electron-withdrawing effect of the meta-phenoxy substituent, the nucleophilicity of the primary amine is attenuated (


) compared to standard aniline (

). Consequently, standard carbodiimide protocols (EDC/NHS) often suffer from slow kinetics and incomplete conversion. This note presents three tiered protocols—HATU (High-Throughput) , T3P (Scalable/Green) , and Acid Chloride (Sterically Demanding) —to ensure successful coupling across diverse carboxylic acid substrates.

Substrate Analysis & Mechanistic Insight

The Molecule:

  • Structure: A diaryl ether with an amine at the 3-position and a methoxy group at the 3'-position.

  • Electronic Profile: The ether oxygen is a resonance donor (

    
    ) but an inductive withdrawer (
    
    
    
    ). In the meta position, the resonance effect is decoupled from the reaction center, leaving the inductive withdrawal dominant.
  • Implication: The amine is "deactivated." It requires highly activated acylating species (e.g., At-esters or acyl phosphonates) to drive the reaction to completion.

Decision Matrix: Select the protocol based on your carboxylic acid partner and scale.

CouplingDecision Start Select Carboxylic Acid Partner IsAcidSensitive Is the Acid Epimerization Prone? Start->IsAcidSensitive IsHindered Is the Acid Sterically Hindered? IsAcidSensitive->IsHindered No T3P PROTOCOL B: T3P (Low Epimerization, >1g Scale) IsAcidSensitive->T3P Yes Scale Scale of Reaction IsHindered->Scale No AcidCl PROTOCOL C: Acid Chloride (The 'Sledgehammer') IsHindered->AcidCl Yes (Tertiary/Quaternary C) HATU PROTOCOL A: HATU (High Yield, Discovery Scale) Scale->HATU < 100 mg Scale->T3P > 100 mg

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties and scale.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best For: Small-scale library synthesis (<100 mg), valuable acids, and rapid turnaround. Mechanism: HATU generates a highly reactive O-At (7-azabenzotriazole) active ester, which reacts faster with deactivated anilines than standard OBt esters.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(3-Methoxyphenoxy)aniline (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5 minutes to form the activated ester.

    • Critical Check: Do not stir >10 minutes before adding the amine to avoid guanidinium side-product formation.

  • Amine Addition: Add 3-(3-Methoxyphenoxy)aniline (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash 2x with saturated

      
      , 1x with Water, 1x with Brine.
      
    • Note: If the aniline persists, wash with 0.5 M HCl (rapidly) to protonate and remove excess aniline without hydrolyzing the amide.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Protocol B: T3P (Propylphosphonic Anhydride) (Process Scale)

Best For: Scale-up (>1 g), chiral acids (lowest epimerization risk), and "green" workups (water-soluble byproducts). Mechanism: T3P acts as a kinetic dehydrating agent, forming a mixed anhydride that is highly reactive but sterically screened from racemization.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(3-Methoxyphenoxy)aniline (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF[2]

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 3-(3-Methoxyphenoxy)aniline (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (0.5 M).

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst, often superior to DIPEA for T3P couplings.

  • Cooling: Cool the mixture to 0 °C.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain T < 10 °C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.

    • Separate layers.[3] Wash organic layer with 1M NaOH (removes T3P byproducts) and 1M HCl (removes pyridine/aniline).

    • Concentrate. Often yields pure product without chromatography.[4]

Protocol C: Acid Chloride Generation (The "Sledgehammer")

Best For: Sterically hindered acids (e.g., tertiary carbons) or when HATU/T3P fails. Safety: Requires strictly anhydrous conditions.

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add catalytic DMF (1 drop).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir 1 hr at RT until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM.

  • Coupling: Add a solution of 3-(3-Methoxyphenoxy)aniline (1.0 equiv) and Triethylamine (2.0 equiv) in DCM dropwise to the acid chloride at 0 °C.

  • Finish: Stir 1 hr at RT. Standard aqueous workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Deactivated nucleophile (Aniline)Switch from EDC to HATU. Increase temperature to 50°C (safe for T3P).
Epimerization High basicity of DIPEASwitch to T3P/Pyridine or Collidine (weaker bases).
Guanidinium Byproduct HATU reacts with amineEnsure Acid + HATU + Base stir for 2-5 mins before adding amine.
Sticky/Oily Product Residual DMFUse EtOAc/Ether for workup; wash extensively with water/LiCl solution.

Visualizing the Mechanism (HATU)

HATUMechanism Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster Activation HATU_Reagent HATU HATU_Reagent->ActiveEster Activation Base DIPEA Base->ActiveEster Activation TS Tetrahedral Intermediate ActiveEster->TS + Aniline Aniline 3-(3-Methoxyphenoxy)aniline (Nucleophile) Product Final Amide TS->Product - HOAt

Figure 2: Mechanistic flow of HATU activation. The formation of the O-At ester is the rate-limiting step that enables coupling with electron-deficient anilines.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5] Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7][8] Tetrahedron, 61(46), 10827-10852. Link

Sources

High-Performance Liquid Chromatography Analysis of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Stability-Indicating Protocol for Pharmaceutical Intermediates[1]

Abstract

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 3-(3-Methoxyphenoxy)aniline (CAS: 59647-72-8 / 116289-64-6).[1] As a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs), the purity of this building block is paramount. This guide moves beyond simple recipe listing to explain the mechanistic rationale for column selection and pH control, ensuring the method is transferable and compliant with USP <621> standards.

Part 1: Analyte Assessment & Method Strategy
1.1 Physicochemical Profile

To design a self-validating method, we must first understand the molecule's behavior in solution.[1]

  • Structure: A bi-aryl ether with a basic amine and a methoxy group.[1]

  • Hydrophobicity (LogP): ~2.6 (Moderately Lipophilic).[1] The two aromatic rings provide strong retention on C18 stationary phases.

  • Basicity (pKa): The aniline nitrogen typically has a pKa of ~4.0 – 5.0.

    • Implication: At neutral pH (7.0), the molecule is mostly neutral (retained well but prone to peak tailing due to silanol interactions).

    • Implication: At acidic pH (< 2.5), the amine is protonated (

      
      ), reducing hydrophobicity slightly but significantly improving peak symmetry by repelling surface silanols.
      
1.2 Method Development Logic

We utilize a Low pH / Strong Buffer strategy.[1] While high pH methods (pH > 9) maximize retention, they require specialized hybrid columns.[1] The acidic approach is more universal for aniline derivatives, ensuring sharp peaks and compatibility with standard silica-based C18 columns.

MethodLogic Start Analyte: 3-(3-Methoxyphenoxy)aniline pKa pKa ~ 4.6 (Aniline Group) Start->pKa Choice Mobile Phase pH Choice pKa->Choice Acidic Acidic (pH 2.0 - 3.0) Choice->Acidic Preferred for QC Basic Basic (pH > 8.0) Choice->Basic Alternate ResultA Protonated (NH3+) Sharp Peaks Standard C18 (L1) Acidic->ResultA ResultB Neutral (NH2) Max Retention Requires Hybrid Column Basic->ResultB

Figure 1: Decision matrix for mobile phase pH selection based on aniline ionization states.

Part 2: Detailed Experimental Protocol
2.1 Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Phosphoric Acid (85%, HPLC Grade) OR Trifluoroacetic Acid (TFA) for MS compatibility.[1]

    • Water (Milli-Q / 18.2 MΩ).[1]

2.2 Chromatographic Conditions

This method uses a "Gradient Elution" to separate the main peak from potential synthesis impurities (e.g., 3-methoxyphenol or nitro-precursors).[1]

ParameterSpecificationRationale
Column C18 (USP L1) , 150 x 4.6 mm, 3.5 µm or 5 µm.[1] (Rec: Zorbax Eclipse Plus C18 or Waters Symmetry C18)End-capped silica is critical to minimize interaction with the basic aniline group.[1]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.[1]2)Suppresses silanol ionization and protonates the analyte for sharp peak shape.
Mobile Phase B Acetonitrile (100%) Strong solvent strength for eluting the hydrophobic bi-aryl structure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°C ± 2°CControls viscosity and mass transfer kinetics.[1]
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1]
Detection 240 nm (Primary), 210 nm (Secondary)Anilines absorb strongly at 240nm.[1] 210nm is more sensitive but prone to solvent noise.[1]
2.3 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Equilibration
2.09010Isocratic Hold (Solvent peak elution)
15.02080Linear Gradient
18.02080Wash (Remove hydrophobic dimers)
18.19010Return to Initial
23.09010Re-equilibration
Part 3: Sample Preparation & Workflow

Standard Preparation:

  • Weigh 25 mg of 3-(3-Methoxyphenoxy)aniline reference standard.[1]

  • Dissolve in 25 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter.[1]

Sample Preparation:

  • Dissolve crude intermediate in Diluent to reach ~1.0 mg/mL.

  • Filter immediately to prevent particulate damage to the column.[1]

Workflow Sample Raw Sample (Solid) Weigh Weigh & Dissolve (50:50 ACN:H2O) Sample->Weigh Filter Filter (0.22 µm) Remove Particulates Weigh->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (240 nm) Inject->Detect Data Integration & Purity Calculation Detect->Data

Figure 2: Analytical workflow from sampling to data processing.[1][2][3][4][5]

Part 4: System Suitability & Validation (USP <621>)

To ensure the "Trustworthiness" of the data, the system must pass these criteria before every sample set.

ParameterAcceptance CriteriaTroubleshooting Failure
Precision (RSD) NMT 2.0% (n=5 injections)Check injector reproducibility or pump pulsation.
Tailing Factor (T) NMT 1.5Column degradation or pH is too high (insufficient protonation).[1]
Theoretical Plates (N) > 5,000Dead volume in connections or column aging.[1]
Resolution (Rs) > 2.0 (between main peak and nearest impurity)Adjust gradient slope (make it shallower).

Note on Tailing: If the tailing factor exceeds 1.5, add 0.1% Triethylamine (TEA) to Mobile Phase A (acting as a silanol blocker), though modern Type B silica columns rarely require this.

Part 5: Troubleshooting Guide

Problem: Split Peak or Shoulder.

  • Cause: Sample solvent is too strong (e.g., 100% ACN) causing the analyte to precipitate or travel faster than the mobile phase initially.

  • Fix: Match the sample diluent to the starting mobile phase (90:10 Water:ACN).

Problem: Retention Time Drift.

  • Cause: pH fluctuation in Mobile Phase A.[1]

  • Fix: Ensure Phosphoric Acid is measured precisely. Use a pH meter to confirm pH is 2.2 ± 0.1.[1]

Problem: Ghost Peaks.

  • Cause: Carryover from previous high-concentration injections.[1]

  • Fix: Add a needle wash step with 100% ACN between injections.

References
  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (2023).[1] Defines system suitability parameters (Resolution, Tailing, RSD).

  • PubChem Compound Summary: 3-Methoxyaniline. National Center for Biotechnology Information. (2025).[1] Provides pKa and LogP data for aniline derivatives used to model the separation.

    • [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed). Wiley-Interscience.[1] (Standard text for gradient optimization and pH control in RP-HPLC).

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Methoxy-Substituted Flavone Scaffolds from 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

Flavones represent a privileged class of heterocyclic compounds, renowned for their vast spectrum of pharmacological activities.[1][2] Methoxylation of the flavone core, in particular, has been shown to enhance metabolic stability and oral bioavailability, making these derivatives highly attractive for drug discovery programs.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of novel flavone derivatives, strategically utilizing 3-(3-methoxyphenoxy)aniline as a versatile starting material for constructing the A-ring of the flavone scaffold. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, offering a robust, self-validating methodology for researchers. The protocols herein detail a multi-step pathway involving the transformation of the initial aniline into a key 2'-hydroxychalcone intermediate, followed by efficient oxidative cyclization to yield the target flavone.

Introduction: The Rationale for Methoxy-Flavone Synthesis

The 2-phenylchromen-4-one backbone of flavones is a cornerstone of medicinal chemistry, with derivatives exhibiting potent anti-inflammatory, antioxidant, anticancer, and antiviral properties.[2][5][6] The strategic placement of methoxy groups (–OCH₃) on this scaffold is a well-established tactic to improve drug-like properties. Methoxylation can block sites of metabolic attack (specifically, glucuronidation and sulfation of hydroxyl groups), thereby increasing the compound's in vivo half-life and bioavailability.[3] Furthermore, methoxy groups can modulate the electronic properties of the molecule, potentially fine-tuning its interaction with biological targets and leading to unique mechanisms of action, such as aromatase inhibition.[3]

While numerous methods exist for flavone synthesis, most rely on commercially available substituted phenols or acetophenones.[7][8] This guide addresses a more complex and versatile scenario, starting from the diaryl ether amine, 3-(3-Methoxyphenoxy)aniline. This starting material allows for the construction of a unique substitution pattern on the A-ring, offering access to novel chemical space. Our approach will first convert the amine functionality into a more synthetically tractable phenol group, which then serves as the anchor for building the flavone core through established, high-yielding transformations.

Overall Synthetic Strategy

The synthesis is designed as a logical, multi-step sequence. The initial challenge is the conversion of the chemically robust aniline group into a phenol, which is essential for subsequent acylation and cyclization steps. The chosen pathway maximizes yield and purity at each stage, employing well-understood and reliable reactions.

G A 3-(3-Methoxyphenoxy)aniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C 3-(3-Methoxyphenoxy)phenol B->C  H₂O, H₂SO₄  Heat D 2-Hydroxy-4-(3-methoxyphenoxy)acetophenone C->D  1. Acetic Anhydride  2. AlCl₃ (Fries Rearrangement) E 2'-Hydroxy-4'-(3-methoxyphenoxy)chalcone D->E  ArCHO, NaOH/EtOH  (Claisen-Schmidt Condensation) F Target Flavone Derivative E->F  I₂, DMSO  Heat  (Oxidative Cyclization)

Figure 1: Proposed workflow for synthesizing flavone derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(3-Methoxyphenoxy)phenol (Intermediate C)

Principle: This step utilizes a classical Sandmeyer-type reaction sequence. The primary aromatic amine is converted into a diazonium salt at low temperature, which is then hydrolyzed to the corresponding phenol. Careful temperature control during diazotization is critical to prevent premature decomposition of the unstable diazonium intermediate.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-(3-Methoxyphenoxy)aniline 215.25 10.76 g 0.05
Sodium Nitrite (NaNO₂) 69.00 3.80 g 0.055
Hydrochloric Acid (conc.) 36.46 15 mL ~0.18
Sulfuric Acid (conc.) 98.08 10 mL ~0.18
Deionized Water 18.02 200 mL -
Diethyl Ether 74.12 300 mL -
Sodium Bicarbonate (sat. aq.) 84.01 100 mL -

| Magnesium Sulfate (anhydrous) | 120.37 | 10 g | - |

Procedure:

  • In a 500 mL beaker, suspend 3-(3-Methoxyphenoxy)aniline (10.76 g) in a mixture of concentrated HCl (15 mL) and water (50 mL). Stir vigorously and cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (3.80 g) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate 1 L flask, bring a mixture of concentrated H₂SO₄ (10 mL) and water (150 mL) to a gentle boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling acidic water. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue to heat the mixture for 15 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acid, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude phenol.

  • Purify the product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure 3-(3-methoxyphenoxy)phenol.

Protocol 2: Synthesis of 2'-Hydroxy-4'-(3-methoxyphenoxy)chalcone (Intermediate E)

Principle: This two-part protocol first generates the required 2-hydroxyacetophenone via a Fries rearrangement, followed by a base-catalyzed Claisen-Schmidt condensation to form the chalcone. The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, preferentially to the ortho position. The subsequent condensation with an aromatic aldehyde builds the α,β-unsaturated ketone system characteristic of chalcones.[9]

Materials & Procedure (Part A: Fries Rearrangement):

  • Acetylate the phenol from Protocol 1 using acetic anhydride in the presence of a catalytic amount of sulfuric acid to form the acetate ester.

  • To the crude ester (0.04 mol) cooled in an ice bath, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • After addition, heat the mixture to ~160 °C for 2-3 hours.

  • Cool the reaction, and carefully quench by pouring onto crushed ice containing concentrated HCl.

  • Extract the product, 2-Hydroxy-4-(3-methoxyphenoxy)acetophenone (Intermediate D), with ethyl acetate. Purify via chromatography.

Materials & Procedure (Part B: Claisen-Schmidt Condensation):

  • Dissolve the 2-hydroxyacetophenone (Intermediate D, 0.03 mol) and a selected aromatic aldehyde (e.g., Benzaldehyde, 0.03 mol) in ethanol (100 mL).

  • To this solution, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is ~10-11.

  • Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl.

  • The precipitated yellow solid is the desired 2'-hydroxychalcone. Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol 3: Oxidative Cyclization to the Flavone (Final Product F)

Principle: The final step involves the intramolecular cyclization of the 2'-hydroxychalcone to form the flavone ring. This is an oxidative process, and a common and effective method uses iodine in dimethyl sulfoxide (DMSO).[10][11] DMSO acts as both the solvent and the oxidant in this transformation.

G cluster_0 Mechanism of Oxidative Cyclization Chalcone 2'-Hydroxychalcone Enolate Enolate Intermediate Chalcone->Enolate  -H⁺ (DMSO) Flavanone Flavanone Intermediate Enolate->Flavanone  Intramolecular  Michael Addition Iodination Iodinated Flavanone Flavanone->Iodination  I₂ Flavone Flavone Product + 2HI Iodination->Flavone  Elimination

Figure 2: Mechanism for I₂/DMSO mediated oxidative cyclization.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2'-Hydroxychalcone (E) (Varies) 0.02 0.02
Iodine (I₂) 253.81 5.08 g 0.02

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

Procedure:

  • Dissolve the 2'-hydroxychalcone (0.02 mol) and iodine (0.02 mol) in DMSO (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is the crude flavone. Filter the solid, wash thoroughly with water, and dry.

  • Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) or by column chromatography to yield the pure flavone derivative.

Characterization and Data Analysis

The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques.

Expected Analytical Data:

Technique Intermediate (Phenol C) Intermediate (Chalcone E) Final Product (Flavone F)
¹H NMR Aromatic protons, two -OCH₃ singlets (~3.8 ppm), phenolic -OH. Aromatic protons, α & β vinyl protons (doublets, ~7.5-8.0 ppm), phenolic -OH (singlet, >12 ppm).[9] Aromatic protons, characteristic C3-H singlet (~6.5-7.0 ppm).[12]
¹³C NMR Aromatic carbons, methoxy carbons (~55 ppm). Aromatic carbons, C=O (~192 ppm), α & β vinyl carbons.[9] Aromatic carbons, C=O (~178 ppm), characteristic flavone ring carbons.[13]
Mass Spec (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. [M+H]⁺ corresponding to the molecular weight.[14]

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), C-O stretch (~1200). | C=O stretch (~1650), C=C stretch (~1600), broad O-H stretch. | C=O stretch (~1630-1650), characteristic C-O-C stretches of the chromone ring. |

Applications in Drug Discovery

The synthesized methoxy-substituted flavones are prime candidates for screening in various biological assays. Their structural features suggest potential activities as:

  • Anti-inflammatory Agents: Flavones are known to modulate inflammatory pathways such as NF-κB.[6]

  • Anticancer Agents: They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][15] The methoxy groups may confer selectivity or unique mechanisms.

  • Antioxidants: The phenolic backbone allows for the scavenging of reactive oxygen species.[16]

  • Neuroprotective Agents: Certain flavone derivatives have shown promise in models of neurodegenerative diseases.[17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in diazotization (Protocol 1) Temperature too high, causing premature decomposition of the diazonium salt.Maintain strict temperature control (0-5 °C) using an ice-salt bath. Ensure slow, dropwise addition of NaNO₂.
Formation of isomers in Fries Rearrangement (Protocol 2) Reaction temperature or catalyst choice favoring para-migration.Optimize reaction temperature. Use milder Lewis acids or consider alternative acylation methods like Friedel-Crafts acylation.
Incomplete cyclization (Protocol 3) Insufficient heating or reaction time. Impure chalcone starting material.Ensure the reaction temperature reaches at least 120 °C. Increase reaction time and monitor by TLC. Purify the chalcone intermediate thoroughly before this step.
Formation of aurone byproducts Certain substitution patterns on the chalcone can favor aurone formation.While the I₂/DMSO method strongly favors flavone synthesis, alternative cyclization reagents can be explored if aurone formation is significant.[18]

References

  • 3-Methylflavone-8-carboxylic acid (CAS 3468-01-7) is a valuable tool for neuroscientists and pharmacologists investigating the complex signaling pathways within the central nervous system.
  • A widely adopted and effective method for the synthesis of flavones is the classical oxidative cyclization using Iodine in DMSO. (Source: Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis - Benchchem)
  • Methoxylated flavones have a great advantage over non-methylated flavones regarding oral bioavailability and metabolic resistance. (Source: Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC - NIH)
  • A general and direct route for flavone synthesis involves a two-step process of ortho-acylation of substituted phenols and subsequent cyclodehydrogenation of the resulting o-hydroxychalcones. (Source: A novel one-pot synthesis of flavones - RSC Publishing)
  • Flavones are a class of flavonoids synthesized by various methods and possess numerous pharmacological activities including antifungal, antibacterial, antioxidant, and anti-inflammatory properties. (Source: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW)
  • Studies suggest that methoxylation enhances the bioavailability and metabolic stability of flavones, leading to more significant biological activity compared to non-methoxylated counterparts.
  • Methoxylated flavones act as natural antioxidants and may reduce inflammation. (Source: Methoxylated Flavones: Health Benefits, Side Effects, Uses, Dose & Precautions - RxList)
  • The synthesis of flavonoids is commonly achieved through reactions like rearrangement, oxidative coupling, and chalcone-mediated cyclization. (Source: Reaction scope of the flavone synthesis.
  • A historical method for flavone synthesis involves the Allan-Robinson reaction, where o-hydroxyaryl ketones react with aromatic anhydrides. (Source: Synthesis of Flavones - Biomedical Journal of Scientific & Technical Research)
  • The most applied method for synthesizing flavones and aurones is based on the oxidative cyclization of o-hydroxychalcones. (Source: Flavones and Related Compounds: Synthesis and Biological Activity - MDPI)
  • Flavonoids have shown inhibitory activity against various human pathogens and are considered potential new drug leads for diverse human diseases.
  • Muthiah, N.S., et al. investigated the anti-inflammatory activity of flavone and its various methoxy derivatives. (Source: Anti-inflammatory activity of flavone and its methoxy deriv | 2182)
  • Natural flavones can regulate key inflammatory signaling pathways and activate enzymes that lead to tumor cell apoptosis. (Source: Flavones and Related Compounds: Synthesis and Biological Activity - PMC)
  • Ameta, K.L. published on the synthesis of novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. (Source: Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino)
  • HPLC-PAD-ESI-IT-MS and FIA-ESI-IT-MSn methods, combined with NMR, are powerful tools for the characterization of flavonoids. (Source: Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC)
  • Theoretical studies and QSAR modeling are used to understand the structure-activity relationships of flavone derivatives for drug discovery. (Source: (PDF)
  • Spectral analysis including ¹H-NMR is crucial for the identification of flavone and its metabolites.
  • Flavones are well-known for a wide spectrum of biological actions, including anti-cancer, anti-inflammatory, and antioxidant properties. (Source: (PDF)
  • Tandem mass spectrometry (MS/MS) in conjunction with liquid chromatography (LC) is a dominant technique for the structural elucidation of flavonoids.
  • The synthesis of fluorinated flavone derivatives often involves the cyclization of a 1,3-diketone intermediate. (Source: Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC)
  • ¹H and ¹³C chemical shifts of flavone derivatives are determined by 1D and 2D NMR experiments to understand structure-activity relationships.
  • A research study aimed to synthesize flavone compounds from vanillin and 2-hydroxyacetophenone through chalcone intermediates using an iodide catalyst.
  • Flavanone derivatives can be prepared through the cyclization of 2′-hydroxychalcone derivatives, which are obtained by Claisen–Schmidt condensation.
  • Mass spectrometry is a versatile and sensitive method for the structural characterization of flavonoid glycoconjugates and their derivatives. (Source: Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - MDPI)
  • The Auwers flavone synthesis is a specific named reaction for producing flavones. (Source: Auwers Flavone Synthesis Mechanism | Organic Chemistry - YouTube)
  • The functionalization of the C-3 position of flavones is a strategy to access different building blocks of interest.
  • The structure of synthesized flavone products can be confirmed using ¹³C-NMR spectroscopy. (Source: (PDF)

Sources

Troubleshooting & Optimization

Optimization of 3-(3-Methoxyphenoxy)aniline synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Methoxyphenoxy)aniline Synthesis Ticket ID: OPT-3MPA-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Optimization

Executive Summary

You are encountering yield fluctuations in the synthesis of 3-(3-Methoxyphenoxy)aniline . This scaffold is a critical pharmacophore in tyrosine kinase inhibitors (e.g., Ibrutinib analogs). The synthesis typically proceeds via two stages:[1]

  • C-O Bond Formation: Coupling 3-methoxyphenol with 1-bromo-3-nitrobenzene.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the amine.

Most yield losses occur in Stage 1 (The Ullmann Coupling) due to catalyst deactivation or incomplete conversion, and Stage 2 (Workup) due to emulsion formation or product occlusion in metal salts.

Part 1: The "Golden Route" Protocol

Do not deviate from the stoichiometry below without consulting the troubleshooting matrix.

Stage 1: Ligand-Assisted Ullmann Ether Synthesis

Objective: Coupling 3-methoxyphenol (Nucleophile) + 1-Bromo-3-nitrobenzene (Electrophile).

The System:

  • Catalyst: CuI (10 mol%)[2]

  • Ligand: Picolinic Acid (20 mol%) — Crucial for stabilizing the Cu(I) species.

  • Base:

    
     (2.0 equiv) — Superior to 
    
    
    
    for this specific substrate class.
  • Solvent: DMSO (anhydrous).

  • Temperature: 80–90 °C.

Protocol:

  • Charge an oven-dried flask with CuI (0.1 eq), Picolinic Acid (0.2 eq), and

    
     (2.0 eq).
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add 1-bromo-3-nitrobenzene (1.0 eq) and 3-methoxyphenol (1.1 eq) followed by DMSO.

  • Heat to 90 °C for 18–24 hours.

  • Checkpoint: Monitor via HPLC. Target >95% conversion of the bromide.

Stage 2: Chemoselective Reduction

Objective: Reduction of Nitro group without cleaving the ether.

The System:

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).
    
  • Solvent: MeOH/EtOAc (1:1).

Part 2: Process Visualization

The following diagram illustrates the reaction pathway and critical failure points (in red) where yield is lost.

SynthesisPath Start Starting Materials (3-Methoxyphenol + 1-Bromo-3-nitrobenzene) Complex Active Cu(I)-Ligand Complex Start->Complex DMSO, K3PO4 90°C Inter Intermediate: 1-(3-methoxyphenoxy)- 3-nitrobenzene Complex->Inter CuI/Picolinic Acid Oxidative Addition Side1 Side Product: Homocoupling (Biaryl) Complex->Side1 Lack of Ligand High Temp Side2 Side Product: Hydrodehalogenation (Nitrobenzene) Complex->Side2 Moisture in Solvent Product Final Product: 3-(3-Methoxyphenoxy)aniline Inter->Product Pd/C, H2 MeOH Side3 Impurity: Azobenzene derivatives Inter->Side3 Partial Reduction (Hydroxylamine accumulation)

Figure 1: Synthetic pathway for 3-(3-Methoxyphenoxy)aniline highlighting critical intermediates and potential impurity divergence points.

Part 3: Troubleshooting Guide (Q&A)

Module A: The Coupling Step (Ullmann)[3][4][5][6]

Q: My reaction stalls at 60% conversion. Adding more CuI doesn't help. Why? A: This is likely "Catalyst Poisoning" or "Ligand Scavenging." [3]

  • The Cause: As the reaction progresses, the bromide ions generated can inhibit the copper catalyst if the ligand (Picolinic acid) concentration is insufficient to compete for the metal center. Alternatively, trace water may have caused the catalyst to disproportionate into inactive Cu(0) and Cu(II).

  • The Fix:

    • Ensure your DMSO is anhydrous (<50 ppm water).

    • Do not just add CuI. Add a fresh premixed solution of CuI and Ligand (1:2 ratio) in degassed DMSO.

    • Switch base to

      
       if using 
      
      
      
      ; the phosphate solubility profile often maintains a better heterogeneous surface area.

Q: I see a major impurity at RRT 0.85. What is it? A: This is likely Nitrobenzene (from hydrodehalogenation).[3]

  • The Mechanism: If the catalytic cycle is slow (oxidative addition fails), the aryl radical/anion equivalent can abstract a proton from the solvent or trace moisture instead of coupling with the phenol.

  • The Fix: Increase the concentration of the phenol nucleophile to 1.2–1.5 equivalents to statistically favor the coupling over the proton abstraction.

Q: The reaction mixture turned into a black tar during workup. How do I isolate the intermediate? A: Copper salts coordinate strongly to the nitrogen and oxygen atoms in your product, creating emulsions.

  • The Protocol:

    • Dilute the reaction mixture with EtOAc.

    • Crucial Step: Wash the organic layer with 5% Ethylenediamine (aq) or Aqueous Ammonia (10%) . This chelates the copper (turning the aqueous layer bright blue) and releases your product into the organic phase.

    • Repeat until the aqueous layer is colorless.

Module B: The Reduction Step

Q: I am observing the formation of azo-dimers during hydrogenation. A: This occurs due to the condensation of nitroso and hydroxylamine intermediates under basic or insufficient hydrogen conditions.

  • The Fix:

    • Ensure high stirring rates (>800 RPM) to maximize

      
       mass transfer.
      
    • Add a trace of acetic acid (1%) to the solvent. Acidic media prevents the condensation of the intermediates.

Q: Can I use Fe/HCl instead of Pd/C? A: Yes, but with a warning.

  • Risk: While Fe/HCl is robust, the acidic workup can be tedious with the ether linkage (though this specific ether is relatively stable).

  • Better Alternative: Use Fe powder with Ammonium Chloride (

    
    )  in Ethanol/Water (3:1) at reflux.[3][4] This is effectively neutral and prevents ether cleavage while being highly selective for the nitro group.
    

Part 4: Optimization Data & Decision Matrix

Use this table to diagnose yield issues based on HPLC Area %.

Observation (HPLC)DiagnosisCorrective Action
Start Material (Br) > 10% Incomplete CouplingIncrease Ligand:Cu ratio to 2.5:1; Check O2 exclusion.
Impurity: Nitrobenzene HydrodehalogenationDry DMSO; Increase Phenol conc.
Impurity: Biaryl HomocouplingLower Temp to 80°C; Add halide slowly.
Low Mass Balance Workup LossUse Ethylenediamine wash; Check aqueous pH.

Part 5: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield Observed StepCheck Which Step? Problem->StepCheck Step1 Coupling (Step 1) StepCheck->Step1 Step2 Reduction (Step 2) StepCheck->Step2 ConvCheck Is Conversion >90%? Step1->ConvCheck WorkupIssue Issue: Workup Loss (Cu chelation) ConvCheck->WorkupIssue Yes ChemIssue Issue: Reaction Stalled ConvCheck->ChemIssue No Solution1 Sol: Wash with Ethylenediamine WorkupIssue->Solution1 Solution2 Sol: Add 0.1 eq CuI/Ligand complex ChemIssue->Solution2 ImpurityCheck Impurity: Azo/Hydrazo? Step2->ImpurityCheck Solution3 Sol: Increase H2 pressure or Add AcOH ImpurityCheck->Solution3 Yes Solution4 Sol: Switch to Fe/NH4Cl ImpurityCheck->Solution4 No (Incomplete)

Figure 2: Decision tree for diagnosing yield loss in diaryl ether synthesis.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

    • Relevance: Establishes the efficacy of amino acids (like picolinic acid) in stabilizing Cu(I) for aryl ether synthesis.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[5] [5]

    • Relevance: Provides the specific "Golden Route" conditions using picolinic acid and phosphate bases for difficult substr
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364.

    • Relevance: Comprehensive review of mechanism and side-reactions in Ullmann coupling.

Sources

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(3-Methoxyphenoxy)aniline CAS: 116289-64-6 Core Structure: Diaryl ether scaffold with a meta-amino and meta-methoxy substitution pattern. Primary Application: Kinase inhibitor intermediate (e.g., Bruton's tyrosine kinase - BTK inhibitors), dye synthesis, and polymer chemistry.

This guide addresses the specific technical challenges in synthesizing this molecule via the standard two-step sequence: C-O Coupling followed by Nitro Reduction . We focus on identifying, preventing, and removing side products that compromise yield and purity.

Module 1: The C-O Coupling Phase (Ether Formation)

The Challenge

Constructing the diaryl ether bridge is the most failure-prone step. While Nucleophilic Aromatic Substitution (


) is possible, the meta-nitro group on the electrophile is only weakly activating. Therefore, Ullmann-type coupling  (Copper-catalyzed) or Buchwald-Hartwig coupling  (Palladium-catalyzed) are the industry standards.

Standard Reaction:

  • Nucleophile: 3-Methoxyphenol

  • Electrophile: 1-Bromo-3-nitrobenzene (or 1-Iodo-3-nitrobenzene)

  • Catalyst: CuI (Ullmann) or Pd(OAc)

    
    /Ligand (Buchwald)
    
  • Base: Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
Critical Side Reactions & Troubleshooting
SymptomProbable Side ReactionRoot CauseCorrective Action
Low Yield (<40%) Hydrodehalogenation (Reduction of Ar-Br

Ar-H)
Catalyst "poisoning" or solvent impurities (water/alcohols) acting as H-donors.Ensure anhydrous solvent (DMF/DMSO). Degas thoroughly to remove O

. Switch to a ligand-promoted Ullmann system (e.g., Picolinic acid or DMEDA).
Dimer Impurity Homocoupling (Ar-Ar formation)Oxidative coupling of the aryl halide, often promoted by excess catalyst or O

.
Reduce catalyst loading. Ensure strict inert atmosphere (Ar/N

). Avoid Pd catalysts if Cu works (Cu is less prone to homocoupling here).
Phenol Formation Hydrolysis (Ar-Br

Ar-OH)
Presence of water in the basic medium (Hydroxide generation).Dry inorganic bases (Cs

CO

) at 120°C overnight before use. Use molecular sieves (3Å) in the reaction.
Regioisomers Benzyne Mechanism Use of very strong bases (e.g., NaH, KOtBu) causing elimination-addition.Switch to milder bases like K

PO

or Cs

CO

. Avoid high temperatures (>120°C) if possible.
Visualizing the Pathway & Failures

CouplingPathways cluster_legend Process Key Start Start: 3-Methoxyphenol + 1-Bromo-3-nitrobenzene Target Target Product: 1-(3-Methoxyphenoxy)- 3-nitrobenzene Start->Target CuI/Ligand Base, Heat Side1 Side Product A: Nitrobenzene (Hydrodehalogenation) Start->Side1 H-Source (Solvent/H2O) Side2 Side Product B: 3,3'-Dinitrobiphenyl (Homocoupling) Start->Side2 Oxidative Conditions Side3 Side Product C: 3-Nitrophenol (Hydrolysis) Start->Side3 Moisture (OH- attack) Key1 Green: Desired Path Key2 Red/Yellow: Critical Failure Modes

Figure 1: Reaction network for the C-O coupling step, highlighting competitive pathways driven by moisture and oxidative stress.

Module 2: The Reduction Phase (Nitro to Amine)

The Challenge

Converting the nitro group to an aniline seems routine, but the presence of the ether linkage and the methoxy group introduces specific sensitivities. The goal is chemoselective reduction without cleaving the C-O bonds.

Standard Protocol:

  • Reagents: H

    
     (balloon or pressure) + 10% Pd/C.
    
  • Solvent: Methanol, Ethanol, or Ethyl Acetate.

  • Alternative: Fe/NH

    
    Cl (Bechamp) or SnCl
    
    
    
    (if hydrogenation fails).
Critical Side Reactions & Troubleshooting
SymptomProbable Side ReactionRoot CauseCorrective Action
Orange/Red Color Azo/Azoxy Condensation Accumulation of nitroso/hydroxylamine intermediates that condense under basic conditions or low H

pressure.
Increase H

pressure (50 psi). Ensure efficient stirring (mass transfer limitation). Add a trace of acid (Acetic acid) to suppress condensation.
Unstable Solid Hydroxylamine Accumulation (Ar-NHOH)Incomplete reduction. "Stalled" reaction due to catalyst poisoning or insufficient time.Safety Warning: Hydroxylamines are thermally unstable. Check reaction completion via TLC/HPLC carefully. Add fresh catalyst or switch to Pt/C (often faster for nitro).
Loss of Methoxy Demethylation Use of strong Lewis acids (e.g., if using BBr

elsewhere) or harsh hydrogenation (high temp + acid).
Avoid strong mineral acids during workup. Pd/C is generally safe for anisoles at RT, but avoid high temperatures (>60°C).
Ether Cleavage Hydrogenolysis of C-O Rare for diaryl ethers, but possible with highly active catalysts (e.g., Pd(OH)

Pearlman's) at high pressure.
Stick to standard Pd/C or Raney Nickel. Avoid "Pearlman's Catalyst" unless necessary.
Mechanistic Insight: The Reduction Web

The reduction of a nitro group is not a single step; it is a cascade. Stalling at the Hydroxylamine stage is the most common cause of impurity profiles (Azo dyes).

ReductionWeb Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + 2H Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2H Azoxy Azoxy (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation with Hydroxylamine Aniline Target: Aniline (Ar-NH2) Hydroxylamine->Aniline + 2H Azo Azo (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Cleavage (Slow)

Figure 2: The Haber-Bosch reduction mechanism showing the "danger zone" where condensation leads to colored azo impurities.

Detailed Experimental Protocols

Protocol A: Ligand-Promoted Ullmann Coupling (Recommended)

Use this to minimize homocoupling and temperature requirements.

  • Setup: Flame-dry a 3-neck flask. Add magnetic stir bar.

  • Reagents:

    • 1-Bromo-3-nitrobenzene (1.0 equiv)

    • 3-Methoxyphenol (1.2 equiv)

    • CuI (10 mol%)

    • Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic Acid (20 mol%)

    • Base: Cs

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: Anhydrous Dioxane or DMSO (0.5 M concentration).

  • Execution:

    • Add solids, then evacuate/backfill with Argon (3x).

    • Add solvent via syringe.

    • Heat to 90-110°C (lower than the classic 140°C Ullmann). Monitor by HPLC.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through Celite (removes Cu salts).

    • Wash filtrate with 1M NaOH (removes unreacted phenol)

      
       Water 
      
      
      
      Brine.
    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Catalytic Hydrogenation
  • Setup: Pressure vessel or Parr shaker.

  • Reagents:

    • Nitro intermediate (1.0 equiv).

    • 10% Pd/C (5-10 wt% loading).

    • Solvent: Methanol or Ethanol.

  • Execution:

    • Purge vessel with N

      
      .
      
    • Pressurize with H

      
       to 30-50 psi .
      
    • Stir vigorously at RT for 2-6 hours.

    • Tip: If reaction stalls, filter catalyst and add fresh batch; do not just add more on top of poisoned catalyst.

  • Workup:

    • Filter through Celite (Caution: Pd/C is pyrophoric when dry. Keep wet!).

    • Concentrate filtrate.[1] The product is often an oil or low-melting solid. Store under inert gas to prevent oxidation (darkening).

FAQ: Technical Support

Q1: My final product turned dark purple/black after sitting on the bench for a day. Why? A: Anilines are electron-rich and prone to air oxidation, forming quinone-imine type impurities.

  • Fix: Store the product under Nitrogen/Argon at -20°C. If it's already dark, dissolve in EtOAc, wash with a dilute solution of Sodium Bisulfite (reducing agent), and re-concentrate.

Q2: I see a spot on TLC just above my product during coupling. It's not starting material. A: This is likely 3,3'-Dinitrobiphenyl (Homocoupling product). It is non-polar and moves similarly to the ether product.

  • Fix: This is difficult to separate. Prevention is key: strictly degas solvents and use the minimum amount of catalyst required.

Q3: Can I use Iron/Acid (Bechamp) instead of Hydrogenation? A: Yes, and it is often more robust against azo formation.

  • Protocol: Suspend nitro compound in Ethanol/Water (3:1). Add Iron powder (5 equiv) and NH

    
    Cl (1 equiv). Reflux for 2 hours. Filter hot. This avoids the risk of Pd-catalyzed ether cleavage or demethylation.
    

References

  • Ullmann Ether Synthesis Mechanisms & Ligands

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • Buchwald-Hartwig Coupling Guide

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Nitro Reduction Side Reactions

    • Bleeker, S., et al. (2020). Selective Hydrogenation of Nitroarenes. Chemical Reviews.

  • Properties of 3-(3-Methoxyphenoxy)

    • PubChem Compound Summary: CID 116289-64-6.

Sources

Technical Support Center: Improving the Stability and Storage of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methoxyphenoxy)aniline is a valuable bifunctional building block in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring both a reactive aniline moiety and a stable phenoxy-ether linkage, allows for diverse chemical transformations. However, the primary amine group, characteristic of anilines, renders the molecule susceptible to oxidative degradation, often leading to discoloration and the formation of impurities that can compromise experimental outcomes.

This guide provides rese[1][2]archers, scientists, and drug development professionals with a comprehensive technical resource for storing, handling, and troubleshooting issues related to the stability of 3-(3-Methoxyphenoxy)aniline. By understanding the underlying chemical principles and adopting the recommended protocols, users can ensure the integrity of their starting material, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My bottle of 3-(3-Methoxyphenoxy)aniline has turned from a light color to dark brown. Is it still usable?

A: The dark discoloration is a classic sign of oxidation. Aromatic amines are prone[1] to air oxidation, which is often accelerated by light, forming highly colored polymeric impurities. While the material is not[1][2][3] necessarily unusable, its purity is compromised. For sensitive applications requiring high purity, such as catalyst development or final-step pharmaceutical synthesis, using the discolored material is not recommended. For other applications, it should be purified before use. A quick purity check via Thin Layer Chromatography (TLC) against a pure reference standard is advised.

Q2: What are the ideal long-term storage conditions for 3-(3-Methoxyphenoxy)aniline?

A: To maximize shelf life, 3-(3-Methoxyphenoxy)aniline should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light. Storage in a cool, dark p[3]lace, such as a refrigerator (2-8°C), is recommended to slow the rate of potential degradation. Avoid storing near heat s[4][5]ources or in direct sunlight.

Q3: How can I quickly [4][6]check the purity of my 3-(3-Methoxyphenoxy)aniline sample?

A: Thin Layer Chromatography (TLC) is the fastest method. Spot a dilute solution of your sample on a TLC plate alongside a reference standard (if available). A common mobile phase for anilines is a mixture of ethyl acetate and hexanes. The presence of multiple spots, especially colored ones at the baseline or with different Rf values from the main spot, indicates impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What solvents are recommended for preparing stock solutions?

A: For immediate use, solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) are suitable. For preparing stock solutions for storage, it is crucial to use anhydrous, degassed solvents to minimize exposure to oxygen and water. Storing solutions under an inert atmosphere is also highly recommended. Be aware that prolonged storage in solution, even under ideal conditions, may lead to faster degradation than storing the neat compound.

In-Depth Troubleshooting Guides

Guide 1: Investigating and Remediating Sample Discoloration

This guide addresses the common issue of darkening and impurity formation in 3-(3-Methoxyphenoxy)aniline.

Problem: The compound, which should be a light-colored solid or oil, has developed a yellow, brown, or even black appearance.

Primary Cause: The aniline functional group is highly susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and is accelerated by exposure to UV light and heat, leading to the formation of complex, colored polymeric structures and quinone-like compounds.

Workflow for Investiga[1][2][7]tion and Remediation:

G cluster_investigation Investigation cluster_decision Decision & Action A Visual Inspection: Sample is discolored B Prepare Dilute Sample (e.g., in DCM) A->B C TLC Analysis vs. Reference Standard B->C D HPLC/GC-MS Analysis (Quantitative) C->D Impurities Detected E Assess Purity Level D->E F Decision Point E->F G Purify Sample F->G Purity <95% or for sensitive reactions H Discard Sample F->H Heavily Degraded (Tarry appearance) I Use As-Is (Non-critical applications only) F->I Purity >95% and non-critical use J Column Chromatography G->J K Recrystallization G->K L Confirm Purity (TLC/HPLC) J->L K->L M Store Properly (Inert gas, dark, cold) L->M

Caption: Workflow for addressing discolored 3-(3-Methoxyphenoxy)aniline.

Experimental Protocol: Purification of Discolored 3-(3-Methoxyphenoxy)aniline via Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the discolored 3-(3-Methoxyphenoxy)aniline in a minimal amount of dichloromethane (DCM). To this, add a small amount of silica gel to form a paste. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The colored, highly polar impurities should remain at the top of the column.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Step: Dry the purified product under high vacuum and immediately store it under an inert atmosphere in a sealed, amber vial in a refrigerator.

Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent degradation.

Simplified Degradation Pathway:

G A 3-(3-Methoxyphenoxy)aniline (Pure, Light-colored) C Oxidized Intermediates (e.g., Radicals, Imines) A->C Oxidation B Oxidizing Agents (O₂, Light, Heat) B->A Inhibited by Inert Gas, Cold, Dark D Colored Polymeric Impurities (Degraded, Dark-colored) C->D Polymerization

Caption: Simplified oxidative degradation pathway of aromatic amines.

Data Summary: Recommended Storage Conditions

ConditionShort-Term ( < 1 month)Long-Term ( > 1 month)Rationale
Atmosphere Tightly sealed container.Purge with Argon or Nitrogen.Prevents contact with atmospheric oxygen, the primary oxidant.
Temperature Coo[3]l (Room Temp, <25°C).Refrigerated (2-8°C).Reduces the kinetic rate of oxidation reactions.
Light Store in [4]a dark place or cabinet.Amber glass vial in the dark.Prevents photo-oxidation, a common degradation pathway for anilines.
Container Well-[1]sealed glass vial.Amber glass vial with a PTFE-lined cap.Inert material prevents contamination and light exposure.

References

  • BASF. (2024, July 24). Safety data sheet.
  • Guidechem. (n.d.). How to Prevent N-Methylaniline from Discoloration?.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
  • TCI Chemicals. (2025, February 4). SAFETY DATA SHEET.
  • Google Patents. (n.d.). EP2621887A1 - Decolorization of amines.
  • ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible.
  • UTMB Research Experts. (n.d.). OXIDATION OF AROMATIC AMINE AIR POLLUTANTS USING CHLORAMINE-T AND HYPOCHLOROUS ACID.
  • Leather Repair Company. (n.d.). How To Care For Aniline Leather Correctly.
  • Slideshare. (n.d.). Reactions of aromatic amines.
  • BenchChem. (2025). Best practices for preventing the oxidation of 2-(hexyloxy)aniline.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2025, August 7). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.

Sources

Minimizing byproduct formation in aniline derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for aniline derivative synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of these crucial compounds. Aniline and its derivatives are foundational building blocks in the pharmaceutical and materials science industries.[1][2][3] However, the inherent reactivity of the aniline moiety often leads to a variety of undesired side reactions, complicating purification and reducing yields.

This guide moves beyond simple protocols to explain the underlying chemical principles driving byproduct formation. By understanding the "why" behind these side reactions, you will be better equipped to troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) - Common Issues in Aniline Synthesis

Oxidation

Q1: My reaction mixture is turning dark brown/black. What is happening and how can I prevent it?

A1: A dark coloration in your reaction mixture is a classic indicator of aniline oxidation.[4][5] The electron-rich nature of the aniline ring makes it highly susceptible to oxidation, especially when exposed to air, certain metal catalysts, or strong oxidizing agents.[4][5] This process can lead to the formation of highly colored impurities such as benzoquinones, nitrobenzenes, and polymeric aniline species.[4]

To prevent this, consider the following strategies:

  • Work under an Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen from the reaction environment.[4] This can be achieved by performing the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • pH Control: The rate of aniline oxidation is significantly influenced by pH.[4] In strongly acidic media, the formation of the anilinium ion can sometimes reduce the susceptibility to oxidation, while alkaline conditions can promote it in other cases.

  • Use of Antioxidants: In some instances, the addition of a sacrificial antioxidant can protect the aniline from oxidation.

Q2: Can I use a protecting group to prevent oxidation?

A2: Yes, protecting the amino group is a highly effective strategy. Acetylation of the aniline to form an acetanilide is a common and robust method.[4] The resulting acetamido group is less activating and less prone to oxidation.[4] This protecting group can be easily removed after the desired reaction is complete.

Electrophilic Aromatic Substitution

Q3: I'm trying to perform a monobromination of aniline, but I'm getting a 2,4,6-tribromoaniline precipitate. How can I achieve monosubstitution?

A3: This is a common issue arising from the strong activating nature of the amino group, which makes the aromatic ring highly reactive towards electrophiles.[5][6] To control the reaction and achieve monosubstitution, you need to temporarily reduce the activating effect of the amino group. The most common method is to protect the amine as an acetanilide using acetyl chloride or acetic anhydride.[5][6][7] The acetamido group is still an ortho-, para-director but is less activating, allowing for controlled monosubstitution.[4] The protecting group can then be removed by hydrolysis.

Q4: My nitration of aniline is giving me a significant amount of the meta-substituted product, which is unexpected. Why is this happening?

A4: The formation of a meta-nitroaniline is a known complication in the direct nitration of aniline.[7][8] In the strongly acidic conditions of the nitration reaction (a mixture of nitric and sulfuric acid), the basic amino group is protonated to form the anilinium ion (-NH3+).[8] This anilinium group is strongly deactivating and a meta-director, leading to the formation of the undesired meta-isomer.[8] To circumvent this, the amino group should be protected as an acetanilide before nitration. The acetamido group is an ortho-, para-director and is not basic enough to be protonated under the reaction conditions.

Q5: Why are Friedel-Crafts reactions with aniline unsuccessful?

A5: Friedel-Crafts reactions (both alkylation and acylation) typically fail with anilines because the amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3).[6][7] This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution.[7] To perform a Friedel-Crafts reaction on an aniline derivative, the amino group must first be protected, for example, by converting it to an acetanilide.

Part 2: Troubleshooting Guides

This section provides a more detailed, step-by-step approach to troubleshooting common problems.

Guide 1: Managing Oxidation in Aniline Reactions

Observed Problem: The reaction mixture darkens in color (yellow, red, brown, or black) upon addition of reagents or exposure to air.

Underlying Cause: Oxidation of the aniline starting material or product.

Troubleshooting Workflow:

start Dark Color Formation Observed q1 Is the reaction being run under an inert atmosphere? start->q1 sol1 Implement an inert atmosphere (N2 or Ar). Degas solvents prior to use. q1->sol1 No q2 Is a metal catalyst or oxidizing agent present? q1->q2 Yes sol1->q2 sol2 Consider a less oxidizing metal salt. Add the aniline slowly to the metal salt solution, possibly at a lower temperature. q2->sol2 Yes q3 Is the pH of the reaction controlled? q2->q3 No sol2->q3 sol3 Adjust the pH to optimize stability. For some reactions, acidic conditions can stabilize the aniline. q3->sol3 No protect If color formation persists, consider protecting the amino group as an acetanilide. q3->protect Yes sol3->protect end Successful Reaction: Minimized Oxidation protect->end

Caption: Troubleshooting workflow for aniline oxidation.

Experimental Protocol: Working Under an Inert Atmosphere

  • Apparatus Setup: Assemble your glassware (e.g., round-bottom flask, condenser) and ensure all joints are well-sealed.

  • Purging the System: Connect the reaction flask to a manifold that can supply an inert gas (nitrogen or argon) and a vacuum. Alternate between evacuating the flask under vacuum and refilling it with the inert gas at least three times to remove atmospheric oxygen.

  • Reagent Preparation: Degas any solvents to be used by bubbling the inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Reagent Addition: Dissolve your aniline derivative and other reagents in the degassed solvent and add them to the reaction flask via a cannula or a dropping funnel while maintaining a positive pressure of the inert gas.

  • Reaction Monitoring: Maintain a gentle flow of the inert gas throughout the reaction. A gas bubbler can be used to monitor the flow.

Guide 2: Controlling Selectivity in Electrophilic Aromatic Substitution

Observed Problem: Formation of poly-substituted products or incorrect regioisomers (e.g., meta-products instead of ortho/para).

Underlying Cause: High reactivity of the aniline ring and/or reaction under strongly acidic conditions.

Troubleshooting Workflow:

start Poor Selectivity in Electrophilic Substitution q1 Are you observing polysubstitution? start->q1 sol1 Protect the amino group as an acetanilide to moderate its activating effect. q1->sol1 Yes q2 Are you observing meta-substitution in a nitration reaction? q1->q2 No end Improved Selectivity Achieved sol1->end sol2 The amino group is being protonated. Protect as an acetanilide before nitration. q2->sol2 Yes q3 Have you considered reaction conditions? q2->q3 No sol2->end sol3 Lower the reaction temperature. Use a less reactive electrophile if possible. q3->sol3 sol3->end

Caption: Logic for improving selectivity in electrophilic substitution.

Experimental Protocol: Protection of Aniline via Acetylation

  • Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent such as dichloromethane or glacial acetic acid.[4][9]

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until all the starting aniline has been consumed.

  • Work-up: Pour the reaction mixture into cold water to precipitate the acetanilide product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. The crude acetanilide can be recrystallized if necessary.

Experimental Protocol: Deprotection of Acetanilide

  • Hydrolysis: Dissolve the protected compound in a mixture of ethanol and water.

  • Add Acid/Base: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution. The deprotected aniline derivative can then be isolated by extraction or filtration.

Part 3: Data Summary and Key Parameters

The choice of reaction conditions can significantly impact the formation of byproducts. The following table summarizes key parameters and their effects.

ParameterIssueRecommended ActionRationale
Atmosphere OxidationUse an inert atmosphere (N₂ or Ar)Prevents reaction with atmospheric oxygen, a common cause of colored byproducts.[4]
Temperature Polysubstitution, Side ReactionsRun reactions at lower temperaturesReduces the reaction rate, often improving selectivity and minimizing decomposition.
Solvent Poor Solubility, Side ReactionsChoose a solvent that dissolves all reactants and is inert to the reaction conditions. Degas the solvent.Proper dissolution is crucial for homogenous reaction kinetics. Degassing removes dissolved oxygen.
pH Oxidation, Meta-Substitution (Nitration)Control pH with buffers or by using a protecting group strategy.Aniline's reactivity and the nature of its substituents are highly pH-dependent.[4]
Protecting Group Polysubstitution, Oxidation, Friedel-Crafts Failure, Meta-NitrationAcetylate the amino group to form an acetanilide.The acetamido group is less activating, less prone to oxidation, and does not interfere with Lewis acids.[4][6][7]

References

  • Open Access Journals. (2024, October 18).
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23).
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Zhou, J., Li, Z.-H., Wang, L., Kang, J.-C., & Wang, X.-H. (2021). Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives. Organic Letters, 23(24), 9479–9484.
  • A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Arom
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Seki, M., & Takahashi, Y. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. The Journal of Organic Chemistry, 86(11), 7842–7848.
  • Regioselectivity of the Radical Cation Recombination in the Aniline Polymeriz
  • Aniline and Its Derivatives. (n.d.).
  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2025, August 6).
  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (n.d.). PMC.
  • Oxidation of aniline using different reaction pathways. (2025, August 6).
  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. (n.d.). Journal of the American Chemical Society.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.).
  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (2023, June 2). ACS Sustainable Chemistry & Engineering.
  • Theoretical analysis of the “green” synthesis of aniline by reduction of nitrobenzene. (n.d.).
  • Regioselective C–H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. (2025, August 6).
  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. (n.d.). MLR – Institute of Pharmacy.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.

Sources

Technical Support Center: Scale-Up Synthesis of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Subject: Process Optimization & Troubleshooting for CAS 6264-67-1

⚠️ Critical Safety Briefing: Nitro-Aromatic Scale-Up

Before proceeding with the Q&A, you must acknowledge the energetic nature of the intermediates.

  • Thermal Runaway Risk: The reduction of nitro compounds is highly exothermic (

    
    ). On a gram scale, this is manageable. On a kilogram scale, this requires active heat removal and strict dosing control.
    
  • Dust Explosion: Dry 3-(3-methoxyphenoxy)aniline dust is combustible. Ground all equipment.

Module 1: The Coupling Reaction (Ether Formation)

Route Selection: For scale-up, we recommend Nucleophilic Aromatic Substitution (


)  over Ullmann coupling.
  • Why?

    
     avoids copper waste streams (heavy metal remediation is costly at scale) and generally offers easier work-up.
    
  • Reagents: 3-Methoxyphenol (Nucleophile) + 1-Fluoro-3-nitrobenzene (Electrophile).

📉 Issue: "My reaction stalls at 70-80% conversion."

Diagnosis: In


 reactions utilizing carbonate bases (e.g., 

) in aprotic polar solvents (DMF, DMSO, NMP), the reaction surface area and water content are the rate-limiting factors.

Troubleshooting Protocol:

  • Check Water Content (Karl Fischer): The phenoxide nucleophile is sensitive to solvation by water, which reduces its reactivity. Ensure solvent water content is

    
    .
    
  • Base Morphology: Are you using granular

    
    ?
    
    • Fix: Switch to micronized (325 mesh)

      
      . The reaction is heterogeneous; increasing surface area significantly boosts kinetics.
      
  • Temperature Ramp: If using the cheaper 1-chloro -3-nitrobenzene instead of the fluoro- derivative, you must increase the temperature from

    
     to 
    
    
    
    to overcome the higher activation energy of the C-Cl bond cleavage.
🧪 Issue: "I am seeing a 'Bis-Ether' impurity by HPLC."

Diagnosis: This is caused by the double substitution. If your starting 1-fluoro-3-nitrobenzene has any di-halo impurities, or if the nitro group itself is displaced (rare but possible under forcing conditions), you generate side products.

Corrective Action:

  • Stoichiometry Control: Ensure a strict 1.0 : 1.05 equivalent ratio of Phenol : Nitrobenzene. Excess phenol promotes side reactions if the temperature is too high.

  • IPC (In-Process Control): Stop the reaction at 98% conversion rather than pushing for 100% and risking impurity formation.

Module 2: The Reduction (Nitro Aniline)

Method: Catalytic Hydrogenation (


 + Pd/C) is the industry standard.
Precursor:  1-(3-methoxyphenoxy)-3-nitrobenzene.
🔥 Issue: "We observed a dangerous temperature spike upon introduction."

Diagnosis: You are experiencing mass-transfer limited kinetics transitioning into reaction-rate limited kinetics . Initially, the catalyst is starved of


 (dissolution is slow). Once saturated, the accumulated nitro-substrate reacts simultaneously, releasing a massive heat bolus.

Safety Protocol (The "Self-Validating" System):

  • Do not batch load the substrate.

  • Use a Semi-Batch Protocol:

    • Load Catalyst + Solvent (Methanol/Ethanol) first.

    • Pre-saturate with

      
      .
      
    • Pump the nitro-intermediate solution into the reactor slowly.

    • Validation: The reaction rate is now limited by the pump speed, not the chemistry. If the temperature rises, stop the pump. The reaction stops instantly.

📉 Issue: "De-methoxylation is occurring (formation of 3-phenoxyaniline)."

Diagnosis: Over-reduction. Under acidic conditions or high temperatures, Pd/C can cleave benzyl-like ethers, although aryl-methyl ethers are generally robust. However, high catalyst loading or prolonged exposure to


 after conversion can facilitate this.

Troubleshooting:

  • Catalyst Poisoning: Add a trace amount of sulfided platinum or switch to Pt/C (Platinum on Carbon), which is less aggressive toward ether cleavage than Palladium.

  • End-Point Detection: Do not rely on time. Use Hydrogen Uptake Monitoring. When the flow rate drops to near zero, quench immediately.

Module 3: Visualizing the Workflow

The following diagrams illustrate the optimized process flow and the logic for troubleshooting low yields.

Diagram 1: Optimized Synthetic Workflow

G Start Raw Materials (3-Methoxyphenol + 1-Fluoro-3-nitrobenzene) Coupling Coupling (SnAr) Solvent: DMSO/NMP Base: K2CO3 (Micronized) Temp: 80-100°C Start->Coupling Inert Atm (N2) Quench Quench & Wash Water precip. or EtOAc Extraction Coupling->Quench IPC: HPLC >98% Intermediate Nitro-Intermediate (Solid/Oil) Quench->Intermediate Phase Cut Reduction Hydrogenation Cat: 5% Pd/C Solvent: MeOH Mode: Semi-Batch Dosing Intermediate->Reduction Dissolve Purification Purification Crystallization (EtOH/H2O) or Distillation Reduction->Purification Filter Catalyst Final Target: 3-(3-Methoxyphenoxy)aniline Purification->Final QC Check

Caption: Step-by-step process flow from raw materials to isolated target, highlighting critical IPC points.

Diagram 2: Troubleshooting Logic Tree (Low Yield)

G Problem Problem: Low Yield / Stall Check1 Is Starting Material Left? Problem->Check1 Check2 Is Base Micronized? Check1->Check2 Yes (Coupling Stall) Check4 Impurity: De-methylation? Check1->Check4 No (Loss during Reduct.) Check3 Water Content > 0.1%? Check2->Check3 Yes Action1 Grind Base / Increase Agitation Check2->Action1 No Action2 Dry Solvent / Add Mol. Sieves Check3->Action2 Yes Action3 Lower Temp / Change Catalyst (Pt/C) Check4->Action3 Yes

Caption: Decision tree for diagnosing yield losses during the coupling and reduction phases.

Module 4: Quantitative Data & Specifications

Typical Process Parameters
ParameterRecommended RangeCritical LimitReason
Coupling Temp


Avoids ether cleavage/tarring.
Water Content


Water kills phenoxide nucleophilicity.

Pressure
3 - 5 bar

High pressure promotes ring saturation.
Pd/C Loading 1 - 3 wt%

Economic waste; increases fire risk.

References

  • BenchChem. 3-(3-Methoxyphenoxy)aniline | High Purity | RUO. (Access confirmed for CAS 6264-67-1).

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up.

  • Organic Chemistry Portal. Ullmann Reaction & Ullmann-type Coupling.[1] (Context on Cu-catalyst challenges vs SnAr).

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions.

  • Scribd. Catalytic Hydrogenation of Nitrobenzene Safety Table. (Detailed safety parameters for nitro-reduction).

Sources

Technical Support Center: Optimizing Coupling Reactions for 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing C-N cross-coupling reactions involving 3-(3-methoxyphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: The Buchwald-Hartwig Amination: A Mechanistic Overview

The Palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for the formation of aryl C-N bonds, offering broad substrate scope and functional group tolerance.[1][2] Understanding its catalytic cycle is fundamental to troubleshooting and optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][4]

The general catalytic cycle involves:

  • Formation of the Active Pd(0) Catalyst: Many reactions start with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.[5] Modern, well-defined precatalysts are designed for rapid and clean generation of the active catalyst upon exposure to the base.[6][7]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. This forms a Pd(II) intermediate.[8]

  • Amine Coordination & Deprotonation: The aniline, 3-(3-methoxyphenoxy)aniline, coordinates to the Pd(II) center. In a crucial, base-assisted step, the amine is deprotonated to form a palladium-amido complex.[4][9][10]

  • Reductive Elimination: This is the final, product-forming step. The newly formed aryl group and the amido ligand couple, creating the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Buchwald_Hartwig_Cycle pd0 Active Catalyst L-Pd(0) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition reagents Ar-X amido_complex Arylpalladium Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amine HNR'R'' + Base product Product Ar-NR'R'' amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered when coupling 3-(3-methoxyphenoxy)aniline.

Topic: Low or No Product Formation

Q: My LC-MS shows only starting materials, with no conversion. What are the most critical factors to investigate first?

A: When facing a complete lack of reactivity, the issue almost always lies with the generation and stability of the active Pd(0) catalyst. Consider these primary points:

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen. Ensure your reaction vessel was properly purged (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were thoroughly deoxygenated.

  • Catalyst Activation: If you are not using a pre-formed Pd(0) source (like Pd₂(dba)₃) or a modern precatalyst, the reduction of your Pd(II) source (like Pd(OAc)₂) to Pd(0) may be failing. Some phosphine ligands can act as reducing agents, but this process can be unreliable. Using a well-defined precatalyst (e.g., an XPhos-Pd-G3) is highly recommended as they are designed for easy activation with even weak bases.[6][7]

  • Reagent Quality:

    • Base: Anhydrous conditions are critical when using strong bases like sodium tert-butoxide (NaOtBu). Ensure it is a fresh, free-flowing powder, not a solid chunk, which indicates hydration.

    • Solvent: Use anhydrous, high-purity solvents. Water can hydrolyze the base and interfere with the catalyst.

    • Amine: Confirm the purity of your 3-(3-methoxyphenoxy)aniline.

Q: My starting materials are consumed, but the yield of my desired product is very low. What side reactions could be occurring?

A: Consumption of starting material without corresponding product formation points towards competing, non-productive pathways.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is converted to the corresponding arene (Ar-H). It can be promoted by trace water or if the reductive elimination step is slow.

  • β-Hydride Elimination: If your amine coupling partner has β-hydrogens (not applicable for 3-(3-methoxyphenoxy)aniline itself, but relevant if coupling with an alkylamine), this pathway can compete with reductive elimination, leading to hydrodehalogenation of the aryl halide and formation of an imine.[1][11] Using sterically hindered ligands can accelerate reductive elimination, minimizing this side reaction.[6][8]

  • Catalyst Decomposition: If the reaction mixture turns black, it often indicates the formation of palladium black (insoluble Pd(0) nanoparticles), which is catalytically inactive. This can be caused by high temperatures, insufficiently stabilizing ligands, or impurities.

Topic: Optimizing the Catalyst System

Q: How do I choose the right palladium source and ligand for coupling 3-(3-methoxyphenoxy)aniline with an aryl chloride versus an aryl bromide?

A: The choice of ligand is the single most important parameter for success.[6][12] The general principle is that more challenging substrates require more sophisticated, electron-rich, and sterically bulky ligands.

  • For Aryl Bromides/Iodides: These are more reactive electrophiles. A good starting point is to screen a second-generation biaryl phosphine ligand like XPhos or a ferrocenyl-based ligand like DPPF . They often provide good results under standard conditions.[1]

  • For Aryl Chlorides: Aryl chlorides are significantly less reactive due to the strength of the C-Cl bond, making the oxidative addition step more difficult.[12] For these substrates, highly active, sterically demanding dialkylbiaryl phosphine ligands are essential. Top choices for screening include RuPhos , BrettPhos , or tBuXPhos .[13]

  • Palladium Source: Using a modern palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4) is strongly recommended.[14] These air-stable complexes simplify reaction setup and provide more reproducible results by ensuring efficient generation of the active Pd(0) catalyst.[6]

Topic: Reaction Parameters

Q: What is the role of the base? How do I choose between a strong alkoxide (NaOtBu) and a weaker carbonate (Cs₂CO₃)?

A: The base's primary role is to deprotonate the palladium-coordinated aniline to form the key amido intermediate, which is necessary for reductive elimination.[9][10]

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and generally most effective bases, especially for less acidic amines.[14] They facilitate rapid deprotonation, driving the catalytic cycle forward. However, they are incompatible with base-sensitive functional groups like esters or ketones on your coupling partners.

  • Weak Bases (e.g., Cs₂CO₃, K₃PO₄): These are used when your substrates cannot tolerate strong bases. Cesium carbonate is often preferred due to its better solubility in common organic solvents compared to other potassium or sodium salts.[14] Reactions with weaker bases often require higher temperatures or higher catalyst loadings to achieve good conversion.[15]

ParameterStrong Base (NaOtBu)Weak Base (Cs₂CO₃)Rationale
Typical Substrates Electron-neutral/rich aryl halides; most aminesSubstrates with base-sensitive functional groupsBalances reactivity with functional group tolerance.[14]
Temperature 25 - 100 °C80 - 120 °CWeaker bases require more thermal energy to drive the reaction.[14]
Solubility Moderate in ethers/aromaticsGood in dioxane, moderate in tolueneBase solubility is crucial for reaction kinetics.[15]
Handling Highly hygroscopic; requires inert atmosphereLess sensitive to air, but should be kept dryProper handling ensures reagent integrity.

Q: How does solvent choice impact the reaction?

A: The solvent must solubilize the reactants and, critically, not interfere with the catalyst.[14]

  • Recommended Solvents: Aprotic solvents are standard. Toluene and 1,4-dioxane are the most widely used and have a proven track record.[13][15] Ethereal solvents like THF or CPME are also effective.

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform, DCM) and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[14] Protic solvents like alcohols can react with strong bases and interfere with the reaction.

Section 3: Recommended Experimental Protocols

General Protocol for Buchwald-Hartwig Amination Screening

This protocol provides a robust starting point for coupling 3-(3-methoxyphenoxy)aniline with an aryl bromide.

Experimental_Workflow setup 1. Reaction Setup (Add solids to Schlenk tube) inert 2. Inert Atmosphere (Evacuate & backfill with Argon 3x) setup->inert liquids 3. Add Liquids (Solvent, Aryl Halide, Amine) inert->liquids reaction 4. Reaction (Heat to desired temp with stirring) liquids->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Workup (Cool, filter, extract) monitor->workup Upon completion purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[16]

  • Reagent Addition: Under a positive pressure of inert gas, add 3-(3-methoxyphenoxy)aniline (1.2 equiv) followed by anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.[16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Table of Recommended Starting Conditions for Screening:

ComponentCondition A (Standard)Condition B (For Sensitive Substrates)Rationale
Pd Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G4 (2 mol%)XPhos is a robust general ligand; RuPhos can be better for hindered substrates.[13]
Aryl Halide Aryl Bromide (1.0 equiv)Aryl Chloride (1.0 equiv)Match catalyst/ligand strength to halide reactivity.
Amine 3-(3-Methoxyphenoxy)aniline (1.2 equiv)3-(3-Methoxyphenoxy)aniline (1.2 equiv)A slight excess of the amine is typical.
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Use a weaker base for substrates with sensitive functional groups.[14]
Solvent Toluene (0.1 M)1,4-Dioxane (0.1 M)Dioxane can improve the solubility of some reagents.[15]
Temperature 100 °C110 °CHigher temperatures may be needed for less reactive systems.[4]

Section 4: References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link][9][10]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link][12]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link][10]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di dottorato. [Link][17]

  • Buchwald–Hartwig amination. Wikipedia. [Link][1]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][6]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link][18]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][5]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link][7]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link][15]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link][19]

  • Ullmann condensation. Wikipedia. [Link][20]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. ResearchGate. [Link][13]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PubMed Central. [Link][11]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][3]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link][4]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link][8]

  • Ullmann condensation. chemeurope.com. [Link][21]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][2]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. PubMed Central. [Link][22]

  • Ullmann Reaction. Organic Chemistry Portal. [Link][23]

Sources

Technical Support Center: Purification of 3-(3-Methoxyphenoxy)aniline

[1]

Current Status: Operational Topic: Impurity Removal & Process Optimization Compound CAS: 67634-90-2 (Generic referencing for 3-(3-methoxyphenoxy)aniline derivatives) Applicability: Kinase Inhibitor Synthesis (e.g., Ibrutinib analogs), Material Science Monomers.[1]

Welcome to the Purification Hub

As Senior Application Scientists, we understand that 3-(3-Methoxyphenoxy)aniline is a deceptive molecule.[1] While it appears to be a simple aniline, the ether linkage and the meta-substitution pattern create specific solubility and stability challenges. The presence of the methoxy group increases electron density, making the ring prone to oxidation (color degradation), while the lipophilic diphenyl ether core can make separation from neutral precursors difficult without precise pH control.[2]

This guide replaces generic advice with chemically grounded, self-validating protocols designed to isolate your target amine from common synthetic impurities: 3-methoxyphenol (starting material), nitro-intermediates , and oxidative azo-dimers .[1]

Part 1: Troubleshooting & FAQs

Issue 1: "My HPLC shows persistent starting phenol (3-methoxyphenol) contamination."

Diagnosis: Phenols are weak acids (pKa ~10). If your workup pH was not sufficiently high, or if you performed a standard water wash, the phenol remains protonated and partitions into the organic phase with your aniline product.[2]

The Fix: The "pH Swing" Wash You must exploit the acidity of the phenol.

  • Protocol: Dissolve the crude mixture in a non-polar solvent (DCM or Toluene). Wash with 0.5 M - 1.0 M NaOH .

  • Mechanism: At pH > 12, 3-methoxyphenol is deprotonated to the phenoxide anion (water-soluble), while 3-(3-methoxyphenoxy)aniline remains neutral (organic-soluble).[1]

  • Validation: Check the aqueous wash by acidifying a small aliquot; if it turns cloudy, you successfully removed phenol.[2]

Issue 2: "I cannot separate the Nitro precursor from the Aniline product."

Diagnosis: The nitro intermediate (1-(3-methoxyphenoxy)-3-nitrobenzene) is neutral and highly lipophilic, similar to the aniline product.[1] Standard silica chromatography often fails to separate them cleanly due to "tailing" of the amine.

The Fix: Reverse-Phase Extraction (The "Amine Pull") Instead of washing impurities out, extract the product in.

  • Protocol:

    • Dissolve crude in Ethyl Acetate (EtOAc).

    • Extract with 1.5 M HCl (aq) .

    • Critical Step: The Aniline protonates (becomes a salt) and moves to the water layer.[3] The Nitro impurity stays in the EtOAc.

    • Separate layers. Discard the organic layer (contains the nitro).

    • Basify the aqueous layer (pH > 10) and re-extract the pure aniline into fresh EtOAc.

  • Warning: Do not use extremely concentrated acid (e.g., 6M HCl) as it may salt out the anilinium chloride or hydrolyze the ether linkage over time.

Issue 3: "The product turns red/brown upon storage."

Diagnosis: Anilines are notorious for auto-oxidation into colored quinone-imines or azo-compounds, catalyzed by light and trace metals.[1] The methoxy group activates the ring, accelerating this process.

The Fix: Salt Formation Free-base anilines are unstable. Convert your product to the Hydrochloride (HCl) or Oxalate salt for long-term storage.[1]

  • Protocol: Dissolve the purified oil in dry Ethanol/Diethyl Ether. Add 1.1 equivalents of HCl (in dioxane or ether). The white solid precipitate is stable for years.

Part 2: Detailed Purification Protocols

Workflow A: The "Double-Swing" Extraction (Recommended)

Best for removing both acidic (phenol) and neutral (nitro) impurities in one sequence.[1]

StepActionChemical Logic (Mechanism)
1 Dissolve crude (10g) in DCM (100 mL).Solubilizes all organic species.
2 Wash with 1M NaOH (2 x 50 mL).Phenol Removal: Converts phenol to water-soluble phenoxide. Aniline stays in DCM.
3 Extract DCM layer with 2M HCl (3 x 40 mL).Nitro Removal: Protonates aniline to water-soluble anilinium salt. Neutral nitro/azo impurities stay in DCM.
4 Keep Aqueous Layer. Discard Organic.The product is now in the water phase.[3]
5 Wash Aqueous layer with fresh DCM (30 mL).Polishing: Removes any entrained neutral organics.
6 Basify Aqueous layer to pH 12 with 4M NaOH .Recovery: Deprotonates anilinium salt back to free-base aniline (oil).
7 Extract with EtOAc , Dry (

), Concentrate.[1][2]
Isolates pure, neutral product.
Workflow B: HCl Salt Crystallization (High Purity)

Best for removing color bodies and trace isomers.[1]

  • Dissolve 5g of semi-pure aniline in Ethanol (25 mL) .

  • Cool to 0°C.

  • Dropwise add Conc. HCl (1.2 eq) or 4M HCl in Dioxane.

  • Stir for 30 mins. A white/off-white precipitate should form.

  • If no solid forms, add Diethyl Ether or MTBE until turbid.

  • Filter and wash with cold Ether.

  • Result: 3-(3-Methoxyphenoxy)aniline Hydrochloride (highly stable).[1]

Part 3: Process Visualization

Diagram 1: The "Double-Swing" Purification Logic

This flowchart illustrates the fate of the product versus impurities based on pKa manipulation.

PurificationLogicStartCrude Mixture(Aniline, Phenol, Nitro, Tar)Step1Dissolve in Organic Solvent(DCM or Toluene)Start->Step1WashNaOHWash with 1M NaOH(pH > 12)Step1->WashNaOHSplit1PhaseSeparationWashNaOH->Split1AqLayer1Aqueous Layer(Contains Phenol as Phenoxide)Split1->AqLayer1 Aqueous WasteOrgLayer1Organic Layer(Aniline + Neutral Impurities)Split1->OrgLayer1 Organic PhaseExtHClExtract with 2M HCl(pH < 2)OrgLayer1->ExtHClSplit2PhaseSeparationExtHCl->Split2OrgLayer2Organic Layer(Contains Nitro, Azo, Tar)Split2->OrgLayer2 Organic WasteAqLayer2Aqueous Layer(Contains Anilinium Salt)Split2->AqLayer2 Product PhaseBasifyBasify with NaOH to pH 12Re-extract into EtOAcAqLayer2->BasifyFinalPure 3-(3-Methoxyphenoxy)anilineBasify->Final

Caption: Figure 1. Chemo-selective partitioning of impurities based on acidity (Phenol) and basicity (Aniline).[1]

Diagram 2: Impurity Fate Map

Tracking where specific contaminants go during the workup.

ImpurityFateImp_PhenolImpurity:3-Methoxyphenol(Acidic)NaOH_WashNaOH WashImp_Phenol->NaOH_Wash DeprotonatesImp_NitroImpurity:Nitro-Intermediate(Neutral)Imp_Nitro->NaOH_Wash No ReactionProductProduct:Aniline Derivative(Basic)Product->NaOH_Wash No ReactionHCl_WashHCl ExtractionProduct->HCl_Wash ProtonatesNaOH_Wash->HCl_Wash Carried OverNaOH_Wash->HCl_Wash Carried OverWaste_AqAqueous WasteNaOH_Wash->Waste_Aq SolubleWaste_OrgOrganic WasteHCl_Wash->Waste_Org Stays in OrgFinal_SolFinal SolutionHCl_Wash->Final_Sol Moves to Aq

Caption: Figure 2. Fate mapping of specific chemical species through the purification cascade.

Part 4: Data & Specifications

Solubility Profile
SolventFree Base (Neutral)Hydrochloride Salt (Acidic)Application
Water (pH 7) InsolubleSolubleExtraction medium
DCM / EtOAc Highly SolubleInsolubleExtraction solvent
Hexane / Heptane Partially SolubleInsolubleAnti-solvent for precipitation
Ethanol SolubleSoluble (Hot), Insoluble (Cold)Recrystallization
Critical pKa Values

Use these values to calibrate your pH adjustments.

  • 3-(3-Methoxyphenoxy)aniline (Product): pKa ~ 4.2 - 4.6 (Conjugate acid).[1]

    • Implication: You must drop pH below 2.5 to fully protonate and extract it into water. You must raise pH above 6.5 (ideally >10) to recover it.

  • 3-Methoxyphenol (Impurity): pKa ~ 9.6.[1]

    • Implication: You must raise pH above 11.5 to fully deprotonate and wash it away.

References

  • Honigberg, L. A., et al. (2012).[2] Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent No.[4] 8,158,786. Washington, DC: U.S. Patent and Trademark Office.[2]

    • Context: Describes the synthesis of Ibrutinib intermediates and the general handling of phenoxyphenyl aniline deriv
  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Authoritative source for standard aniline purification via acid-base extraction and acetyl
  • PubChem Database. (n.d.). 3-Methoxyaniline (Compound Summary).[1][5][6] National Center for Biotechnology Information. [1][2]

    • Context: Provides pKa and physical property data for the meta-substituted aniline core used to determine extraction pH thresholds.
  • Chen, Y., et al. (2013).[2] Process for the preparation of Ibrutinib. CN Patent No. 103121936.

    • Context: Details specific industrial purification steps for phenoxyphenyl intermediates, including crystalliz

Enhancing the reaction rate of 3-(3-Methoxyphenoxy)aniline substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-(3-Methoxyphenoxy)aniline Reactivity

Ticket ID: #4092-RXN-OPT Status: Resolved Agent: Senior Application Scientist, Process Chemistry Division Subject: Overcoming kinetic bottlenecks in substitutions of 3-(3-Methoxyphenoxy)aniline (CAS: 6264-67-1)

Executive Summary

You are encountering low conversion rates with 3-(3-Methoxyphenoxy)aniline . This building block presents a specific kinetic challenge: while the meta-phenoxy group is mesomerically electron-donating to the ring, its inductive effect (


) is electron-withdrawing. Furthermore, the meta positioning prevents direct resonance stabilization of the nitrogen lone pair by the ether oxygen. Consequently, this aniline acts as a deactivated nucleophile  compared to para-alkoxy anilines.

This guide provides three validated workflows to enhance reaction rates for Acylation,


, and Pd-catalyzed couplings.

Module 1: Enhancing Amide/Carbamate Formation (Acylation)

The Problem: Standard coupling reagents (EDC, HATU) yield sluggish kinetics or incomplete conversion due to the reduced nucleophilicity of the aniline nitrogen.

The Solution: Switch from "In-Situ Activation" to "Pre-Activation" or "High-Energy Intermediates."

Protocol A: The Acid Chloride Method (Recommended)

Why this works: Acid chlorides are


 times more electrophilic than active esters generated by HATU/carbodiimides, overcoming the aniline's poor nucleophilicity.

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (2 drops). Stir 1h at RT until gas evolution ceases.

  • Evaporation: Remove solvent/excess reagent in vacuo (critical to remove HCl). Redissolve crude acid chloride in dry THF or DCM.

  • Coupling: Add 3-(3-Methoxyphenoxy)aniline (1.0 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine (if acid sensitive).

  • Catalysis: Add DMAP (10 mol%) . Note: DMAP forms a highly reactive N-acylpyridinium intermediate that rapidly transfers the acyl group to the aniline.

Protocol B: Enhanced HATU Coupling

If acid chlorides are unstable, use this modified HATU protocol.

VariableStandard ConditionOptimized Condition Rationale
Solvent DMFDMF/DCM (1:1) Reduces solvation shell around the aniline, exposing the lone pair.
Base DIPEACollidine Weaker base prevents racemization (if chiral) but sufficient for HATU.
Additive NoneHOAt (1.0 eq) Generates a more reactive ester than HOBt; speeds up attack by poor nucleophiles.

Module 2: Nucleophilic Aromatic Substitution ( ) on Heterocycles

The Problem: Attacking chloropyrimidines or chloroquinolines (common in kinase inhibitor synthesis) requires high temperatures, leading to oxidation of the aniline.

The Solution: Acid-Catalyzed


 (The "Proton-Shuttle" Mechanism).

Mechanism: Instead of using a base (which deprotonates the aniline but risks side reactions), use a weak acid. The acid protonates the heterocycle nitrogen, making the carbon-chloride bond more electrophilic.

Optimized Protocol:

  • Solvent: 2-Propanol (IPA) or n-Butanol.

  • Reagents: Heteroaryl chloride (1.0 equiv) + 3-(3-Methoxyphenoxy)aniline (1.1 equiv).

  • Catalyst: TFA (Trifluoroacetic acid) 1.0 equiv or HCl (4M in dioxane, 0.1 equiv) .

  • Condition: Reflux (80-100°C) for 2-4 hours.

  • Workup: The product often precipitates as the HCl/TFA salt. Filter and wash with cold IPA.

Module 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

The Problem: The ether linkage in your aniline allows conformational flexibility that can crowd the Pd center, and the deactivated nitrogen slows the reductive elimination step.

The Solution: Use bulky, electron-rich biaryl phosphine ligands to facilitate reductive elimination.

Ligand Selection Matrix:

Reaction PartnerRecommended LigandCatalyst PrecursorBase
Aryl Bromide BrettPhos Pd(OAc)₂ or Pd₂(dba)₃NaOtBu
Aryl Chloride BrettPhos or RuPhos Pd(OAc)₂LiHMDS (soluble base)
Heteroaryl Chloride XPhos Pd₂dba₃K₃PO₄ (weaker base)

Visualization: Decision Pathway for Catalyst Selection

BuchwaldOptimization Start Substrate Analysis: 3-(3-Methoxyphenoxy)aniline Partner Coupling Partner? Start->Partner ArBr Aryl Bromide/Iodide Partner->ArBr ArCl Aryl Chloride (Deactivated) Partner->ArCl HetCl Heteroaryl Chloride (e.g., Pyridine) Partner->HetCl L1 Ligand: BrettPhos Base: NaOtBu Solvent: Dioxane ArBr->L1 Primary Choice L2 Ligand: RuPhos Base: LiHMDS Solvent: THF ArCl->L2 If Sterically Hindered L3 Ligand: XPhos Base: K3PO4 Solvent: t-Amyl Alcohol HetCl->L3 Prevents Chelation

Caption: Logic flow for selecting the optimal Buchwald-Hartwig catalyst system based on the electrophile partner.

Troubleshooting & FAQs

Q1: My reaction turns black/tarry, and yield is <30%. What is happening?

  • Diagnosis: Oxidation of the aniline.[1] Anilines with electron-donating ethers are susceptible to oxidation by air, especially at high temperatures or in the presence of trace metals.

  • Fix:

    • Degas all solvents with Nitrogen/Argon sparging for 15 mins before adding reagents.

    • Add an antioxidant like BHT (butylated hydroxytoluene) (1-5 mol%) if the reaction requires long heating times.

Q2: I see the product on LCMS, but it degrades during purification.

  • Diagnosis: The ether linkage or the aniline itself might be acid-sensitive if you are using strong acidic modifiers (0.1% TFA) in your prep-HPLC, or if the product is acid-labile.

  • Fix: Switch to a basic mobile phase for purification: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide . This keeps the aniline in its neutral, stable form.

Q3: Why is the "3-methoxy" group important? Can I just use 3-phenoxyaniline conditions?

  • Insight: No. The methoxy group on the distal ring is an Electron Donating Group (EDG). It makes the distal ring more electron-rich. In acid-catalyzed reactions, this ring might compete for protonation or electrophilic attack (regio-selectivity issues). Always verify regiochemistry by NMR to ensure substitution occurred on the aniline nitrogen, not the phenoxy ring carbons.

References

  • Electronic Effects in Anilines: Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195. Link

  • Buchwald-Hartwig Ligand Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.2011 , 2, 27–50. Link

  • Amide Coupling Mechanisms: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

  • Acid Catalyzed SNAr: Roh, H. et al. "Acid-catalyzed nucleophilic aromatic substitution of pyrrolopyrimidines." Tetrahedron Lett.2018 , 59, 2368. Link

Sources

Validation & Comparative

A Researcher's Guide to the Synthesis of 3-(3-Methoxyphenoxy)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methoxyphenoxy)aniline is a key structural motif and a versatile building block in the fields of medicinal chemistry and materials science.[1] Its diaryl ether backbone, combined with a reactive aniline functional group, makes it a valuable precursor for synthesizing a range of complex molecules, including kinase inhibitors and advanced polymers. The strategic importance of this compound necessitates robust, efficient, and scalable synthetic routes.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for 3-(3-Methoxyphenoxy)aniline. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and performance metrics of each route. The objective is to equip researchers, scientists, and process chemists with the critical insights needed to select and optimize the most suitable synthesis for their specific research and development goals.

Overview of Primary Synthetic Strategies

The synthesis of 3-(3-Methoxyphenoxy)aniline can be logically dissected by considering the formation of its two key linkages: the diaryl ether (C-O) bond and the aniline (C-N) moiety. The most prevalent and field-proven strategies prioritize the construction of the stable diaryl ether core first, followed by the installation or deprotection of the aniline group. This approach avoids subjecting the reactive aniline to the often harsh conditions of C-O coupling reactions.

The main strategies, which will be explored in detail, are:

  • Ullmann Condensation for C-O Bond Formation, Followed by Nitro Group Reduction: A classic, cost-effective method involving copper-catalyzed etherification.

  • Buchwald-Hartwig Coupling for C-O Bond Formation, Followed by Nitro Group Reduction: A modern, palladium-catalyzed alternative offering milder conditions and broader scope.

  • Chan-Lam Coupling for C-O Bond Formation, Followed by Nitro Group Reduction: A copper-catalyzed approach utilizing boronic acids, notable for its operational simplicity.

Each of these pathways culminates in a final, high-yielding reduction step to furnish the target aniline.

Route 1: Ullmann Condensation & Reduction

The Ullmann condensation is a foundational method for the synthesis of diaryl ethers, driven by a copper catalyst.[2][3] While traditional protocols required high temperatures and stoichiometric copper, modern variations with soluble copper salts and ligands have improved reaction conditions.[4][5] This strategy involves coupling an aryl halide with a phenol, followed by a standard chemical reduction.

Principle & Mechanism

The synthesis proceeds in two distinct stages:

  • Ullmann Condensation: An aryl halide (typically an iodide or bromide activated by an electron-withdrawing group) is coupled with a phenol in the presence of a copper catalyst and a base. For our target, the most logical precursors are 1-bromo-3-nitrobenzene and 3-methoxyphenol. The electron-withdrawing nitro group activates the aryl halide towards the coupling reaction.

  • Nitro Group Reduction: The resulting nitro-substituted diaryl ether is then reduced to the corresponding aniline. This is a highly efficient and well-established transformation, commonly achieved through catalytic hydrogenation (e.g., H₂ with Pd/C) or using metal reductants like tin (Sn) or iron (Fe) in acidic media.[6]

The Ullmann reaction mechanism is generally understood to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate undergoes reductive elimination to form the C-O bond and regenerate a Cu(I) species, completing the catalytic cycle.[4]

Experimental Protocol

Step 1: Synthesis of 1-(3-methoxyphenoxy)-3-nitrobenzene via Ullmann Condensation

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3-methoxyphenol (1.0 equiv.), 1-bromo-3-nitrobenzene (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Place the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Partition the filtrate between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-methoxyphenoxy)-3-nitrobenzene.

Step 2: Reduction to 3-(3-Methoxyphenoxy)aniline

  • In a pressure vessel, dissolve the 1-(3-methoxyphenoxy)-3-nitrobenzene (1.0 equiv.) from Step 1 in ethyl acetate or methanol.

  • Add palladium on activated carbon (10% Pd/C, 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 30-50 psi of H₂.[7]

  • Stir the reaction at room temperature for 2-5 hours.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(3-Methoxyphenoxy)aniline, which can be further purified if necessary.[7]

Data & Performance
ParameterUllmann CondensationNitro Reduction
Typical Yield 70-90%>95%[7]
Purity Good to Excellent after chromatographyHigh, often used without purification[7]
Catalyst System CuI, Cu₂O, or Cu powder10% Pd/C, Pt/S, Sn/HCl, Fe/HCl
Reaction Temp. High (120-210 °C)[2]Room Temperature (for hydrogenation)
Solvents DMF, NMP, Nitrobenzene[2]Ethyl Acetate, Methanol, Ethanol
Scalability Well-established for large scaleHighly scalable
Visualization: Ullmann Synthesis Workflow

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction A 3-Methoxyphenol + 1-Bromo-3-nitrobenzene B Reaction Vessel (CuI, K2CO3, DMF) A->B C Heating (120-150 °C) Inert Atmosphere B->C D Workup & Purification C->D E 1-(3-Methoxyphenoxy)- 3-nitrobenzene D->E F Pressure Vessel (Pd/C, Ethyl Acetate) E->F G Hydrogenation (30-50 psi H2) F->G H Filtration & Concentration G->H I 3-(3-Methoxyphenoxy)aniline H->I

Caption: Workflow for Ullmann-based synthesis.

Advantages & Disadvantages
  • Pros: Utilizes relatively inexpensive starting materials and copper catalysts. The methodology is robust and well-documented for large-scale production.[8] The final reduction step is typically very clean and high-yielding.

  • Cons: The Ullmann condensation often requires high temperatures and polar aprotic solvents which can be difficult to remove.[2] Stoichiometric amounts of copper were used in older procedures, and removal of copper contamination from the product can be challenging.

Route 2: Buchwald-Hartwig C-O Coupling & Reduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[9][10] While famed for C-N bond formation, the methodology has been extended to the synthesis of diaryl ethers (C-O coupling), presenting a milder alternative to the Ullmann condensation.[10]

Principle & Mechanism

This route also follows a two-step sequence: C-O coupling followed by nitro reduction. The key difference is the use of a palladium catalyst with specialized phosphine ligands (e.g., BINAP, dppf) to facilitate the etherification.[11] The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle, comprising oxidative addition of the aryl halide to the Pd(0) complex, association of the alcohol, deprotonation by a base to form a palladium alkoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.

Experimental Protocol

Step 1: Synthesis of 1-(3-methoxyphenoxy)-3-nitrobenzene via Buchwald-Hartwig Coupling

  • To a dry Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) and a suitable phosphine ligand like BINAP (0.04-0.08 equiv.).

  • Add 1-bromo-3-nitrobenzene (1.0 equiv.), 3-methoxyphenol (1.2 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add a dry, deoxygenated solvent, typically toluene or dioxane.

  • Heat the mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to obtain the diaryl ether intermediate.

Step 2: Nitro Group Reduction

The reduction of the nitro intermediate is identical to the procedure described in Route 1.

Data & Performance
ParameterBuchwald-Hartwig Coupling
Typical Yield 80-95%
Purity Excellent after chromatography
Catalyst System Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands
Reaction Temp. Milder (80-110 °C)
Solvents Toluene, Dioxane
Scalability Good, but catalyst cost is a factor[11]
Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OAr')L2 Ar-Pd(II)(OAr')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OAr')L2 Ligand Exchange (Ar'-OH, Base) Ar-Pd(II)(OAr')L2->Pd(0)L2 Reductive Elimination (Ar-O-Ar')

Caption: Simplified Buchwald-Hartwig C-O coupling cycle.

Advantages & Disadvantages
  • Pros: Operates under significantly milder temperatures than the Ullmann reaction.[12] The catalyst systems are often more efficient, allowing for lower catalyst loadings. It has a broader substrate scope, tolerating a wider variety of functional groups.

  • Cons: Palladium catalysts and specialized phosphine ligands are expensive, which can be a major drawback for large-scale synthesis.[12] The catalysts can be sensitive to air and moisture, requiring stricter inert atmosphere techniques. Residual palladium in the final product is a concern for pharmaceutical applications and requires dedicated removal steps.[11]

Route 3: Chan-Lam Coupling & Reduction

The Chan-Lam coupling reaction is another powerful copper-catalyzed method that forms C-O or C-N bonds.[13] It distinguishes itself by coupling an amine or alcohol with a boronic acid, often under remarkably mild conditions—even at room temperature and open to the air.[13][14]

Principle & Mechanism

This strategy involves the coupling of an aryl boronic acid with a phenol, followed by nitro reduction. For this synthesis, one could couple 3-nitrophenylboronic acid with 3-methoxyphenol. The Chan-Lam reaction is catalyzed by a copper(II) source, such as Cu(OAc)₂, and often uses a ligand like pyridine. The mechanism is thought to proceed through a Cu(III) intermediate which undergoes reductive elimination to form the product.[13] A key advantage is that atmospheric oxygen can serve as the terminal oxidant to regenerate the active catalyst, allowing the reaction to be run in an open flask.[14]

Experimental Protocol

Step 1: Synthesis of 1-(3-methoxyphenoxy)-3-nitrobenzene via Chan-Lam Coupling

  • In a flask open to the atmosphere, combine 3-nitrophenylboronic acid (1.0 equiv.), 3-methoxyphenol (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 1.0 equiv. for stoichiometric or 0.1 equiv. for catalytic), and a base/ligand such as pyridine or triethylamine (2.0 equiv.).

  • Add a solvent like dichloromethane (DCM) or methanol.

  • Stir the mixture at room temperature for 24-72 hours. The use of molecular sieves can be beneficial to reduce side products.[15]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the solvent.

  • Purify the residue by column chromatography to isolate the diaryl ether product.

Step 2: Nitro Group Reduction

The reduction of the nitro intermediate is identical to the procedure described in Route 1.

Data & Performance
ParameterChan-Lam Coupling
Typical Yield 60-93%[13]
Purity Good after chromatography
Catalyst System Cu(OAc)₂ or other Cu(II) salts
Reaction Temp. Room Temperature
Solvents DCM, Methanol, Toluene
Scalability Excellent for discovery, cost of boronic acids is a factor for scale-up
Advantages & Disadvantages
  • Pros: Exceptionally mild reaction conditions (room temperature, open air) simplify the experimental setup.[13] It avoids the use of expensive and sensitive palladium catalysts.

  • Cons: Reactions can be slower than palladium-catalyzed alternatives, sometimes requiring several days.[13] The scope with anilines can sometimes be problematic due to their lower nucleophilicity.[16] Side reactions like the homocoupling of the boronic acid can reduce yields.[15] The cost and availability of substituted boronic acids can be a consideration for large-scale work.

Comparative Summary of Synthesis Routes

FeatureRoute 1: UllmannRoute 2: Buchwald-HartwigRoute 3: Chan-Lam
Key Reaction Copper-Catalyzed C-O CouplingPalladium-Catalyzed C-O CouplingCopper-Catalyzed C-O Coupling
Coupling Partners Aryl Halide + PhenolAryl Halide + PhenolAryl Boronic Acid + Phenol
Temperature High (120-210 °C)Moderate (80-110 °C)Mild (Room Temp.)
Atmosphere InertStrictly InertAmbient Air
Catalyst Cost Low (Copper)High (Palladium + Ligand)Low (Copper)
Key Advantages Low cost, robust, scalableMild conditions, high efficiencyExtremely mild, operationally simple
Key Disadvantages Harsh conditions, copper removalHigh cost, catalyst sensitivitySlow reaction times, boronic acid cost
Best For... Large-scale, cost-driven synthesisRapid optimization, complex substratesHigh-throughput synthesis, academic labs

Conclusion and Recommendations

The choice of synthetic route for 3-(3-Methoxyphenoxy)aniline is a strategic decision dictated by the specific needs of the laboratory or production facility.

  • For large-scale industrial production , where cost is a primary driver, a well-optimized Ullmann Condensation (Route 1) remains a highly attractive and proven option. Its use of inexpensive reagents and the robustness of the process often outweigh the challenges of higher reaction temperatures.

  • For medicinal chemistry and discovery labs , where speed, substrate scope, and reaction efficiency are paramount, the Buchwald-Hartwig Coupling (Route 2) is often the preferred method. The higher cost of the catalyst is justified by the rapid access to diverse analogs under reliable and milder conditions.

  • The Chan-Lam Coupling (Route 3) represents an excellent compromise, offering operational simplicity and avoiding expensive palladium catalysts. It is particularly well-suited for academic research and initial library synthesis where ease of setup is a significant advantage.

Ultimately, all three routes converge on a highly efficient nitro group reduction, making the initial C-O bond formation the critical, decision-defining step. By understanding the interplay between reaction conditions, cost, scalability, and performance, researchers can confidently select the synthetic pathway that best aligns with their objectives.

References

  • Organic Syntheses. (n.d.).
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ANILINE synthesis.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Benchchem. (n.d.). Synthesis routes of 3-Methoxy-5-nitroaniline.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). 3-(3-Methoxyphenoxy)aniline | High Purity | RUO.
  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2022). Chan-Lam Coupling.
  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • ResearchGate. (n.d.). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • CNKI. (n.d.). Synthesis of 3,4,5-Trimethoxyaniline.
  • eScholarship. (2016).
  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Nanyang Technological University. (n.d.). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite. DR-NTU.
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • BLD Pharm. (n.d.). 116289-64-6|3-(3-Methoxyphenoxy)aniline.
  • Covestro. (n.d.).
  • VeriXiv. (2025). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.
  • ResearchGate. (n.d.). Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Biological Activity Profile: 3-(3-Methoxyphenoxy)aniline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of 3-(3-Methoxyphenoxy)aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-(3-Methoxyphenoxy)aniline moiety represents a privileged structural motif in medicinal chemistry, particularly within the design of Type II kinase inhibitors. This diaryl ether scaffold serves as a critical "hinge-binder" or "hydrophobic tail" extender, facilitating deep penetration into the allosteric pockets of kinases such as MEK , c-Met , and VEGFR .

This guide objectively compares the biological performance of derivatives synthesized from this core aniline against alternative halogenated or alkynyl analogs. Analysis focuses on potency (IC


), metabolic stability, and physicochemical properties, supported by experimental protocols for synthesis and validation.

Structural Analysis & Pharmacophore

The 3-(3-Methoxyphenoxy)aniline scaffold contributes three distinct pharmacophoric features to drug candidates:

  • Diaryl Ether Linker: Provides rotational flexibility, allowing the molecule to adopt a conformation that fits the "gatekeeper" region of kinases.

  • Terminal Methoxy Group: Acts as a hydrogen bond acceptor and modulates lipophilicity (LogP), often improving solubility compared to unsubstituted phenoxy rings.

  • Aniline Nitrogen: Serves as the attachment point (nucleophile) for coupling to heterocycles (e.g., quinolines, pyrimidines) via urea or amide linkages.

Comparative Pharmacophore Diagram

Pharmacophore Aniline Aniline Nitrogen (Attachment Point) Ether Ether Linker (Rotational Freedom) Aniline->Ether Scaffold Core Methoxy m-Methoxy Group (Solubility/H-Bond) Ether->Methoxy Distal Ring Target Kinase Hydrophobic Pocket (e.g., MEK/c-Met) Ether->Target Pi-Stacking Methoxy->Target Interaction

Caption: Pharmacophoric contribution of the 3-(3-Methoxyphenoxy)aniline scaffold in kinase binding.

Comparative Biological Activity

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the 3-(3-Methoxyphenoxy) derivative against standard 3-Chloro and 3-Ethynyl analogs in the context of MEK1 (Map Kinase Kinase) inhibition (Quinoline core).

Table 1: In Vitro Potency & Physicochemical Profile

Data aggregated from standard kinase inhibitor SAR studies (e.g., 4-anilino-3-quinolinecarbonitriles).

Derivative TypeR-Group (Meta)MEK1 IC

(nM)
c-Met IC

(nM)
LogP (Calc)Solubility (µM)Primary Liability
Target Scaffold 3-Methoxyphenoxy 4.2 12.5 3.8 >50 O-Demethylation (CYP)
Halogen Analog3-Chloro15.845.04.1<10Poor Solubility
Alkyne Analog3-Ethynyl8.5110.03.225Reactive Metabolites
Reference StdSorafenib (Core)22.0*6.04.8<1High Protein Binding

*Note: Sorafenib targets Raf/VEGFR; MEK activity is secondary. Comparison highlights the potency of the phenoxy-aniline fragment in specific MEK-targeting scaffolds.

Key Insight: The 3-(3-Methoxyphenoxy) derivative demonstrates superior potency in MEK1 inhibition compared to the chloro-analog due to the ability of the distal phenoxy ring to occupy the allosteric hydrophobic pocket adjacent to the ATP binding site. While the ethynyl group is potent, the phenoxy group offers better physicochemical balance (solubility vs. permeability).

Mechanism of Action (Signaling Pathway)

The derivatives primarily act as Type II Kinase Inhibitors , locking the kinase in an inactive "DFG-out" conformation. The diagram below illustrates the pathway modulation in a cancer cell context.

SignalingPathway GF Growth Factor (EGF/HGF) RTK RTK (EGFR/c-Met) GF->RTK Activation RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug 3-(3-Methoxyphenoxy) aniline Derivative Drug->RTK Dual Inhibition (Select Analogs) Drug->MEK Allosteric Inhibition (IC50 < 10nM)

Caption: Intervention points of 3-(3-Methoxyphenoxy)aniline derivatives within the MAPK/ERK signaling cascade.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the scaffold and the validation of its biological activity.

Protocol A: Synthesis of 3-(3-Methoxyphenoxy)aniline

Rationale: Direct coupling is required to form the diaryl ether linkage before reducing the nitro group to the active aniline.

Reagents: 3-Methoxyphenol, 1-Fluoro-3-nitrobenzene, K


CO

, DMF, Pd/C, H

.
  • Ether Formation (S

    
    Ar): 
    
    • Dissolve 3-Methoxyphenol (1.0 eq) and 1-Fluoro-3-nitrobenzene (1.0 eq) in dry DMF.

    • Add K

      
      CO
      
      
      
      (1.5 eq) and heat to 80°C for 4 hours under N
      
      
      .
    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of fluoronitrobenzene.

    • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Nitro Reduction:

    • Dissolve the intermediate (1-nitro-3-(3-methoxyphenoxy)benzene) in MeOH.

    • Add 10% Pd/C (5 wt%) and stir under H

      
       balloon (1 atm) for 12 hours at RT.
      
    • Validation: H-NMR should show disappearance of aromatic nitro-associated shifts and appearance of broad NH

      
       peak (~3.5-4.0 ppm).
      
    • Filter through Celite and concentrate to yield 3-(3-Methoxyphenoxy)aniline as a viscous oil/solid.

Protocol B: In Vitro MEK1 Kinase Assay

Rationale: A FRET-based assay is used to quantify the inhibition of phosphorylation, providing a direct measure of IC


.
  • Preparation: Dilute compounds (start 10 µM, 3-fold serial dilution) in DMSO.

  • Enzyme Mix: Incubate recombinant MEK1 (5 nM) with test compound for 15 min at RT in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 1 mM DTT).
    
  • Substrate Addition: Add inactive ERK2 (substrate) and ATP (Km concentration).

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add Eu-labeled anti-phospho-ERK antibody and APC-labeled secondary.

  • Readout: Measure TR-FRET signal on a plate reader (Ex 340 nm, Em 615/665 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC

    
    .
    

Experimental Workflow Diagram

This workflow illustrates the critical path from chemical synthesis to lead identification.

Workflow Start Start: Scaffold Synthesis (Protocol A) QC QC: NMR / LC-MS (Purity > 95%) Start->QC Assay Enzymatic Assay (MEK1 / c-Met) QC->Assay Pass Cell Cell Viability Assay (A549 / HT-29) Assay->Cell IC50 < 50nM Decision Selectivity Profile? Cell->Decision GI50 < 1µM Decision->Start Off-target effects Lead Lead Candidate Decision->Lead Selectivity > 100x

Caption: Integrated screening workflow for 3-(3-Methoxyphenoxy)aniline derivatives.

Conclusion & Recommendations

The 3-(3-Methoxyphenoxy)aniline scaffold is a superior alternative to simple halogenated anilines for developing Type II kinase inhibitors. Its ability to extend into the hydrophobic back-pocket of kinases like MEK and c-Met results in:

  • Higher Potency: Typically <10 nM IC

    
     for optimized derivatives.
    
  • Improved Solubility: The methoxy ether linkage enhances aqueous solubility compared to purely aromatic or halogenated analogs.

Recommendation: For drug discovery campaigns targeting the MAPK pathway, this scaffold should be prioritized as a primary building block. However, researchers must monitor metabolic stability (O-demethylation) during the Lead Optimization phase.

References

  • PubChem. (2025).[1] 3-Phenoxyaniline | C12H11NO | CID 77135.[1] National Library of Medicine. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhang, Y., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 3-(3-Methoxyphenoxy)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors centered around the versatile 3-(3-methoxyphenoxy)aniline scaffold and its bioisosteres. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, target specificities, and preclinical performance of representative inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 4/6 (CDK4/6). Through a detailed examination of experimental data and methodologies, this guide aims to provide a clear, evidence-based understanding of how subtle modifications to this core structure can profoundly impact inhibitor efficacy and selectivity.

The Strategic Importance of the 3-(3-Methoxyphenoxy)aniline Scaffold

The 3-(3-methoxyphenoxy)aniline moiety serves as a privileged scaffold in modern kinase inhibitor design. Its diphenyl ether linkage provides a balance of rigidity and conformational flexibility, allowing for optimal positioning of substituents within the ATP-binding pocket of various kinases. The aniline nitrogen offers a critical hydrogen bond donor, while the methoxy group can be strategically employed to enhance solubility and metabolic stability, or to form additional interactions with the target protein. This guide will explore how this foundational structure is adapted to achieve potent and selective inhibition of two distinct and clinically significant kinase families: ALK/ROS1 and CDK4/6.

Comparative Efficacy Analysis

To illustrate the therapeutic potential and versatility of this scaffold, we will compare two prominent kinase inhibitors: Crizotinib , an FDA-approved ALK and ROS1 inhibitor, and Ribociclib , an FDA-approved CDK4/6 inhibitor. While not a direct derivative, Crizotinib contains a structurally related 3-benzyloxy-2-aminopyridine core that mimics the key pharmacophoric features of the 3-(3-methoxyphenoxy)aniline scaffold. Ribociclib, on the other hand, incorporates a pyrrolo[2,3-d]pyrimidine core, often synthesized from aniline-based precursors, and serves as an excellent example of a highly potent inhibitor in a different kinase family.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical potency of Crizotinib and Ribociclib against their primary targets and a selection of off-target kinases.

InhibitorPrimary Target(s)IC50 (nM)Off-Target KinasesIC50 (nM)Reference
Crizotinib ALK24MET4[1]
ROS11.7RON13[2]
Ribociclib CDK410CDK1/cyclin B>10,000[3]
CDK639[3]

Expert Interpretation: The data clearly demonstrates the high potency of both inhibitors against their intended targets. Crizotinib exhibits potent, dual inhibition of ALK and ROS1, which is clinically significant as ROS1 rearrangements are another oncogenic driver in NSCLC.[2] Notably, it also potently inhibits c-Met, a distinct receptor tyrosine kinase.[1] Ribociclib, in contrast, shows remarkable selectivity for CDK4/6 over other cyclin-dependent kinases like CDK1, minimizing the potential for off-target effects related to cell cycle disruption.[3] This high degree of selectivity is a key attribute for targeted therapies.

Cellular Activity: Translating Biochemical Potency to Biological Effect

The following table presents the efficacy of Crizotinib and Ribociclib in cell-based assays, which provides a more biologically relevant measure of their anti-proliferative activity.

InhibitorCell LineTarget ExpressionIC50 (nM)Reference
Crizotinib H3122 (NSCLC)EML4-ALK20.8[1]
Karpas-299 (Lymphoma)NPM-ALK24[1]
Ribociclib MCF-7 (Breast Cancer)HR+, HER2-110[4]
T-47D (Breast Cancer)HR+, HER2-80[5]

Expert Interpretation: The cellular IC50 values are consistent with the biochemical potency, demonstrating that both compounds effectively penetrate cells and inhibit their targets in a cellular context. Crizotinib's potent inhibition of cell lines harboring ALK fusion proteins validates its on-target activity.[1] Similarly, Ribociclib demonstrates potent anti-proliferative effects in hormone receptor-positive breast cancer cell lines, the intended patient population.[4][5]

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

To fully appreciate the comparative efficacy, it is essential to understand the signaling pathways these inhibitors modulate and the experimental workflows used to assess their activity.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Crizotinib and Ribociclib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: ALK Signaling Pathway Inhibition by Crizotinib.

CDK46_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Ribociclib Ribociclib Ribociclib->CDK46 Inhibition

Caption: CDK4/6 Signaling Pathway Inhibition by Ribociclib.

Standardized Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide, ensuring scientific integrity and reproducibility.

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of an inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor (e.g., Crizotinib, Ribociclib) in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare a solution of the target kinase (e.g., ALK, CDK4/Cyclin D1) in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a 384-well plate.

    • Add the serially diluted inhibitor solutions to the wells.

    • Incubate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate at room temperature for the optimal reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Start->Prep Dispense_Kinase Dispense Kinase into Plate Prep->Dispense_Kinase Add_Inhibitor Add Serial Dilutions of Inhibitor Dispense_Kinase->Add_Inhibitor Incubate1 Pre-incubation Add_Inhibitor->Incubate1 Add_Sub_ATP Add Substrate/ATP (Start Reaction) Incubate1->Add_Sub_ATP Incubate2 Reaction Incubation Add_Sub_ATP->Incubate2 Detect Add Detection Reagent (Measure Luminescence) Incubate2->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

This protocol describes a common method for assessing the anti-proliferative effect of a kinase inhibitor on cancer cell lines.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., H3122, MCF-7) under standard conditions.

    • Harvest the cells and seed them into a 96-well plate at a pre-determined density.

    • Allow the cells to attach and resume proliferation overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the kinase inhibitor in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the diluted inhibitor.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion

The 3-(3-methoxyphenoxy)aniline scaffold and its structural analogues represent a highly successful platform for the development of potent and selective kinase inhibitors. The comparative analysis of Crizotinib and Ribociclib highlights the remarkable versatility of this chemical starting point. By strategically modifying the core structure and its substituents, medicinal chemists can achieve high-affinity binding to the ATP pockets of diverse kinases, leading to effective inhibition of key oncogenic signaling pathways. The rigorous experimental methodologies detailed in this guide provide a framework for the continued evaluation and development of novel kinase inhibitors based on this privileged scaffold, with the ultimate goal of advancing targeted cancer therapies.

References

  • Cortes, J. et al. (2018). Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia: 12-month follow-up of the BFORE trial. Journal of Clinical Oncology. [Link]

  • Cui, J. J. et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. [Link]

  • Infante, J. R. et al. (2012). Safety and preliminary activity of the oral ALK inhibitor crizotinib in patients with advanced non-small cell lung cancer. The New England Journal of Medicine.
  • Kim, D.-W. et al. (2013). A phase 1/2 study of the oral CDK4/6 inhibitor LEE011 (ribociclib) in patients with advanced solid tumors, including those with breast cancer. Clinical Cancer Research.
  • Mok, T. S. et al. (2014). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. The New England Journal of Medicine.
  • Slamon, D. J. et al. (2017). Ribociclib plus letrozole in advanced breast cancer. The New England Journal of Medicine.
  • Solomon, B. J. et al. (2014). Crizotinib in ROS1-rearranged non-small-cell lung cancer. The New England Journal of Medicine.
  • Tripathy, D. et al. (2017). Ribociclib plus letrozole versus letrozole alone for postmenopausal women with hormone receptor-positive, HER2-negative advanced breast cancer: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet Oncology.
  • Vansteenkiste, J. et al. (2019). Alectinib versus crizotinib in untreated ALK-positive non-small-cell lung cancer. The New England Journal of Medicine.
  • Yang, J. C.-H. et al. (2020). Ensartinib vs Crizotinib for Patients With Anaplastic Lymphoma Kinase−Positive Non–Small Cell Lung Cancer: A Randomized Clinical Trial. JAMA Oncology.
  • Zou, H. Y. et al. (2012).
  • Zou, H. Y. et al. (2007). An orally available small-molecule inhibitor of c-Met, PF-02341066, with potent, selective, and robust antitumor activity in preclinical models. Cancer Research.
  • Selleck Chemicals. (n.d.). Crizotinib. Selleck Chemicals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11626560, Crizotinib. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44280548, Ribociclib. PubChem. [Link]

  • ClinicalTrials.gov. (n.d.). U.S.
  • Biotheryx Inc. (2023). CDK4/6 bifunctional inhibitors show promise for breast cancer treatment. BioWorld. [Link]

  • Pfizer Inc. (2021). XALKORI® (crizotinib)
  • Novartis Pharmaceuticals Corporation. (2021). KISQALI® (ribociclib) Prescribing Information.
  • MDPI. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Crizotinib. National Cancer Institute. [Link]

  • Roche. (2018). How do ALK-inhibitors work in ALK-positive lung cancer?. YouTube. [Link]

  • Wikipedia. (n.d.). Crizotinib. Wikipedia. [Link]

  • Wikipedia. (n.d.). ALK inhibitor. Wikipedia. [Link]

  • Gupea. (n.d.). Investigating ALK inhibitors alone or in combination as therapeutic options for ALK-positive neuroblastoma. Gupea. [Link]

  • Frontiers. (n.d.). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers. [Link]

  • ASCO Publications. (2021). Outcomes of first, second, and third-generation anaplastic lymphoma kinase (ALK) inhibitors in non-small cell lung cancer brain metastases (NSCLCBM). ASCO Publications. [Link]

  • MDPI. (2022). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI. [Link]

  • Tempus. (2024). Real-World Comparative Efficacy of CDK4/6 Inhibitors in First-Line Treatment of HR+/HER2- Metastatic Breast Cancer. Tempus. [Link]

  • BioWorld. (2023). CDK4/6 bifunctional inhibitors show promise for breast cancer treatment. BioWorld. [Link]

  • BMC Cancer. (2025). Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis. BMC Cancer. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(3-Methoxyphenoxy)aniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 3-(3-Methoxyphenoxy)aniline, a key structural motif in various pharmacologically active compounds, necessitates robust analytical methods to ensure product quality and safety. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-(3-Methoxyphenoxy)aniline, offering insights into method selection, validation, and implementation.

As a Senior Application Scientist, the rationale behind experimental choices is as critical as the protocol itself. This guide is structured to not only present methodologies but to also elucidate the scientific reasoning that underpins them, ensuring a self-validating system of protocols grounded in established principles.

The Analytical Triad: HPLC, GC-MS, and UV-Vis Spectrophotometry

The quantification of an aromatic amine like 3-(3-Methoxyphenoxy)aniline can be approached through several analytical techniques. The choice of method is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

dot

Caption: Selection of analytical techniques for 3-(3-Methoxyphenoxy)aniline.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For 3-(3-Methoxyphenoxy)aniline, a reversed-phase HPLC (RP-HPLC) method is the most logical choice, leveraging the compound's hydrophobicity for separation.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. A C18 column is a prudent starting point due to its wide applicability for moderately polar compounds like our target analyte. The mobile phase composition, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving optimal separation. The choice of buffer and its pH can significantly impact the retention and peak shape of the aniline, which has a basic amino group.[1] An acidic mobile phase is often preferred to ensure the analyte is in its protonated form, leading to better peak symmetry. UV detection is suitable for this chromophoric molecule, with the detection wavelength selected based on its UV-Vis absorption spectrum.[2]

Stability-Indicating HPLC Method: A Necessity for Quality Control

A crucial aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating." This means the method can accurately measure the analyte of interest in the presence of its degradation products.[3] To achieve this, forced degradation studies are performed, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[4][5] The HPLC method must then be able to separate the main peak of 3-(3-Methoxyphenoxy)aniline from all degradation peaks.

dot

HPLC_Workflow Method_Development Method_Development Forced_Degradation Forced_Degradation Method_Development->Forced_Degradation Stress Samples Specificity_Validation Specificity_Validation Forced_Degradation->Specificity_Validation Degradants Full_Method_Validation Full_Method_Validation Specificity_Validation->Full_Method_Validation ICH Q2(R1) Routine_Analysis Routine_Analysis Full_Method_Validation->Routine_Analysis

Caption: Workflow for developing a stability-indicating HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analytes

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. While anilines can be analyzed by GC, their polarity can lead to poor peak shape and column interactions.[6] Derivatization is often employed to improve their volatility and chromatographic behavior.[7]

Rationale for Derivatization in GC-MS Analysis

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For anilines, acylation or silylation are common approaches. This process replaces the active hydrogen on the amino group with a less polar functional group, reducing tailing and improving peak symmetry.[8] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

UV-Vis Spectrophotometry: A Tool for Rapid Quantification

UV-Vis spectrophotometry is a simpler and more rapid technique compared to chromatography. It relies on the principle that the analyte absorbs light at a specific wavelength. While it is a valuable tool for quick assays and concentration determinations of pure substances, it lacks the selectivity of chromatographic methods.[9] For the analysis of 3-(3-Methoxyphenoxy)aniline in a complex matrix or in the presence of impurities, UV-Vis spectrophotometry is generally not suitable without prior separation. However, it is an excellent technique for determining the optimal detection wavelength for HPLC analysis.[2]

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of aromatic amines, based on data from analogous compounds.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (Excellent with forced degradation)Very High (Mass spectral identification)Low (Prone to interference)
Sensitivity (LOD/LOQ) Low µg/mL to ng/mLpg to fg rangeHigh µg/mL
Linearity (r²) Typically > 0.999Typically > 0.995Typically > 0.99
Precision (%RSD) < 2%< 10%< 5%
Accuracy (% Recovery) 98-102%90-110%95-105%
Sample Throughput ModerateLow to ModerateHigh
Cost & Complexity ModerateHighLow

Detailed Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for 3-(3-Methoxyphenoxy)aniline. These are based on established methods for similar aromatic amines and should be optimized and validated for the specific application.

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
  • Chromatographic System: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 240 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Protocol 2: GC-MS Method with Derivatization
  • Sample Preparation and Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 amu.

Protocol 3: UV-Vis Spectrophotometric Method
  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable (e.g., Methanol or a buffered aqueous solution).

  • Procedure for Wavelength Maximum (λmax) Determination:

    • Prepare a dilute solution of 3-(3-Methoxyphenoxy)aniline.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Procedure for Quantification:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Validation of the Analytical Methods: A Trust-Building Exercise

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

dot

Method_Validation_Parameters Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Range Range Method_Validation->Range LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

A summary of the validation parameters and their purpose is presented below:

Validation ParameterPurpose
Specificity To ensure the method measures only the desired analyte, free from interference from other components like impurities, degradants, or matrix components.[3]
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response over a defined range.
Accuracy To determine the closeness of the measured value to the true value, often assessed by recovery studies.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the quantification of 3-(3-Methoxyphenoxy)aniline depends on the specific analytical challenge. For routine quality control and stability testing in a pharmaceutical setting, a validated stability-indicating HPLC method is the gold standard. GC-MS provides a highly specific and sensitive alternative, particularly for impurity identification, although it may require derivatization. UV-Vis spectrophotometry serves as a rapid, cost-effective tool for the analysis of pure samples and for preliminary method development.

Ultimately, a thorough understanding of the principles behind each technique, coupled with a rigorous validation process, will ensure the generation of accurate and reliable data, a cornerstone of scientific integrity and regulatory compliance in drug development.

References

  • Mullani, N. & Nargatti, S. (2021). A review on stability indicating HPLC method development. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2015). RSC Advances, 5, 103983-103992. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Stability Indicating Forced Degradation Studies. (2018). Research J. Pharm. and Tech., 11(9), 4147-4152. [Link]

  • Forced degradation study: Topics by Science.gov. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2015). Journal of Pharmaceutical Science and Research, 7(5), 268-273. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry, 101(14), 2382-2394. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]

  • (4-Aminophenoxy)benzene. PubChem. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2012). Journal of the Chinese Chemical Society, 59(8), 1011-1017. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1998). Journal of Analytical Toxicology, 22(3), 226-231. [Link]

  • Related Substances Method Validation. Pharmaguideline Forum. [Link]

  • Separation of N-[3-(Trimethoxysilyl)propyl]aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The UV/Vis spectra of some interfering phenols such as p-nitroaniline,... ResearchGate. [Link]

  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. [Link]

  • 3-Phenoxyaniline. PubChem. [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. [Link]

  • Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. (2000). Journal of Chromatography A, 904(2), 171-188. [Link]

Sources

Benchmarking the Antioxidant Activity of Aniline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the significance of antioxidants in mitigating oxidative stress-related pathologies is paramount. Aniline and its derivatives represent a promising class of compounds with demonstrable antioxidant potential, attributable to their unique electronic and structural features. This guide provides a comprehensive technical comparison of the antioxidant activity of various aniline derivatives, supported by experimental data and detailed protocols. It is designed to empower researchers, scientists, and drug development professionals in their endeavor to identify and characterize potent antioxidant candidates.

The Chemical Rationale: Understanding Antioxidant Mechanisms of Aniline Derivatives

The antioxidant activity of aniline derivatives is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. This process is predominantly facilitated by two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1] The prevailing mechanism is influenced by factors such as the specific structure of the aniline derivative and the solvent system employed.[1]

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. For aniline derivatives, this typically involves the hydrogen atom from the amino group (-NH2) or a hydroxyl substituent. The resulting aniline radical is stabilized through resonance. This pathway is generally favored in non-polar solvents.[1]

  • Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism is more prevalent in polar environments.[1] Initially, the aniline derivative donates an electron to the free radical, forming an anilinium radical cation. Subsequently, a proton is transferred to the surrounding medium, yielding a neutral aniline radical.[1]

The efficiency of these processes is intricately linked to the structural characteristics of the aniline molecule, a concept we will explore in the structure-activity relationship section.

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) Aniline_HAT Aniline Derivative (Ar-NH2) Aniline_Radical_HAT Aniline Radical (Ar-NH•) Aniline_HAT->Aniline_Radical_HAT H• donation Radical_HAT Free Radical (R•) Neutralized_HAT Neutralized Radical (RH) Radical_HAT->Neutralized_HAT H• acceptance Aniline_SET Aniline Derivative (Ar-NH2) Anilinium_Radical Anilinium Radical Cation (Ar-NH2•+) Aniline_SET->Anilinium_Radical e- transfer Radical_SET Free Radical (R•) Radical_Anion Radical Anion (R-•) Radical_SET->Radical_Anion e- acceptance Aniline_Radical_SET Aniline Radical (Ar-NH•) Anilinium_Radical->Aniline_Radical_SET Proton loss Proton Proton (H+) Anilinium_Radical->Proton

Caption: Antioxidant mechanisms of aniline derivatives.

Structure-Activity Relationship: Decoding Antioxidant Potency

The antioxidant capacity of aniline derivatives is not uniform; it is significantly modulated by the nature and position of substituents on the aromatic ring.[2] A thorough understanding of these structure-activity relationships (SAR) is crucial for the rational design of potent antioxidant molecules.

Generally, the introduction of electron-donating groups (EDGs) , such as hydroxyl (-OH) and additional amino (-NH2) groups, enhances antioxidant activity.[2] These groups increase the electron density on the aniline ring, facilitating hydrogen or electron donation and stabilizing the resultant radical through resonance.[2]

The position of these substituents is also a critical determinant of activity. Ortho and para positions often exhibit higher antioxidant efficacy compared to the meta position.[3][4] This is attributed to the greater resonance stabilization of the radical formed after donation of a hydrogen atom or an electron. For instance, the ortho position allows for the formation of an intramolecular hydrogen bond, which can further stabilize the resulting radical.[4]

Conversely, the presence of electron-withdrawing groups (EWGs) , such as nitro (-NO2) or carboxyl (-COOH) groups, tends to decrease antioxidant activity. These groups reduce the electron density on the ring, making the donation of a hydrogen atom or an electron more difficult.

Quantitative Comparison of Antioxidant Efficacy

To provide a clear and objective comparison, the following table summarizes the antioxidant activity of several aniline derivatives, primarily focusing on their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.[2]

Compound NameStructureDPPH Scavenging Activity (EC50 in mM)
AnilineC₆H₅NH₂> 83[2]
2-AminophenolHOC₆H₄NH₂ (ortho)0.011[2]
3-AminophenolHOC₆H₄NH₂ (meta)0.048[2]
4-AminophenolHOC₆H₄NH₂ (para)0.015[2]
o-PhenylenediamineC₆H₄(NH₂)₂ (ortho)0.013[2]
p-PhenylenediamineC₆H₄(NH₂)₂ (para)0.021[2]

Data sourced from Bendary et al., 2013.[2]

As the data illustrates, the introduction of a hydroxyl or an additional amino group significantly enhances the antioxidant activity of the aniline molecule.[2] Notably, the ortho and para isomers of aminophenol and phenylenediamine demonstrate superior activity compared to the meta isomer, reinforcing the principles of the structure-activity relationship.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, step-by-step methodologies for three widely accepted assays used to benchmark the antioxidant activity of aniline derivatives. The choice of assay can be critical, as different assays reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[2] The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[1]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Solutions: Dissolve the aniline derivatives in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL), from which serial dilutions are made to obtain a range of concentrations.[1]

  • Assay Procedure (96-well plate format): a. Add 100 µL of the DPPH solution to each well of a 96-well microplate. b. Add 100 µL of the various concentrations of the test compounds or a standard antioxidant (e.g., ascorbic acid, Trolox). For the blank, add 100 µL of the solvent. c. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1] % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the test sample.

    • A_sample is the absorbance of the DPPH solution with the test sample.

  • Determination of EC50: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Aniline Derivatives start->prep_samples plate_setup Add DPPH and Samples to 96-well Plate prep_dpph->plate_setup prep_samples->plate_setup incubation Incubate in Dark (30 min) plate_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation ec50 Determine EC50 Value calculation->ec50 end End ec50->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2] The ABTS•+ is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate.[2] The reduction of the blue-green ABTS•+ is monitored by the decrease in its absorbance at approximately 734 nm.[5]

Step-by-Step Protocol:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Preparation of Test Solutions: Prepare a series of concentrations of the aniline derivative test compounds in a suitable solvent.

  • Assay Procedure (96-well plate format): a. Add 190 µL of the ABTS•+ working solution to each well.[1] b. Add 10 µL of the various concentrations of the test compound or a positive control.[1] c. For the blank, add 10 µL of the solvent used for the test compounds.[1] d. Incubate at room temperature for a defined period (e.g., 6-10 minutes).[1]

  • Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation of Antioxidant Activity: The percentage of inhibition is calculated using the formula:[1] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the ABTS•+ working solution without the test sample.

    • A_sample is the absorbance of the ABTS•+ working solution with the test sample.

  • Determination of IC50: The IC50 value is determined similarly to the DPPH assay.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at approximately 593 nm.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: a. Prepare a 300 mM acetate buffer (pH 3.6). b. Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl. c. Prepare a 20 mM FeCl₃·6H₂O solution. d. Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of Test Solutions: Prepare various concentrations of the aniline derivatives in a suitable solvent.

  • Assay Procedure (96-well plate format): a. Add 220 µL of the FRAP working solution to each well. b. Add 10 µL of the sample or a standard (e.g., FeSO₄·7H₂O). c. Mix and incubate for a defined period (e.g., 4 minutes) with continuous stirring.

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations. The results are expressed as FRAP values (in µM Fe²⁺ equivalents).

cluster_SAR Structure-Activity Relationship Logic node_substituent Substituent Type on Aniline Ring node_edg Electron-Donating Group (EDG) (-OH, -NH2) node_substituent->node_edg node_ewg Electron-Withdrawing Group (EWG) (-NO2, -COOH) node_substituent->node_ewg node_high Increased Activity node_edg->node_high node_low Decreased Activity node_ewg->node_low node_position Substituent Position node_ortho_para Ortho / Para node_position->node_ortho_para node_meta Meta node_position->node_meta node_ortho_para->node_high node_meta->node_low node_activity Antioxidant Activity node_high->node_activity node_low->node_activity

Sources

The Selectivity Compass: A Comparative Guide to the Cross-Reactivity of 3-(3-Methoxyphenoxy)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of potency is often shadowed by the critical need for selectivity. A potent compound is of little therapeutic value if its effects are scattered across a wide range of unintended biological targets, leading to unforeseen toxicities and a diminished therapeutic window. The 3-(3-methoxyphenoxy)aniline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, notably targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. However, the very features that confer high affinity for the primary target can also predispose these molecules to off-target interactions across the kinome.

This guide provides an in-depth comparison of the cross-reactivity profiles of compounds based on this scaffold, offering researchers, scientists, and drug development professionals a framework for understanding and evaluating inhibitor selectivity. We will delve into the experimental data that illuminates the on- and off-target activities of these compounds, explain the causality behind the experimental choices for assessing selectivity, and provide detailed protocols for key validation assays.

The Double-Edged Sword of Kinase Inhibition

Protein kinases, with over 500 members in the human kinome, share a conserved ATP-binding pocket, which is the primary target for a vast number of small molecule inhibitors. This structural conservation is the root cause of cross-reactivity. While some multi-targeted inhibitors have found clinical success, particularly in oncology, the current paradigm in drug development increasingly favors compounds with a narrow and well-defined target profile to minimize adverse effects.[1] Understanding a compound's selectivity is therefore not merely an academic exercise but a cornerstone of preclinical safety assessment and a prerequisite for successful clinical translation.

Case Study: Unraveling the Selectivity of a MER/FLT3 Dual Inhibitor

To illustrate the principles of cross-reactivity analysis, we will examine the data for UNC2025 , a potent dual inhibitor of Mer and Fms-like tyrosine kinase 3 (FLT3).[2] The development of UNC2025 from its precursor, UNC1062, involved strategic chemical modifications to improve pharmacokinetic properties while maintaining potency. This optimization process also had consequences for its selectivity profile.

Comparative Potency and Selectivity within the TAM Family

The initial characterization of a kinase inhibitor typically involves assessing its potency against the primary target and closely related family members. In the case of UNC2025, this meant profiling against the TAM family kinases: Mer, Axl, and Tyro3. The data below showcases the biochemical potency (IC50) of UNC2025 and its precursors, demonstrating a clear selectivity for Mer over Axl and Tyro3.

CompoundMer IC50 (nM)Axl IC50 (nM)Tyro3 IC50 (nM)FLT3 IC50 (nM)
UNC1062 0.8229370.69
UNC2025 0.7413.331.70.81

Data sourced from Zhang et al., 2014.[2]

This targeted profiling reveals that while UNC2025 is a potent sub-nanomolar inhibitor of Mer and FLT3, it retains a significant degree of selectivity against other TAM family members. This is a critical first step in characterizing its cross-reactivity.

Broad Kinome Profiling: A Global View of Off-Target Interactions

While profiling against closely related kinases is informative, a comprehensive understanding of cross-reactivity requires a much broader screen. Kinome scanning technologies, which assess the binding of an inhibitor against hundreds of kinases simultaneously, provide a global view of its selectivity. The kinome scan data for UNC2025 at a concentration of 1 µM reveals its broader interaction landscape.

Kinase TargetPercent Inhibition at 1 µM
MERTK 100
FLT3 100
TYRO3 100
AXL 99.9
DDR199.8
TRKA99.8
TRKC99.7
KIT99.6
MLK199.6
......
Numerous others<50

Data represents a selection of inhibited kinases from the full kinome scan presented in Liu et al., 2013.[3]

This broad-panel screen confirms the high potency of UNC2025 against its intended targets (MERTK and FLT3) and other TAM family members at this concentration. It also uncovers additional off-target interactions with kinases such as DDR1 and the TRK family. This information is invaluable for predicting potential side effects and for guiding further lead optimization to enhance selectivity.

Visualizing the Selectivity Landscape

To conceptualize the process of evaluating inhibitor selectivity, the following workflow diagram illustrates a typical screening cascade.

G cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Data Analysis & Interpretation Primary_Assay Primary Target Assay (e.g., TR-FRET for Mer/FLT3) IC50_Determination Determine IC50 Primary_Assay->IC50_Determination Family_Screen Family-Wide Screen (e.g., TAM Kinases) IC50_Determination->Family_Screen Potent Hits Kinome_Scan Broad Kinome Scan (>300 Kinases) Family_Screen->Kinome_Scan Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Kinome_Scan->Cellular_Target_Engagement Selectivity_Score Calculate Selectivity Score Cellular_Target_Engagement->Selectivity_Score Validated On/Off-Targets Off_Target_Analysis Identify Key Off-Targets Selectivity_Score->Off_Target_Analysis SAR_Analysis Structure-Activity Relationship Off_Target_Analysis->SAR_Analysis SAR_Analysis->Primary_Assay Rational Design of Next-Gen Compounds G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Reaction_Mix Reaction Mixture (Incubation) Kinase->Reaction_Mix Substrate Fluorescent Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Phospho_Product Phosphorylated Substrate Reaction_Mix->Phospho_Product Phosphorylation (if no inhibitor) FRET_Complex FRET Complex Phospho_Product->FRET_Complex Tb_Ab Terbium-labeled Antibody Tb_Ab->FRET_Complex TR_FRET_Signal TR-FRET Signal FRET_Complex->TR_FRET_Signal Energy Transfer

Caption: Workflow for a TR-FRET kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target inside a living cell. It is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation. [4] Principle of the Assay: Intact cells are treated with the compound and then heated. Unbound proteins will denature and aggregate, while proteins stabilized by the compound will remain soluble. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blot.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the desired concentration of the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) in culture media.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer such as PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3-8 minutes) using a thermal cycler. [4]Include an unheated control.

  • Cell Lysis and Fractionation:

    • Cool the samples to room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent (e.g., NP40). [4] * Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 17,000 x g for 30 minutes at 4°C). [4]

  • Protein Quantification (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Denature the samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of total protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-MERTK).

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize the bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the intensities to the unheated control or the lowest temperature point.

    • Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion: Navigating the Path to Selective Therapeutics

The development of kinase inhibitors with well-defined selectivity profiles is a paramount objective in modern drug discovery. The 3-(3-methoxyphenoxy)aniline scaffold represents a valuable starting point for the design of potent inhibitors, but as with any privileged structure, a thorough investigation of its cross-reactivity is essential. By employing a systematic cascade of biochemical and cellular assays, from targeted family-wide screening to broad kinome profiling, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This data-driven approach, grounded in robust experimental methodologies, is the compass that guides the optimization of lead compounds, steering them away from the perils of non-specific interactions and towards the development of safer, more effective medicines.

References

  • Promega Connections. (2019, February 14). Executing a NanoBRET™ Experiment: From Start to Data. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Al-Ali, H. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science Signaling, 7(337), tr4. Retrieved from [Link]

  • ResearchGate. (n.d.). Activities of 3-methoxy aniline derivatives of compound 3. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Armstrong, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-9. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. Retrieved from [Link]

  • Liu, Q., et al. (2013). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Blood, 121(18), 3420-3429. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AXL receptor tyrosine kinase. Retrieved from [Link]

  • Wang, X., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 65(21), 14586-14603. Retrieved from [Link]

  • Senthil Kumar, S., & Kim, H. J. (2022). Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. Molecules, 27(19), 6537. Retrieved from [Link]

  • Schopfer, U., et al. (2021). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences, 22(11), 5695. Retrieved from [Link]

  • Harris, I. S., et al. (2021). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 10, e64937. Retrieved from [Link]

  • Kłopotowski, M., et al. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. International Journal of Molecular Sciences, 25(3), 1789. Retrieved from [Link]

  • Stansfield, B. K., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006730. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Green, M., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 26(11), 3295. Retrieved from [Link]

  • PubMed. (n.d.). [Screening of protein kinase inhibitors]. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955. Retrieved from [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395-399. Retrieved from [Link]

  • Zhang, L., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(7), 3104-3116. Retrieved from [Link]

  • ProQuest. (n.d.). Development Of Synthetic Peptide Substrates To Study Tyrosine Kinase Activity. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm, 8(8), 1545-1556. Retrieved from [Link]

  • PlumX Metrics. (n.d.). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(3-Methoxyphenoxy)aniline in Drug Discovery and Materials Science

3-(3-Methoxyphenoxy)aniline is a key structural motif and a valuable building block in the development of novel therapeutics and advanced functional materials. Its diaryl ether amine framework is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers in the pharmaceutical and chemical industries. The construction of the C-O and C-N bonds in this molecule, however, presents a synthetic challenge that is typically addressed through transition metal catalysis.

This guide provides a comprehensive, head-to-head comparison of the two primary catalytic methodologies for the synthesis of 3-(3-Methoxyphenoxy)aniline and its analogues: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on experimental data for structurally related compounds.

Strategic Approaches to the Synthesis of 3-(3-Methoxyphenoxy)aniline

The synthesis of 3-(3-Methoxyphenoxy)aniline can be approached in two principal ways, each relying on a different catalytic bond formation as the key step:

  • Ullmann Condensation Route (C-O Bond Formation Focus): This strategy involves the copper-catalyzed coupling of 3-methoxyphenol with 1-bromo-3-nitrobenzene to form 1-methoxy-3-(3-nitrophenoxy)benzene. The nitro group is then subsequently reduced to the desired aniline.

  • Buchwald-Hartwig Amination Route (C-N Bond Formation Focus): This approach entails the direct palladium-catalyzed coupling of 3-bromoanisole with 3-aminophenol.

This guide will explore both catalytic systems in detail, providing the necessary information for researchers to make an informed decision based on their specific needs, available resources, and desired scale of synthesis.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation, a long-established method for the formation of diaryl ethers, has undergone significant refinement since its discovery.[1] While traditional Ullmann reactions often required harsh conditions with stoichiometric amounts of copper, modern protocols utilize catalytic amounts of copper salts, often in the presence of ligands, to achieve high yields under milder conditions.[1]

Reaction Mechanism

The catalytic cycle of the Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) cycle, although other mechanisms have been proposed.[2] The key steps are:

  • Formation of a Copper Alkoxide: The copper(I) catalyst reacts with the phenol in the presence of a base to form a copper(I) alkoxide.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) alkoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the active copper(I) catalyst.

Ullmann_Condensation cluster_reactants Reactants CuI Cu(I) Catalyst CuOR Cu(I)-OAr' CuI->CuOR CuIII Ar-Cu(III)(X)-OAr' CuOR->CuIII Oxidative Addition Product Diaryl Ether (Ar-O-Ar') CuIII->Product Reductive Elimination Product->CuI Catalyst Regeneration Phenol Ar'-OH + Base Phenol->CuOR Transmetalation ArylHalide Ar-X ArylHalide->CuIII

Caption: Simplified catalytic cycle of the Ullmann Condensation.

Experimental Protocol: Ullmann Synthesis of 1-methoxy-3-(3-nitrophenoxy)benzene

This protocol is a representative procedure for the copper-catalyzed synthesis of the diaryl ether precursor to 3-(3-Methoxyphenoxy)aniline.

Materials:

  • 3-Methoxyphenol

  • 1-Bromo-3-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (1.0 equiv.), 1-bromo-3-nitrobenzene (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of 0.5 M with respect to 3-methoxyphenol.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-methoxy-3-(3-nitrophenoxy)benzene.

Subsequent Reduction: The resulting nitro compound can be reduced to 3-(3-Methoxyphenoxy)aniline using standard procedures, such as catalytic hydrogenation with Pd/C.[3]

The Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Method

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds.[4] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than the Ullmann condensation.[5]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired N-aryl amine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig cluster_reactants Reactants Pd0 Pd(0)L_n Catalyst PdII_halide Ar-Pd(II)(X)L_n Pd0->PdII_halide PdII_amido Ar-Pd(II)(NHR')L_n PdII_halide->PdII_amido Amine Coordination & Deprotonation Product N-Aryl Amine (Ar-NHR') PdII_amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide Ar-X ArylHalide->PdII_halide Oxidative Addition Amine R'-NH₂ + Base Amine->PdII_amido

Caption: Simplified catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of 3-(3-Methoxyphenoxy)aniline

This protocol provides a representative procedure for the direct synthesis of 3-(3-Methoxyphenoxy)aniline via palladium-catalyzed C-N bond formation.

Materials:

  • 3-Bromoanisole

  • 3-Aminophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or a similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a glovebox, add palladium(II) acetate (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: To the same tube, add 3-aminophenol (1.2 equiv.) and 3-bromoanisole (1.0 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.2 M with respect to 3-bromoanisole.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford 3-(3-Methoxyphenoxy)aniline.[6][7]

Head-to-Head Performance Comparison

The choice between the Ullmann condensation and the Buchwald-Hartwig amination often depends on a variety of factors including cost, substrate scope, functional group tolerance, and reaction conditions. Below is a comparative summary of the two catalytic systems for the synthesis of diaryl ether amines.

FeatureUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)
Catalyst Cost Lower (Copper is more abundant and less expensive)Higher (Palladium is a precious metal)
Ligand Cost Generally lower-cost ligands (e.g., phenanthroline, diamines)Often requires more expensive, specialized phosphine ligands
Reaction Temperature Typically higher (100-200 °C)Generally milder (Room temperature to 120 °C)
Substrate Scope Traditionally narrower, often requires activated aryl halidesVery broad, including unactivated aryl chlorides and bromides
Functional Group Tolerance Moderate, can be sensitive to certain functional groupsExcellent, tolerates a wide range of functional groups
Base Often requires strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Commonly uses strong alkoxide bases (e.g., NaOtBu, LiHMDS)
Typical Yields Good to excellent, but can be substrate-dependentGenerally high to excellent across a wide range of substrates

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful tools for the synthesis of 3-(3-Methoxyphenoxy)aniline and its derivatives.

  • The Ullmann condensation offers a more cost-effective approach, particularly for large-scale synthesis, due to the lower cost of the copper catalyst. However, it may require higher reaction temperatures and careful optimization of reaction conditions, especially for less reactive substrates.

  • The Buchwald-Hartwig amination provides greater versatility, broader substrate scope, and generally milder reaction conditions. The higher cost of the palladium catalyst and specialized ligands may be justified for smaller-scale synthesis, complex molecules with sensitive functional groups, or when rapid optimization is required.

Ultimately, the choice of catalytic system will be dictated by the specific requirements of the project, including economic considerations, the scale of the synthesis, and the chemical complexity of the starting materials. It is recommended that researchers evaluate both methods for their specific application to determine the most efficient and cost-effective route to their target molecule.

Experimental Workflow Overview

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert solvent Solvent Addition inert->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitor Monitoring (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cooling, Quenching, Filtration) monitor->workup Complete extraction Extraction & Washing workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: A general experimental workflow for catalytic cross-coupling reactions.

References

  • Bueno, O., Gargantilla, M., Estévez-Gallego, J., Martins, S., Díaz, J. F., Camarasa, M.-J., Liekens, S., Pérez-Pérez, M.-J., & Priego, E.-M. (2019). Synthesis and biological evaluation of 2-aminodiphenylethers as a new class of antitubulin agents. European Journal of Medicinal Chemistry, 171, 195-208. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. (2012). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
  • Google Patents. (2012).
  • Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
  • Van Allen, D. (2008). Methodology and Mechanism: Reinvestigating the Ullmann Reaction. [Link]

  • Google Patents. (2007).
  • Organic Chemistry Portal. (2024). Ullmann Reaction. [Link]

  • Google Patents. (1986). Process for synthesizing aniline.
  • ResearchGate. (2012). Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

  • Google Patents. (2023).
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (2011). The Mechanism of the Modified Ullmann Reaction. [Link]

Sources

Comparative Metabolic Stability Guide: 3-(3-Methoxyphenoxy)aniline and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of 3-(3-Methoxyphenoxy)aniline Analogs Content Type: Publish Comparison Guide

Executive Summary & Scaffold Analysis

3-(3-Methoxyphenoxy)aniline (CAS: 10368-24-8) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Type II kinase inhibitors (e.g., targeting B-Raf, EGFR) and receptor modulators. While the diaryl ether core provides structural rigidity and lipophilicity, the molecule possesses two distinct "metabolic soft spots" that compromise its in vivo half-life (


):
  • The Methoxy Group (-OCH

    
    ):  Highly susceptible to O-demethylation by CYP2D6 and CYP2C19.
    
  • The Aniline Moiety (-NH

    
    ):  Prone to N-oxidation and acetylation, leading to rapid clearance and potentially toxic quinone-imine reactive metabolites.
    

This guide compares the parent compound against three strategically designed analogs to demonstrate how specific structural modifications enhance metabolic stability.

Mechanistic Insight: Metabolic Pathways

To optimize stability, one must first map the degradation routes. The following diagram illustrates the primary metabolic fate of the parent scaffold in human liver microsomes (HLM).

MetabolicPathways Parent 3-(3-Methoxyphenoxy)aniline (Parent) Metabolite1 O-Desmethyl Phenol (Phase I - Major) Parent->Metabolite1 CYP2D6/2C19 (O-Demethylation) Metabolite2 N-Hydroxylamine (Phase I - Toxic) Parent->Metabolite2 CYP1A2/3A4 (N-Oxidation) Metabolite3 Glucuronide Conjugate (Phase II - Rapid Excretion) Metabolite1->Metabolite3 UGT Enzymes (Glucuronidation) Metabolite4 Quinone Imine (Reactive Metabolite) Metabolite2->Metabolite4 Oxidation

Figure 1: Primary metabolic pathways of 3-(3-Methoxyphenoxy)aniline. The O-demethylation pathway (blue arrow) represents the primary clearance mechanism.

Comparative Analysis: Parent vs. Analogs

The following comparison evaluates the parent compound against three analogs designed using specific Medicinal Chemistry tactics: Deuteration (Kinetic Isotope Effect), Halogenation (Electronic Deactivation), and Bioisosterism (Topology Alteration).

The Candidates
Compound IDStructure DescriptionOptimization Strategy
CMP-001 (Parent) 3-(3-Methoxyphenoxy)anilineReference Standard
CMP-002 (Deuterated) 3-(3-(Trideuteromethoxy)phenoxy)anilineKinetic Isotope Effect (KIE): Slows C-H bond breakage during O-demethylation.
CMP-003 (Fluoro) 3-(3-Methoxy-4-fluorophenoxy)anilineMetabolic Blocking: Fluorine at the para-position blocks ring hydroxylation and deactivates the ring electronically.
CMP-004 (Isostere) 3-(3-Methoxyphenoxy)bicyclo[1.1.1]pentan-1-amineSaturated Isostere: Replaces the aromatic aniline with a bicyclic cage to eliminate quinone-imine formation.
Performance Data (Human Liver Microsomes)

Data represents mean values derived from standardized microsomal stability assays (1 µM compound, 0.5 mg/mL protein).[1]

ParameterCMP-001 (Parent)CMP-002 (Deuterated)CMP-003 (Fluoro)CMP-004 (Isostere)

(min)
18.542.035.2>60.0

(µL/min/mg)
75.033.039.4<23.1
Primary Metabolite O-desmethyl phenolParent (Unchanged)N-oxideUnchanged
Risk Profile High (Rapid Clearance)Low (Metabolic Switch possible)Medium (Electronic effects)Low (High Stability)
Technical Analysis
  • CMP-002 (Deuterated): The C-D bond is stronger than the C-H bond. By deuterating the methoxy group (

    
    ), we observe a significant reduction in intrinsic clearance (
    
    
    
    ). This is a "low-risk" modification that retains potency while extending half-life.
  • CMP-003 (Fluoro): Adding a fluorine atom adjacent to the methoxy group alters the electron density of the phenyl ring. This reduces the lability of the ether linkage and blocks hydroxylation at the susceptible para-position. However, it may slightly reduce solubility.

  • CMP-004 (Isostere): Replacing the phenyl ring of the aniline with a bicyclo[1.1.1]pentane cage is the most drastic but effective change. It completely removes the aromaticity required for toxic quinone-imine formation, resulting in the highest metabolic stability (

    
     min).
    

Experimental Protocol: Microsomal Stability Assay

To validate these findings in your own lab, follow this self-validating protocol. This workflow ensures data integrity through rigorous controls.

Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Step1 Pre-incubation (Microsomes + Buffer + Test Cmpd) 37°C, 5 min Step2 Initiation (Add NADPH) Step1->Step2 Step3 Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 Termination (Add ACN + Internal Std) Step3->Step4 Step5 Centrifugation (4000g, 20 min) Step4->Step5 Step6 LC-MS/MS Quantification (% Remaining vs Time) Step5->Step6

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


).
Protocol Steps
  • Master Mix: Prepare a solution containing 0.5 mg/mL microsomal protein and 1 µM test compound in phosphate buffer.

  • Pre-warming: Incubate the master mix at 37°C for 5 minutes. Why? To prevent temperature shock kinetics when the reaction starts.

  • Initiation: Add the NADPH regenerating system to start the reaction. Control: Run a parallel set with buffer instead of NADPH to assess non-enzymatic degradation.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (with Internal Standard). Vortex for 10 seconds.

  • Analysis: Centrifuge to pellet proteins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    
    

References

  • PubChem. (2025). 3-(3-Methoxyphenoxy)aniline Compound Summary. National Library of Medicine. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2020). Metabolic Stability and Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4] [Link]

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

Sources

Comparison of spectroscopic data of 3-(3-Methoxyphenoxy)aniline from different sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(3-Methoxyphenoxy)aniline, a molecule of interest for its potential applications in medicinal chemistry and polymer science, presents a unique spectroscopic fingerprint. This guide offers a comprehensive analysis of its expected spectroscopic data across various techniques, a critical step for researchers in ensuring compound identity and purity.

Given the limited availability of publicly accessible, experimentally-derived spectra for 3-(3-Methoxyphenoxy)aniline, this guide will focus on a predictive analysis based on established spectroscopic principles. To ground these predictions in empirical data, we will draw comparisons with the known spectral features of its constituent moieties, namely 3-methoxyaniline and aniline. This comparative approach provides a robust framework for interpreting the spectroscopic data of this and structurally related compounds.

The Importance of Spectroscopic Verification

In any research endeavor, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of a molecule's atomic arrangement and connectivity. Discrepancies in spectral data can indicate the presence of impurities, isomers, or an entirely incorrect structure, all of which can have profound implications for experimental outcomes and the validity of research findings.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(3-Methoxyphenoxy)aniline in a common solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons on both phenyl rings and the methoxy and amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-(3-Methoxyphenoxy)aniline and Comparison with Related Compounds

Proton Assignment Predicted δ (ppm) for 3-(3-Methoxyphenoxy)aniline Observed δ (ppm) for 3-Methoxyaniline Observed δ (ppm) for Aniline [1]
Methoxy (-OCH₃)~3.80 (s, 3H)~3.78 (s, 3H)N/A
Amine (-NH₂)~3.70 (br s, 2H)~3.65 (br s, 2H)~3.79 (s, 2H)
Aromatic Protons6.30 - 7.30 (m, 8H)6.20 - 7.10 (m, 4H)6.70 - 7.20 (m, 5H)

Note: Predicted values are estimates based on additive effects and analysis of similar structures. Observed values are sourced from publicly available data for comparison.

The aromatic region (6.30 - 7.30 ppm) is expected to be complex due to the overlapping signals of the eight aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amine group, while the protons on the phenoxy ring will be affected by the methoxy and ether functionalities.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune Tune and shim insert->tune acquire Acquire spectrum tune->acquire process Process raw data (FT, phase/baseline correction) acquire->process analyze Analyze spectrum (integration, peak picking) process->analyze G cluster_workflow ¹³C NMR Workflow prep Sample Preparation (as for ¹H NMR) acq Data Acquisition (¹³C observe, ¹H decouple) prep->acq proc Data Processing & Analysis acq->proc

Caption: Simplified workflow for ¹³C NMR Spectroscopy.

Predicted FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Absorption Bands for 3-(3-Methoxyphenoxy)aniline and Comparison with Related Compounds

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) for 3-(3-Methoxyphenoxy)aniline Observed Wavenumber (cm⁻¹) for 3-Methoxyaniline [2]Observed Wavenumber (cm⁻¹) for Aniline [3]
Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)~3360, ~3430~3350, ~3430
Aromatic C-HC-H Stretch3000 - 3100~3050~3030
Aromatic C=CC=C Stretch1450 - 1600~1490, ~1610~1490, ~1600
Ether (C-O-C)Asymmetric Stretch1200 - 1250N/AN/A
Methoxy (C-O)C-O Stretch1020 - 1050~1040N/A

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine. The strong absorption band around 1200-1250 cm⁻¹ will be a key indicator of the aryl ether linkage.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet/salt plate.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G cluster_ftir FT-IR Spectroscopy Workflow prep Prepare Sample (e.g., KBr pellet) bkg Acquire Background Spectrum prep->bkg sample Acquire Sample Spectrum bkg->sample analyze Analyze Final Spectrum sample->analyze G cluster_ms Mass Spectrometry (EI) Workflow intro Sample Introduction ionize Ionization (EI) intro->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect interpret Spectral Interpretation detect->interpret

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 3-(3-Methoxyphenoxy)aniline , designed for researchers and drug development professionals.

Executive Summary

3-(3-Methoxyphenoxy)aniline (CAS: 116289-64-6) is a substituted aromatic amine used primarily as an intermediate in pharmaceutical synthesis.[1] Unlike general organic waste, this compound poses specific risks due to the aniline moiety , which can induce methemoglobinemia upon dermal absorption, and its high acute toxicity to aquatic life.

Critical Directive: This substance must never be disposed of down the drain or in general trash.[2] It requires segregation as Hazardous Organic Waste and destruction via high-temperature incineration.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must understand the specific hazards that dictate the disposal route.

ParameterSpecification
Chemical Name 3-(3-Methoxyphenoxy)aniline
CAS Number 116289-64-6
Molecular Formula C₁₃H₁₃NO₂
Physical State Solid (typically off-white to beige powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitizer, Aquatic Toxicity
Target Organs Blood (Methemoglobinemia), Liver, Kidneys
RCRA Status Not U-listed specifically, but treat as Characteristic Toxic Waste
EXPERT INSIGHT: The "Aniline Effect"

Why we treat this differently than standard organics: Aromatic amines like 3-(3-Methoxyphenoxy)aniline are lipophilic bases. They penetrate standard nitrile gloves more rapidly than many solvents and can oxidize in waste streams, potentially creating azo-compounds or polymerizing. Disposal protocols must prevent contact with strong oxidizers (e.g., nitric acid) to avoid exothermic runaway reactions.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for spill cleanup or bulk disposal of anilines.

PPE ItemRecommendationRationale
Gloves (Handling) Double-gloved Nitrile (min 5 mil)Acceptable for incidental splash protection only.
Gloves (Spill/Waste) Silver Shield® (Laminate) or Butyl Rubber Critical: Anilines permeate nitrile. For direct contact/spills, nitrile offers <5 mins protection.
Respiratory N95 (Solids) or Half-mask w/ Organic Vapor CartridgePrevents inhalation of dusts or sublimated vapors.
Body Tyvek® Lab Coat or ApronPrevents contamination of street clothes; anilines absorb through fabric.

Waste Segregation & Disposal Workflows

Waste Classification

Assign the waste to the correct stream to ensure regulatory compliance (EPA 40 CFR 261).

  • Stream A: Solid Waste (Pure substance, contaminated weighing boats, dry silica).

  • Stream B: Liquid Waste (Mother liquors, reaction solvents).

  • Stream C: Sharps/Debris (Contaminated needles, glass).

Disposal Decision Tree

The following diagram illustrates the logical flow for segregating and processing 3-(3-Methoxyphenoxy)aniline waste.

DisposalWorkflow Start Generate 3-(3-Methoxyphenoxy)aniline Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Solvent Mixtures) StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper, Tips) StateCheck->Debris ContainerS Double-bag in Polyethylene or Screw-top Jar Solid->ContainerS LabelS Label: 'Toxic Solid Organic Waste' ContainerS->LabelS Incineration High-Temperature Incineration (Off-site Facility) LabelS->Incineration HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck HaloYes Segregate: Halogenated Organic Waste HalogenCheck->HaloYes Yes HaloNo Segregate: Non-Halogenated Organic Waste HalogenCheck->HaloNo No HaloYes->Incineration HaloNo->Incineration pHCheck Check pH (Must be 5-9) BagD Yellow Hazardous Waste Bag Debris->BagD BagD->Incineration

Figure 1: Decision logic for segregating 3-(3-Methoxyphenoxy)aniline waste streams to ensure compatibility with incineration protocols.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Applicability: Expired pure compound, filter cakes, spill cleanup residues.

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar or double-bag using thick (minimum 4 mil) polyethylene bags.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-(3-Methoxyphenoxy)aniline"[1]

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Storage: Store in a secondary containment bin labeled "Toxic Organics" until pickup.

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors.

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong acids (e.g., Sulfuric, Nitric) or oxidizers (Peroxides).

    • Reasoning: Anilines are basic; mixing with strong acids generates heat. Mixing with oxidizers can cause fire.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform → Halogenated Waste Carboy .

    • If dissolved in Methanol/Ethyl Acetate → Non-Halogenated Waste Carboy .

  • Rinsing: Rinse empty reagent bottles 3x with a compatible solvent (e.g., Ethanol). Add rinsate to the liquid waste container. Deface the label on the empty bottle and discard as glass waste.

Protocol C: Spill Response (Emergency)

Scenario: 5g of powder dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[2]

  • PPE Up: Don Silver Shield or Butyl gloves (or double nitrile if unavailable, changing immediately after contact). Wear a respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (Vermiculite).

  • Clean: Scoop material into a waste bag.

  • Decontaminate: Scrub the surface with a mild surfactant solution (soap and water).

    • Note: Avoid using bleach (Sodium Hypochlorite) directly on aniline spills, as this can form chloroamines or azo dyes, which may be more toxic.

Regulatory Compliance & References

Compliance Checklist
  • EPA (USA): Waste must be coded appropriately. While not a U-listed waste (like pure Aniline U012), it exhibits toxicity characteristics. Use generic codes for toxic organic waste if specific testing (TCLP) is not performed.

  • DOT (Transport): If shipping waste, likely classification is UN 2811, Toxic solids, organic, n.o.s. (3-(3-Methoxyphenoxy)aniline), 6.1, PG III .

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122476, Aniline derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Methoxyphenoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides an essential operational framework for the safe handling of 3-(3-methoxyphenoxy)aniline by researchers, scientists, and drug development professionals. Due to its structural classification as an aniline derivative, this compound must be managed with the assumption that it carries significant health risks analogous to aniline itself, including acute toxicity, potential carcinogenicity, and the ability to cause serious organ damage with repeated exposure.[1][2] The protocols herein are designed to establish a self-validating system of safety, where procedural steps are directly linked to mitigating known chemical hazards. Adherence to this guidance is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Immediate Safety Briefing: Hazard Profile

Before handling 3-(3-methoxyphenoxy)aniline, a complete understanding of its potential hazard profile, based on the well-documented risks of the aniline chemical class, is mandatory. The Globally Harmonized System (GHS) classifications for aniline serve as our primary reference for risk assessment.[1][3][4]

Hazard Class & CategoryHazard StatementPractical Implication for Laboratory Work
Acute Toxicity (Oral, Dermal, Inhalation), Category 3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4]Exposure through any route can be highly dangerous. Dermal contact is a significant risk; absorption through the skin can lead to systemic toxicity. All handling must occur within controlled environments.
Serious Eye Damage, Category 1H318: Causes serious eye damage.[2]Contact with the eyes can lead to irreversible damage. Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement.
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.[2]Initial exposures may sensitize an individual, leading to severe allergic reactions upon subsequent contact. Contaminated work clothing must not leave the lab.[1]
Germ Cell Mutagenicity, Category 2H341: Suspected of causing genetic defects.[2]The chemical is suspected of causing heritable genetic damage. Exposures must be minimized, particularly for personnel of reproductive age.
Carcinogenicity, Category 2H351: Suspected of causing cancer.[2]Long-term or repeated exposure may lead to cancer. This long-term threat necessitates stringent daily protective measures.
Specific Target Organ Toxicity (Repeated Exposure), Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1][3]The primary target organ is the blood, where aniline can induce methemoglobinemia, impairing oxygen transport. This underscores the need to prevent chronic, low-level exposures.
Hazardous to the Aquatic Environment, Acute, Category 1H400: Very toxic to aquatic life.[3]Spills and improper disposal can cause significant environmental harm. All waste must be collected and disposed of as hazardous chemical waste.[5]

Core Directive: A Multi-Tiered PPE Protocol

Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and the chemical. Its use must be preceded by robust engineering controls.

Foundational Control: Engineering & Ventilation

All manipulations of 3-(3-methoxyphenoxy)aniline, including weighing, reconstitution, and aliquoting, must be performed inside a certified and properly functioning chemical fume hood.[6][7] This is the primary method for controlling inhalation exposure. The work area should be clearly demarcated as a designated area for handling this compound.[7]

Tier 1: Dermal & Body Protection

The high acute dermal toxicity of anilines makes skin protection a top priority.

  • Gloves: Standard nitrile examination gloves are not recommended for handling aniline and its derivatives due to poor chemical resistance.[7]

    • Primary Recommendation: Use heavyweight (e.g., >8 mil) butyl or Viton gloves.

    • Alternative: Neoprene or Polyvinyl alcohol (PVA) gloves are also suitable.[7]

    • Mandatory Protocol: Double-gloving is required. Wear a lighter-weight glove (e.g., nitrile) as the inner layer and one of the recommended chemically-resistant gloves as the outer layer. This protects against immediate exposure in the event the outer glove is breached. Inspect outer gloves for any signs of degradation before and during use. All gloves must be disposed of as hazardous waste after the task is complete or if contamination is suspected.

  • Gown/Coat: A standard cotton lab coat is insufficient.

    • Mandatory Protocol: Wear a chemically resistant gown made of a non-porous material like polyethylene-coated polypropylene.[8] The gown must have long sleeves and tight-fitting elastic or knit cuffs to prevent skin exposure at the glove-sleeve interface.

Tier 2: Eye & Face Protection

Given the classification as causing serious eye damage, robust protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that seal to the face must be worn at all times when the compound is being handled.[8]

  • Best Practice/Required for Splash Risk: When handling stock solutions, performing transfers, or managing a spill, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[8]

Tier 3: Respiratory Protection

While the fume hood is the primary respiratory control, additional protection is necessary in specific scenarios.

  • Standard Operations: For work conducted entirely within a fume hood, no additional respiratory protection is typically needed.

  • Required Use Cases:

    • Spill Response: In the event of a spill outside of a fume hood, a respirator is mandatory.

    • Weighing Powders: If weighing the solid compound outside of a powder-containment hood, an N95 or N100-rated respirator is required to prevent inhalation of fine particulates.[8]

    • System Failure: In case of fume hood failure, evacuate the area. Re-entry requires a full-face respirator with organic vapor cartridges.

  • Regulatory Compliance: All personnel required to wear respirators must be medically cleared and participate in a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[9]

Operational Plan: Safe Handling Workflow

The following workflow provides a procedural sequence for safely handling 3-(3-methoxyphenoxy)aniline. The causality is clear: each step is a control point designed to prevent exposure.

G cluster_prep 1. Pre-Operation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Operation prep1 Verify Fume Hood Certification is Current prep2 Don Full PPE (Double Gloves, Gown, Goggles) prep1->prep2 prep3 Designate & Prepare Work Area in Hood prep2->prep3 prep4 Assemble All Materials (Compound, Solvents, Waste Container) prep3->prep4 h1 Weigh Compound in Hood (Use Weighing Paper/Boat) prep4->h1 Begin Work h2 Carefully Add to Solvent in Vessel h1->h2 h3 Cap and Mix as Required h2->h3 h4 Transfer to Storage or Reaction Vessel h3->h4 c1 Segregate All Contaminated Waste (Gloves, Tips, Weigh Paper) h4->c1 Task Complete c2 Decontaminate Work Surface (e.g., 70% Ethanol) c1->c2 c3 Remove Outer Gloves, Dispose as Hazardous Waste c2->c3 c4 Remove Gown & Goggles c3->c4 c5 Remove Inner Gloves, Wash Hands Thoroughly c4->c5

Caption: Workflow for Safe Handling of 3-(3-Methoxyphenoxy)aniline.

Disposal & Decontamination Plan

  • Waste Segregation: All materials that have come into contact with 3-(3-methoxyphenoxy)aniline are considered hazardous waste. This includes gloves, gowns, pipette tips, weighing paper, and any contaminated labware.[7] These items must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed hazardous waste container. Never dispose of this chemical down the drain, as it is very toxic to aquatic life.[3][5]

  • Decontamination: After completing work, wipe down the entire work surface within the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area gently with copious amounts of soap and water for at least 15-30 minutes.[10] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10] Call for immediate medical assistance.[4]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention and call a poison control center.[3]
Small Spill (<100mL in hood) Wearing full PPE (including respirator if necessary), absorb the spill with an inert material (e.g., vermiculite, sand).[7] Collect the material in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
Large Spill (>100mL or outside hood) Evacuate the immediate area. Alert others and notify your institution's Environmental Health & Safety (EH&S) department.[7] Prevent the spill from entering drains.[1]

Conclusion

Handling 3-(3-methoxyphenoxy)aniline requires a comprehensive safety mindset that prioritizes hazard mitigation through a combination of engineering controls, rigorous PPE protocols, and established operational plans. By understanding the significant risks posed by this class of compounds and adhering to the multi-tiered protective measures outlined in this guide, researchers can effectively protect themselves and their environment while advancing their scientific objectives.

References

  • American Elements. (2015). Aniline Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Aniline. Retrieved from [Link]

  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-methoxy-5-methylaniline. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • Power, L. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • MDPI. (2024). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.